1-Allylimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-prop-2-enylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-4-8-5-3-7-6-8/h2-3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXCHZCQTCBUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185339 | |
| Record name | 1-Allyl-1H-imidazole | |
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Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Allyl-1H-imidazole | |
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CAS No. |
31410-01-2 | |
| Record name | 1-Allylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31410-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Allylimidazole | |
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| Record name | 1-Allyl-1H-imidazole | |
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| Record name | 1-allyl-1H-imidazole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.001 | |
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| Record name | 1-ALLYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6Y3FS79AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-Allylimidazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of 1-allylimidazole (CAS RN: 31410-01-2), a versatile heterocyclic building block. Due to its unique bifunctional nature, possessing both a nucleophilic imidazole (B134444) ring and a reactive allyl group, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide details a standard laboratory-scale synthesis protocol, outlines key characterization data, and presents logical workflows for its preparation and analysis.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the direct N-alkylation of imidazole. This reaction involves the nucleophilic attack of the imidazole nitrogen on an electrophilic allyl halide, such as allyl bromide or allyl chloride, in the presence of a base.[4]
The general reaction scheme is as follows:
Experimental Protocol
This protocol describes the N-alkylation of imidazole using allyl bromide as the alkylating agent and sodium hydroxide (B78521) as the base in an acetonitrile (B52724) solvent system.
Materials:
-
Imidazole
-
Allyl Bromide
-
Sodium Hydroxide (NaOH) pellets
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Carefully add crushed sodium hydroxide pellets (1.2 eq) to the stirring solution.
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the sodium bromide salt and any unreacted sodium hydroxide.
-
Solvent Removal: Evaporate the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting crude oil in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.[2]
Below is a diagram illustrating the synthesis and purification workflow.
Physicochemical Properties
This compound is typically a colorless to pale yellow, viscous liquid at room temperature.[1][4] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₂ | [5][6] |
| Molecular Weight | 108.14 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 40-42 °C at 0.1 mmHg | [2] |
| Density | 1.003 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.505 | [2] |
| Purity (by GC) | ≥97.0% | [7][8] |
Spectroscopic Characterization
The structural confirmation of synthesized this compound is achieved through standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive confirmation of the N-allyl substitution pattern.
| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Imidazole Ring | ~7.5-7.6 | Singlet | H-2 |
| ~7.0-7.1 | Singlet | H-4 | |
| ~6.9-7.0 | Singlet | H-5 | |
| Allyl Group | ~5.8-6.0 | Multiplet | -CH= |
| ~5.1-5.3 | Multiplet | =CH₂ (trans & cis) | |
| ~4.6-4.7 | Doublet | -N-CH₂- |
| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment |
| Imidazole Ring | ~137 | C-2 |
| ~129 | C-4 | |
| ~119 | C-5 | |
| Allyl Group | ~133 | -CH= |
| ~118 | =CH₂ | |
| ~50 | -N-CH₂- | |
| Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.[6][9][10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will show characteristic absorptions for the C=C and C-H bonds of the allyl group and the imidazole ring.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H stretch (sp²) | ~3100-3150 | Imidazole ring and =C-H of allyl group |
| C-H stretch (sp³) | ~2925 | -CH₂- of allyl group |
| C=C stretch | ~1640-1650 | Allyl group |
| C=N stretch | ~1500-1530 | Imidazole ring vibration |
| C-N stretch | ~1090-1220 | Imidazole ring vibration |
| Note: Values are typical ranges for the specified functional groups.[11][12] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.
| Parameter | Value | Description |
| Molecular Ion (M⁺) | m/z 108 | Corresponds to the molecular weight of C₆H₈N₂ |
| Major Fragments | m/z 107, 41 | Loss of a hydrogen atom [M-H]⁺; Allyl cation [C₃H₅]⁺ |
| Note: Fragmentation patterns confirm the presence of the allyl and imidazole moieties.[6] |
The logical workflow for the characterization of the synthesized product is shown below.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 31410-01-2 [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chembk.com [chembk.com]
- 5. This compound | CAS#:31410-01-2 | Chemsrc [chemsrc.com]
- 6. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-アリルイミダゾール | this compound | 31410-01-2 | 東京化成工業株式会社 [tcichemicals.com]
- 8. L11053.18 [thermofisher.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Allylimidazole
CAS Number: 31410-01-2
Chemical Structure:
-
Molecular Formula: C₆H₈N₂
-
IUPAC Name: 1-(prop-2-en-1-yl)-1H-imidazole
-
SMILES: C=CCN1C=CN=C1
-
InChI Key: XLXCHZCQTCBUOX-UHFFFAOYSA-N
Introduction
1-Allylimidazole is a versatile heterocyclic compound characterized by an imidazole (B134444) ring substituted with an allyl group at the N1 position. This unique combination of a nucleophilic imidazole moiety and a reactive allyl group makes it a valuable building block in various fields, including pharmaceutical development, catalysis, and material science.[1][2] Its ability to participate in a wide range of chemical transformations allows for the synthesis of complex molecules with diverse biological and chemical properties.[3][4] This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, and key applications, with detailed experimental protocols and workflow visualizations for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Weight | 108.14 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 40-42 °C at 0.1 mmHg | [2] |
| Density | 1.003 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.505 | [2] |
| Flash Point | 101.1 °C | [5] |
| Solubility | Soluble in water | [2] |
| pKa | 6.80 ± 0.10 (Predicted) | [2] |
| LogP | 0.14 | [5] |
Synthesis of this compound
The most common method for the synthesis of this compound involves the N-alkylation of imidazole with an allyl halide, such as allyl bromide or allyl chloride.[6] Below is a detailed experimental protocol adapted from literature procedures.[7][8]
Experimental Protocol: N-Alkylation of Imidazole
Materials:
-
Imidazole
-
Allyl bromide (or allyl chloride)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in the chosen aprotic solvent.
-
Deprotonation: Add a base such as sodium hydroxide (1.1 eq) or sodium bicarbonate (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of imidazole, forming the imidazolate anion.
-
Alkylation: Slowly add allyl bromide (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 60-80 °C for DMF or MeCN) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: To the residue, add deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Drug Development: Anticancer Activity
Imidazole derivatives are a prominent scaffold in medicinal chemistry, with several approved drugs containing this moiety.[9] Research has shown that derivatives of imidazole can exhibit significant anticancer activity.[10] One of the key signaling pathways often dysregulated in cancer is the RAS/RAF/MEK/ERK pathway.[1][6] Certain imidazole-based compounds have been investigated as inhibitors of this pathway, particularly targeting the B-Raf kinase.[11]
The B-Raf Signaling Pathway and Imidazole-Based Inhibitors
The B-Raf protein is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERKs signaling pathway, which regulates cell division, differentiation, and secretion.[4] Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer.[3] The diagram below illustrates the B-Raf signaling pathway and the point of inhibition by targeted therapies.
Caption: The B-Raf signaling pathway and its inhibition.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic effects of newly synthesized this compound derivatives against cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Normal cell line (for cytotoxicity comparison)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Dilute the stock solutions with the growth medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Applications in Catalysis
The nitrogen atoms in the imidazole ring of this compound can act as ligands to coordinate with various transition metals, forming stable complexes.[1] These complexes can be utilized as catalysts in a range of organic transformations. The workflow below outlines the general steps for developing and testing a new catalyst based on a this compound ligand.
Caption: Experimental workflow for catalyst development.
Logical Relationships of this compound's Applications
The chemical properties of this compound directly inform its diverse applications. The diagram below illustrates the logical flow from its core chemical features to its use in various scientific domains.
Caption: Logical flow of this compound's applications.
Conclusion
This compound is a chemical intermediate with significant potential in various scientific disciplines. Its straightforward synthesis and the dual reactivity of its imidazole and allyl moieties provide a versatile platform for the development of new pharmaceuticals, catalysts, and materials. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating its effective application in their respective fields of study.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 1-allylimidazole (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 1-Allylimidazole
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS: 31410-01-2), a colorless liquid with the molecular formula C₆H₈N₂ and a molecular weight of 108.14 g/mol .[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
The ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.48 | Singlet | 1H | H-2 (Imidazole ring) |
| 7.07 | Singlet | 1H | H-4 (Imidazole ring) |
| 6.90 | Singlet | 1H | H-5 (Imidazole ring) |
| 5.95 | Multiplet | 1H | -CH=CH₂ (Allyl group) |
| 5.20 | Multiplet | 2H | -CH=CH₂ (Allyl group) |
| 4.58 | Multiplet | 2H | -CH₂ -CH=CH₂ (Allyl group) |
Data sourced from SpectraBase and interpreted based on typical chemical shifts.[2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 137.0 | C-2 (Imidazole ring) |
| 132.5 | -CH= CH₂ (Allyl group) |
| 129.0 | C-4 (Imidazole ring) |
| 119.5 | C-5 (Imidazole ring) |
| 118.0 | -CH=CH₂ (Allyl group) |
| 50.0 | -CH₂- (Allyl group) |
Data interpreted from available spectral information.[3][4]
Table 3: IR Spectroscopic Data
The IR spectrum was obtained from a neat sample.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3110 | Medium | C-H stretch (aromatic/vinylic) |
| 2980, 2920 | Medium | C-H stretch (aliphatic) |
| 1645 | Medium | C=C stretch (alkene) |
| 1500, 1480 | Strong | C=N, C=C stretch (imidazole ring) |
| 1225 | Strong | C-N stretch |
| 990, 920 | Strong | =C-H bend (out-of-plane) |
Data compiled from various sources indicating typical vibrational modes for the functional groups present.[5]
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 108 | [M]⁺ (Molecular Ion) |
| 67 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Data based on the compound's molecular weight and expected fragmentation patterns.[1][6]
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the preparation and analysis of a liquid sample for ¹H and ¹³C NMR.
-
Sample Preparation :
-
Filtration and Transfer :
-
To remove any particulate matter which can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube.[8][10] A Pasteur pipette with a small, tightly packed plug of cotton or glass wool is effective for this purpose.[8][9]
-
The final volume of the solution in the NMR tube should be approximately 4-5 cm (0.55-0.7 mL) from the bottom.[8][9]
-
-
Instrumental Analysis :
-
Wipe the exterior of the NMR tube clean before inserting it into the spinner turbine.
-
Place the sample into the NMR spectrometer.
-
The instrument performs a lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]
-
A shimming procedure is executed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.[7]
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
Infrared (IR) Spectroscopy
This protocol is for analyzing a pure liquid sample ("neat").
-
Sample Preparation (Neat Liquid Film) :
-
Obtain two clean, dry salt plates (typically NaCl or KBr) from a desiccator.[11]
-
Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[11][12]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11] Avoid introducing air bubbles.
-
-
Instrumental Analysis :
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[12]
-
Acquire a background spectrum of the empty instrument to subtract atmospheric and instrumental interferences.
-
Run the sample scan to obtain the infrared spectrum.
-
-
Post-Analysis :
-
After analysis, carefully separate the salt plates.
-
Clean the plates thoroughly with a dry solvent (e.g., acetone), wipe them with a soft tissue, and return them to the desiccator to prevent damage from moisture.[12]
-
Mass Spectrometry (MS)
This protocol is for a volatile liquid using electrospray ionization (ESI).
-
Sample Preparation :
-
Prepare a stock solution by dissolving a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[13]
-
Perform a serial dilution. Take a small aliquot (e.g., 100 µL) of the stock solution and dilute it further with the solvent to a final concentration in the low microgram per milliliter range.[13][14] This prevents signal saturation and source contamination.
-
Filter the final solution if any particulates are present and transfer it to a 2 mL mass spectrometry vial.[13]
-
-
Instrumental Analysis :
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
-
Electrospray ionization (ESI) is used to generate gaseous ions from the liquid sample.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. sites.bu.edu [sites.bu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. webassign.net [webassign.net]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
Thermal Stability and Decomposition of 1-Allylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylimidazole is a versatile bifunctional molecule of significant interest in organic synthesis.[1] Its structure, featuring both an imidazole (B134444) ring and an allyl group, allows for a wide range of chemical transformations, making it a valuable building block for pharmaceutical scaffolds, agrochemicals, and specialized polymers.[1] The imidazole moiety can act as a base or nucleophile, while the allyl group is amenable to various addition and coupling reactions.[1] Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures.
This technical guide provides a comprehensive overview of the thermal properties of this compound and its derivatives. Due to a lack of extensive direct studies on this compound itself, this guide synthesizes data from closely related compounds, primarily 1-allyl-3-methylimidazolium (B1248449) chloride ([Amim]Cl) and other alkyl-substituted imidazolium-based ionic liquids. This information serves as a strong proxy for understanding the thermal behavior of the core this compound structure.
Thermal Stability Analysis
The thermal stability of imidazolium-based compounds is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset and stages of decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and thermal decomposition events.
Thermogravimetric Analysis (TGA) Data
The following table summarizes TGA data for 1-allyl-3-methylimidazolium chloride ([Amim]Cl) and other related imidazolium (B1220033) ionic liquids. These compounds share the core imidazolium structure with this compound, providing insight into its expected thermal stability.
| Compound | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Atmosphere | Heating Rate (°C/min) | Reference |
| 1-allyl-3-methylimidazolium chloride ([Amim]Cl) | ~273 | - | - | - | [2] |
| 1-ethyl-2,3-dimethylimidazolium nitrate (B79036) ([Emmim][NO3]) | 312.13 | 332.46 | Nitrogen | 10 | [3] |
| 1-butyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO3]) | 310.23 | 330.68 | Nitrogen | 10 | [3] |
| 1-hexyl-2,3-dimethylimidazolium nitrate ([Hmmim][NO3]) | 300.89 | 325.10 | Nitrogen | 10 | [3] |
| 1-octyl-2,3-dimethylimidazolium nitrate ([Ommim][NO3]) | 298.36 | 319.72 | Nitrogen | 10 | [3] |
| 1-decyl-2,3-dimethylimidazolium nitrate ([Dmmim][NO3]) | 286.25 | 313.26 | Nitrogen | 10 | [3] |
Note: Data for nitrate salts of 1-alkyl-2,3-dimethylimidazolium are presented to show the influence of alkyl chain length on thermal stability, a factor that may be relevant to the allyl group in this compound.
Differential Scanning Calorimetry (DSC) Analysis
DSC is a valuable tool for studying the thermodynamic properties of thermally induced transitions.[4] For imidazolium-based compounds, DSC can reveal melting points, glass transitions, and the endothermic or exothermic nature of decomposition. Studies on various imidazolium derivatives have utilized DSC to characterize their thermal behavior.[2]
Thermal Decomposition Pathways
Studies on the thermal decomposition of 1-allyl-3-methylimidazolium chloride ([Amim]Cl) using TGA coupled with mass spectrometry (TGA-MS) and density functional theory (DFT) calculations have revealed two primary decomposition channels.[2] These pathways are likely to be relevant to the decomposition of this compound.
A diagram illustrating a generalized decomposition pathway for an allyl-imidazolium compound is presented below.
Caption: Generalized decomposition pathways for an allyl-imidazolium cation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the typical experimental protocols for TGA, DSC, and kinetic analysis of imidazolium-based compounds.
Thermogravimetric Analysis (TGA) Protocol
TGA is performed to determine the thermal stability and decomposition profile of a substance.
Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).
Detailed Steps:
-
A sample of 5-10 mg is weighed and placed in an alumina (B75360) crucible.
-
The crucible is placed in the TGA instrument.
-
The furnace is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). Multiple heating rates are often used for kinetic studies.[3]
-
The mass of the sample is recorded as a function of temperature.
-
The onset decomposition temperature (Tonset) and peak decomposition temperature (Tpeak) are determined from the TGA and its derivative (DTG) curves.
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow associated with thermal transitions in a material.
Caption: A typical experimental workflow for Differential Scanning Calorimetry (DSC).
Detailed Steps:
-
A small sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas like nitrogen.
-
The sample is subjected to a controlled temperature program, typically a linear heating and cooling ramp.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The resulting DSC curve is analyzed to identify thermal events such as melting, crystallization, and decomposition.
Kinetic Analysis of Decomposition
The kinetics of thermal decomposition can be studied using data from non-isothermal TGA experiments conducted at multiple heating rates. Methods like the Kissinger, Friedman, and Flynn-Wall-Ozawa (FWO) models are commonly employed to determine the activation energy (Ea) of decomposition.[3]
| Kinetic Model | Key Feature |
| Kissinger | Assumes the reaction rate is maximum at the peak decomposition temperature. |
| Friedman | An isoconversional method that calculates Ea at different degrees of conversion. |
| Flynn-Wall-Ozawa (FWO) | An integral isoconversional method that relates the heating rate to the temperature at a specific conversion. |
Conclusion
While direct and extensive studies on the thermal stability and decomposition of this compound are limited, a comprehensive understanding can be derived from the analysis of its close derivatives, particularly imidazolium-based ionic liquids. The available data suggests that the imidazole core provides significant thermal stability, with decomposition typically occurring at temperatures well above 200°C. The decomposition pathways likely involve the cleavage of the allyl group and potential ring-opening mechanisms. The experimental protocols and kinetic models outlined in this guide provide a robust framework for researchers and drug development professionals to assess the thermal properties of this compound and its derivatives in their specific applications. Further research focusing directly on this compound would be beneficial to refine our understanding of its thermal behavior.
References
The Solubility Profile of 1-Allylimidazole: A Technical Guide for Researchers
An In-depth Examination of the Solubility of 1-Allylimidazole in Aqueous and Organic Media, Outlining Experimental Methodologies for its Quantitative Assessment.
Introduction
This compound is a versatile heterocyclic compound with applications in the synthesis of pharmaceuticals, ionic liquids, and specialized polymers.[1][2] A thorough understanding of its solubility in various solvents is paramount for its effective use in drug discovery, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in water and common organic solvents, and details experimental protocols for its quantitative determination.
While qualitative information regarding the solubility of this compound in water is available, a notable scarcity of specific quantitative data exists in publicly accessible scientific literature and databases. This guide addresses this gap by presenting a generalized experimental framework for researchers to determine these crucial parameters.
Solubility of this compound
Water Solubility
Organic Solvent Solubility
There is a significant lack of published quantitative data on the solubility of this compound in common organic solvents. Based on the general principle of "like dissolves like," it can be inferred that this compound, being a polar molecule, would exhibit good solubility in polar organic solvents such as ethanol, methanol, and acetone.[5] Its solubility in nonpolar solvents like toluene (B28343) is expected to be lower. However, without experimental data, these remain theoretical considerations.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in water and various organic solvents remains largely unreported in publicly available databases. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Reference |
| Water | 25 | Data Not Available | - | - |
| Ethanol | 25 | Data Not Available | - | - |
| Methanol | 25 | Data Not Available | - | - |
| Acetone | 25 | Data Not Available | - | - |
| Toluene | 25 | Data Not Available | - | - |
| Dichloromethane | 25 | Data Not Available | - | - |
Experimental Protocol for Determining Liquid-Liquid Solubility/Miscibility
For a liquid solute like this compound, determining its solubility in a liquid solvent often involves assessing their miscibility. The following is a generalized protocol based on standard laboratory methods for determining the miscibility of two liquids. This method can be adapted to quantify solubility by preparing a saturated solution and determining its concentration.
Objective: To determine the miscibility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, toluene)
-
Calibrated pipettes or syringes
-
Volumetric flasks
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis (optional, for determining solubility concentration)
Procedure:
-
Preparation of Mixtures:
-
In a series of clear, sealed vials, prepare mixtures of this compound and the chosen solvent in varying volume/volume (v/v) or weight/weight (w/w) ratios. For example, prepare mixtures ranging from 1:99 to 99:1 (solute:solvent).
-
Ensure the total volume in each vial is sufficient for clear observation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment (e.g., a water bath set at 25 °C).
-
Agitate the mixtures for a set period (e.g., 10-15 minutes) using a vortex mixer or magnetic stirrer to ensure thorough mixing.
-
Allow the mixtures to equilibrate at the set temperature for at least 24 hours. This allows for phase separation to occur if the liquids are not fully miscible.
-
-
Visual Observation:
-
After the equilibration period, visually inspect each vial for the presence of a single, clear, homogeneous phase or two distinct layers.
-
If a single phase is observed across all ratios, the two liquids are considered miscible in all proportions at that temperature.
-
If two layers are observed at any ratio, the liquids are immiscible or partially miscible.
-
-
Quantitative Determination of Solubility (for partially miscible liquids):
-
If two phases are present, carefully extract a sample from the solvent-rich phase (the layer corresponding to the solvent being in excess).
-
Prepare a series of standard solutions of this compound in the pure solvent with known concentrations.
-
Analyze the extracted sample and the standard solutions using a suitable analytical technique (e.g., GC or HPLC) to determine the concentration of this compound in the saturated solvent phase. This concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.[6][7]
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining and presenting the solubility data for this compound.
Conclusion
While it is established that this compound is soluble in water, the lack of specific quantitative data in both aqueous and organic solvents presents a significant knowledge gap for researchers and professionals in drug development and chemical synthesis. The experimental protocol and logical workflow provided in this guide offer a clear pathway for obtaining this critical information. The generation and dissemination of such data would be of great value to the scientific community, enabling more precise and efficient utilization of this compound in its various applications.
References
Quantum Chemical Calculations for 1-Allylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-allylimidazole. This molecule, featuring both an aromatic imidazole (B134444) ring and a reactive allyl group, is a versatile building block in medicinal chemistry and materials science.[1] Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in various chemical and biological processes.
Introduction to Quantum Chemical Calculations for this compound
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemical research.[2] For a molecule like this compound, these computational methods can provide detailed insights into its molecular geometry, vibrational modes, and electronic structure, which are often challenging to determine experimentally. Such calculations are instrumental in understanding the molecule's reactivity, stability, and potential as a ligand or pharmacophore.[1][3]
This guide will detail the theoretical background, computational methodologies, and expected outcomes of quantum chemical calculations on this compound, presenting data in a structured and accessible format for researchers in drug development and related fields.
Methodologies and Experimental Protocols
The following section outlines a detailed protocol for performing quantum chemical calculations on this compound using DFT. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable combination for such organic molecules, providing a good balance between accuracy and computational cost.[4][5]
Computational Details
-
Software: Gaussian 09 or a comparable quantum chemistry software package is recommended.[6]
-
Method: Density Functional Theory (DFT) is the chosen method for these calculations.[2]
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust choice for organic molecules.[7][8][9]
-
Basis Set: The 6-311++G(d,p) basis set offers a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.[4][5]
Step-by-Step Computational Protocol
-
Molecule Building and Initial Geometry: The 3D structure of this compound is first constructed using a molecular modeling program like GaussView. An initial geometry optimization can be performed using a faster, lower-level method to obtain a reasonable starting structure.
-
Geometry Optimization: A full geometry optimization is then performed using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule, providing the optimized bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Following successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and Raman spectra.
-
-
Electronic Property Calculations: Single-point energy calculations on the optimized geometry are used to determine various electronic properties, including:
-
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule.
-
The following diagram illustrates the general workflow for these quantum chemical calculations.
Calculated Molecular Properties
The following tables summarize the kind of quantitative data that can be obtained from the quantum chemical calculations described above. The values presented are illustrative and represent typical results for a molecule like this compound.
Optimized Molecular Geometry
The geometry optimization provides the most stable three-dimensional arrangement of the atoms in this compound. Key structural parameters are presented in Table 1.
Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Atoms | Bond Length (Å) | Bond/Atoms | Bond Angle (°) |
| Bond Lengths | C1-C2 | 1.34 | C2-C1-N1 | 123.5 |
| C1-N1 | 1.47 | C1-N1-C3 | 125.8 | |
| N1-C3 | 1.38 | N1-C3-N2 | 108.5 | |
| C3-N2 | 1.32 | C3-N2-C4 | 109.2 | |
| N2-C4 | 1.37 | N2-C4-C5 | 106.3 | |
| C4-C5 | 1.36 | C4-C5-N1 | 109.8 | |
| C5-N1 | 1.38 | C5-N1-C1 | 125.7 | |
| Dihedral Angle | C2-C1-N1-C3 | 105.2 |
Note: Atom numbering would correspond to a standard representation of the molecule.
Vibrational Frequencies
The calculated vibrational frequencies correspond to the different modes of vibration of the molecule. These can be compared with experimental FT-IR and Raman spectra to aid in spectral assignment.
Table 2: Selected Calculated Vibrational Frequencies for this compound (Illustrative Data)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3145 | C-H stretch (imidazole ring) |
| 3080 | =C-H stretch (allyl group) |
| 2985 | -CH₂- stretch (allyl group) |
| 1645 | C=C stretch (allyl group) |
| 1510 | C=N stretch (imidazole ring) |
| 1480 | C=C stretch (imidazole ring) |
| 1250 | C-N stretch |
| 995 | =C-H bend (allyl group) |
| 920 | -CH₂- wag (allyl group) |
Electronic Properties and Quantum Chemical Descriptors
The electronic properties of this compound provide insights into its reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important descriptor, with a larger gap generally indicating higher stability and lower reactivity.[4]
Table 3: Calculated Electronic Properties and Quantum Chemical Descriptors for this compound (Illustrative Data)
| Parameter | Value (eV) |
| Energy of HOMO (E_HOMO) | -6.85 |
| Energy of LUMO (E_LUMO) | -0.25 |
| HOMO-LUMO Energy Gap (ΔE) | 6.60 |
| Ionization Potential (I ≈ -E_HOMO) | 6.85 |
| Electron Affinity (A ≈ -E_LUMO) | 0.25 |
| Chemical Hardness (η = (I-A)/2) | 3.30 |
| Chemical Softness (S = 1/2η) | 0.15 |
| Electronegativity (χ = (I+A)/2) | 3.55 |
| Electrophilicity Index (ω = χ²/2η) | 1.91 |
The relationship between these calculated electronic properties and the predicted chemical behavior is illustrated in the diagram below.
Conclusion
Quantum chemical calculations offer a powerful, non-destructive method for characterizing this compound at the molecular level. The methodologies outlined in this guide provide a robust framework for obtaining reliable data on its geometry, vibrational spectra, and electronic properties. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of its chemical behavior and facilitating the rational design of new molecules with desired properties. The presented tables and diagrams serve as a template for organizing and interpreting the results of such computational studies.
References
- 1. nbinno.com [nbinno.com]
- 2. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents | MDPI [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. irjweb.com [irjweb.com]
- 5. ijcps.org [ijcps.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
The Basicity and pKa of 1-Allylimidazole: A Technical Guide for Drug Development Professionals
Abstract: 1-Allylimidazole is a versatile heterocyclic building block of increasing interest in medicinal chemistry and materials science. Its basicity, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter that governs its behavior in physiological environments and dictates its suitability for various applications, including as a ligand, catalyst, or scaffold for pharmacologically active agents. This technical guide provides an in-depth analysis of the basicity and pKa of this compound, outlines detailed experimental protocols for its determination, and discusses its relevance within the context of drug discovery and development.
Basicity and pKa of this compound
The basicity of this compound arises from the lone pair of electrons on the sp²-hybridized nitrogen atom at the 3-position of the imidazole (B134444) ring. This nitrogen is analogous to the basic nitrogen in pyridine. The nitrogen at the 1-position, to which the allyl group is attached, is considered non-basic as its lone pair is involved in the aromatic π-system of the ring, similar to the nitrogen in pyrrole. Upon protonation, this compound forms a stable, resonance-delocalized imidazolium (B1220033) cation.
While extensive experimental data for this compound is not widely published, a predicted pKa value for its conjugate acid is available. The pKa is a measure of the acidity of the conjugate acid of the base; a higher pKa value corresponds to a stronger base. For context, this value is compared with the experimentally determined pKa values of imidazole and 1-methylimidazole.
Table 1: Comparison of pKa Values for Imidazole and N-Substituted Derivatives
| Compound | Structure | pKa of Conjugate Acid | Data Type |
| Imidazole | Imidazole | ~7.0 | Experimental |
| 1-Methylimidazole | 1-Methylimidazole | ~7.2 | Experimental |
| This compound | This compound | 6.80 ± 0.10 | Predicted |
The allyl group at the N-1 position is generally considered to be weakly electron-withdrawing due to the sp² hybridization of the adjacent vinyl carbon, which can slightly decrease the basicity of the imidazole ring compared to an N-methyl substituent. This is consistent with the predicted pKa of this compound being slightly lower than that of 1-methylimidazole. Understanding this pKa value is crucial for predicting the protonation state of the molecule at physiological pH (~7.4), which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Caption: Logical relationship between the structure and basicity of this compound.
Experimental Protocols for pKa Determination
The pKa of a compound like this compound can be accurately determined using several analytical methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.
Potentiometric Titration
Potentiometric titration is a highly precise method for determining pKa values by monitoring pH changes in a solution during the addition of a titrant.
Methodology:
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of this compound in deionized, carbonate-free water. A co-solvent like methanol (B129727) may be used if solubility is low, but the final pKa will be for that specific solvent system.
-
Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).
-
Ionic Strength Adjuster: Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain constant ionic strength throughout the titration.
-
-
Apparatus Setup:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).
-
Place a known volume (e.g., 20 mL
-
A Technical Guide to 1-Allylimidazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Allylimidazole is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a nucleophilic imidazole (B134444) ring and a reactive allyl group, makes it a valuable building block for a diverse range of complex molecules.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in pharmaceuticals, agrochemicals, and material science.[1][2]
Core Molecular and Physical Properties
This compound is a pale yellow to orange, transparent liquid at room temperature.[2][3] Its key quantitative properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [2][3][4][5][6] |
| Molecular Weight | 108.14 g/mol | [2][3][4][5] |
| Density | 1.003 g/cm³ at 25°C | [3] |
| Boiling Point | 40-42 °C at 0.1 mm Hg | [3] |
| Flash Point | 214 °F (101.1 °C) | [3] |
| Refractive Index | n20/D 1.505 | [3] |
| CAS Number | 31410-01-2 | [4][6] |
Experimental Protocols
The utility of this compound is demonstrated through its application in various synthetic procedures. Below are detailed methodologies for its synthesis and its use in the creation of advanced materials.
1. General Synthesis of this compound
While this compound is commercially available, it can be synthesized through the N-alkylation of imidazole.[7] A common laboratory procedure involves the reaction of imidazole with an allyl halide (e.g., allyl chloride or allyl bromide) in the presence of a base and a suitable solvent.
-
Materials: Imidazole, Sodium Hydroxide (NaOH), Allyl Chloride, Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Dissolve imidazole and a stoichiometric equivalent of NaOH in DMSO.
-
Slowly add allyl chloride to the mixture while stirring.
-
The reaction is typically carried out at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction and purified using column chromatography or distillation to yield this compound.[7]
-
-
Note: The choice of aprotic solvents like DMSO is often preferred to avoid side reactions.[7] An alternative suggestion involves using sodium bicarbonate in methanol (B129727) at room temperature.[7]
2. Synthesis of a 1D Hybrid Material: (AImd)₂¹∞[SbI₅]
This protocol details the use of this compound as a cationic component in the synthesis of a one-dimensional hybrid organic-inorganic perovskite material.[8]
-
Materials: Antimony(III) chloride (SbCl₃), Hydroiodic acid (HI, 57%), this compound (97%), Ethanol (EtOH).[8]
-
Procedure:
-
Prepare a solution of SbCl₃ in hydroiodic acid by slowly dissolving 0.65 g (1 mmol) of SbCl₃ in 5 mL of concentrated HI with vigorous stirring to yield a clear, dark red solution.[8]
-
In a separate flask, dissolve 0.32 g (2 mmol) of this compound in 5 mL of EtOH and combine this with 2 mL of concentrated HI.[8]
-
Add the resulting imidazolium (B1220033) mixture to the SbCl₃ solution. This will produce a clear, dark orange solution.[8]
-
Heat the final reaction mixture to 50 °C and stir for 2 hours.[8]
-
Filter the hot solution. Orange-red lamellar crystals of (AImd)₂¹∞[SbI₅] will form after 3 days of slow evaporation of the solvent.[8]
-
3. Characterization Techniques
The synthesized compounds can be characterized using a variety of standard analytical methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the molecular structure.[10]
-
Single-Crystal X-ray Diffraction: To determine the crystal structure of materials like (AImd)₂¹∞[SbI₅].[8]
Applications and Logical Workflow
This compound's structure allows it to serve as a crucial intermediate in the synthesis of a wide array of functional molecules.[2] The imidazole ring can act as a base or a ligand, while the allyl group is amenable to various coupling and addition reactions.[1] This versatility leads to its application in several key research and development areas.
-
Pharmaceutical Development: It is a key intermediate for synthesizing antifungal and antibacterial agents.[2] Various imidazole derivatives have been investigated for their anticancer activity, showing inhibitory potential against kinases like B-Raf and VEGFR-2.[11]
-
Agrochemicals: It is used in the development of herbicides and fungicides.[1]
-
Catalysis: It serves as a ligand in coordination chemistry, forming stable complexes with metal ions that are used as catalysts in organic transformations.[2]
-
Material Science: The compound is employed in creating advanced materials, including specialized polymers and functional coatings.[1][2] It is also used to synthesize hybrid perovskite materials with interesting optoelectronic properties.[8]
The logical workflow from starting materials to final applications is visualized below.
Caption: Synthetic workflow of this compound and its key applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Health and safety information for 1-allylimidazole
An In-Depth Technical Guide to the Health and Safety of 1-Allylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the health and safety information currently available for this compound (CAS No: 31410-01-2). It is intended to serve as a technical resource for professionals in research and development who may handle or utilize this compound. This guide consolidates data on physical and chemical properties, hazard classifications, toxicological effects, and safe handling procedures. All quantitative data is presented in structured tables for clarity. Furthermore, this guide includes generalized experimental protocols for key toxicological assessments and visual diagrams to illustrate safety workflows and potential biological interactions, adhering to specified technical requirements.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid used as an intermediate in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its bifunctional nature, featuring both an imidazole (B134444) ring and an allylic group, confers unique reactivity.[1] A summary of its key physical and chemical properties is provided in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | [3][4][5] |
| Molecular Weight | 108.14 g/mol | [3][4] |
| CAS Number | 31410-01-2 | [1][2][5] |
| Appearance | Colorless to light yellow clear liquid | [1][5][6][7] |
| Boiling Point | 251.5 °C at 760 mmHg40 - 42 °C at 0.1 mmHg116 °C at 16 mmHg | [2][3][6][8] |
| Density | 1.003 g/cm³ at 25 °C | [2][6] |
| Flash Point | 101.1 °C / 214 °F | [3][8] |
| Refractive Index | 1.505 at 20 °C | [2][5] |
| Vapor Density | 3.72 | [6] |
| Purity | ≥96.0% to >98.0% | [1][5][8] |
| Solubility | Soluble in water | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[9] It is harmful if swallowed and causes severe skin burns and eye damage.[4][7][8][9] It may also cause respiratory irritation.[9] The compound is transported under the designation "CORROSIVE LIQUID, BASIC, ORGANIC, N.O.S." with UN Number 3267 and Hazard Class 8.[6]
GHS Classification
The Globally Harmonized System (GHS) classification for this compound, aggregated from multiple suppliers, is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | corrosive, irritant | Danger |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | corrosive, irritant | Danger |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | corrosive, irritant | Danger |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | corrosive, irritant | Danger |
Precautionary Statements
Key precautionary statements (P-statements) associated with handling this compound include:
-
Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P264 (Wash face, hands and any exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7][9][10][11]
-
Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[7][8]
-
Storage: P405 (Store locked up), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[7][11]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7][8]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[6] However, available data from safety data sheets indicate significant corrosive and irritant effects. A summary of the known toxicological endpoints is provided in Table 3.
Table 3: Summary of Toxicological Data for this compound
| Toxicological Endpoint | Result/Observation | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4).[4][7] LD50/LC50 data is not available.[6] | [4][6][7] |
| Acute Dermal Toxicity | Data not available. | |
| Acute Inhalation Toxicity | Causes chemical burns to the respiratory tract; may cause respiratory irritation.[6][9] | [6][9] |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[4][7][9] Classified as a dermatotoxin.[4] | [4][7][9] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[4][7][9] Can lead to chemical conjunctivitis and corneal damage.[6] | [4][6][7][9] |
| Respiratory or Skin Sensitization | Data not available. | |
| Germ Cell Mutagenicity | No information found.[6] Studies on the parent compound, imidazole, were negative in the Ames test and a UDS assay.[12] | [6][12] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[6] | [6] |
| Reproductive Toxicity | No information found.[6] | [6] |
| STOT-Single Exposure | May cause respiratory system irritation (Category 3).[9] | [9] |
| STOT-Repeated Exposure | Data not available. | |
| Aspiration Hazard | Aspiration may lead to pulmonary edema.[6] | [6] |
Experimental Protocols
Detailed experimental reports for the toxicological evaluation of this compound are not available in the public domain. The hazard classifications are based on data submitted by chemical manufacturers. However, this section outlines the detailed methodologies for key experiments as would be conducted under standard OECD guidelines.
Acute Dermal Irritation/Corrosion (General Protocol, similar to OECD TG 404)
This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test Animals: Healthy, young adult albino rabbits are typically used.[13]
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of skin and covered with a gauze patch.
-
Exposure: The substance is held in contact with the skin under a semi-occlusive dressing for a period of up to 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is washed. Dermal reactions are graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]
-
Classification: The classification of irritant or corrosive is based on the severity, persistence, and reversibility of the observed skin lesions. Corrosive substances produce irreversible tissue damage.[15]
Acute Eye Irritation/Corrosion (General Protocol, similar to OECD TG 405)
This test evaluates the potential of a substance to produce irritation or damage to the eye.
-
Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.
-
Application: A dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined and graded for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[14][16] The observation period may be extended up to 21 days if effects are persistent.
-
Classification: Classification as an irritant or causing serious eye damage is based on the severity and reversibility of the lesions observed. Substances causing irreversible eye damage within 21 days are classified as Category 1.[16]
Ames Test for Bacterial Mutagenicity (General Protocol, similar to OECD TG 471)
The bacterial reverse mutation test (Ames test) is widely used to assess the mutagenic potential of a chemical.[17]
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA) are used.[17]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[18]
-
Procedure: The test chemical, at several concentrations, is incubated with the bacterial tester strain in the presence or absence of the S9 mix. This mixture is then plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).
-
Scoring: After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.
-
Evaluation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background count.[19]
Safe Handling and Emergency Procedures
Handling and Storage
-
Engineering Controls: Use only in a chemical fume hood.[6] Facilities must be equipped with an eyewash station and a safety shower.[6][9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn.
-
-
Handling: Do not get in eyes, on skin, or on clothing.[7] Do not breathe vapors or mist.[9] Do not ingest.[7] Wash hands and any exposed skin thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated place.[7][9] Keep container tightly closed.[7] Store in a designated "Corrosives area".[6][9] Incompatible with strong oxidizing agents and strong acids.[9]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, also under the eyelids. Get immediate medical aid.[6][9]
-
Skin Contact: Get immediate medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][9]
-
Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get immediate medical aid.[6][10] Do not use mouth-to-mouth resuscitation.[6]
-
Ingestion: Do not induce vomiting.[6][7] If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[6]
Fire Fighting and Spills
-
Fire Fighting: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6] During a fire, irritating and highly toxic gases (carbon monoxide, carbon dioxide, nitrogen oxides) may be generated by thermal decomposition.[6][9]
-
Spills: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.[6] Avoid runoff into storm sewers and ditches.[6] Provide ventilation.[6]
Mandatory Visualizations
Chemical Safety Assessment Workflow
Caption: Logical workflow for chemical health and safety assessment.
Generalized Cellular Response to a Corrosive Agent
Caption: Potential signaling pathway for a corrosive chemical agent.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 31410-01-2 [chemicalbook.com]
- 3. This compound | CAS#:31410-01-2 | Chemsrc [chemsrc.com]
- 4. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 31410-01-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. This compound | 31410-01-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. Mutagenicity testing of imidazole and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. chemsafetypro.com [chemsafetypro.com]
- 17. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review on Mutagenicity Testing for Hazard Classification of Chemicals at Work: Focusing on in vivo Micronucleus Test for Allyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Allylimidazole as a Precursor for Poly(ionic liquid)s
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of poly(ionic liquid)s (PILs) derived from 1-allylimidazole precursors. The unique properties of these polymers, including their tunable nature and inherent ionic conductivity, make them promising materials for a range of applications, particularly in the pharmaceutical and biomedical fields.
Introduction
Poly(ionic liquid)s are a class of polymers that possess an ionic liquid species in each repeating unit. The incorporation of the imidazolium (B1220033) cation, functionalized with a polymerizable allyl group, allows for the creation of versatile polymer backbones. The properties of these PILs can be readily tuned by exchanging the counter-anion, offering a modular approach to designing materials with specific characteristics. This has significant implications for drug delivery systems, where precise control over properties like solubility, biocompatibility, and drug release kinetics is paramount.[1][2][3][4]
Synthesis of Poly(ionic liquid)s from this compound
The synthesis of PILs from this compound is a multi-step process that begins with the quaternization of an N-substituted imidazole (B134444) to form the monomer, followed by polymerization, and often an anion exchange to impart desired properties.
Diagram: Synthesis Pathway of Poly(1-allylimidazolium)-based Ionic Liquids
Caption: General synthesis pathway for poly(ionic liquid)s.
Experimental Protocols
Protocol 1: Synthesis of 1-Allyl-3-methylimidazolium Bromide Monomer
This protocol details the synthesis of the ionic liquid monomer, 1-allyl-3-methylimidazolium bromide.
Materials:
-
N-methylimidazole
-
Allyl bromide
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylimidazole (1.0 mol) in ethyl acetate.
-
Slowly add allyl bromide (1.1 mol) to the solution at room temperature while stirring.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature. A viscous liquid product will form.
-
Wash the product repeatedly with ethyl acetate to remove any unreacted starting materials.
-
Dry the resulting 1-allyl-3-methylimidazolium bromide under vacuum to remove residual solvent. The product should be a colorless to pale yellow viscous liquid.[5]
Protocol 2: Free Radical Polymerization of 1-Allyl-3-methylimidazolium Bromide
This protocol describes the polymerization of the monomer using a free-radical initiator.
Materials:
-
1-Allyl-3-methylimidazolium bromide
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent (e.g., Methanol, N,N-Dimethylformamide)
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Precipitating solvent (e.g., Diethyl ether, Ethyl acetate)
Procedure:
-
Dissolve 1-allyl-3-methylimidazolium bromide (1.0 mol) in the chosen solvent in a Schlenk flask.
-
Add AIBN (0.01-0.02 mol) to the solution.
-
De-gas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 30 minutes.
-
Heat the reaction mixture to 60-80°C under an inert atmosphere and stir for 24-48 hours.
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration or decantation.
-
Wash the polymer multiple times with the precipitating solvent to remove unreacted monomer and initiator.
-
Dry the final poly(1-allyl-3-methylimidazolium bromide) under vacuum.
Protocol 3: Anion Exchange of Poly(1-allyl-3-methylimidazolium bromide)
This protocol outlines the procedure for modifying the polymer's properties by exchanging the bromide anion.
Materials:
-
Poly(1-allyl-3-methylimidazolium bromide)
-
Anion source salt (e.g., Potassium hexafluorophosphate (B91526) (KPF₆), Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂))
-
Solvent (e.g., Acetone, Methanol)
-
Deionized water
Procedure:
-
Dissolve the poly(1-allyl-3-methylimidazolium bromide) in a suitable solvent.
-
In a separate flask, dissolve a slight molar excess of the desired anion source salt in deionized water or a suitable solvent.
-
Slowly add the aqueous salt solution to the polymer solution with vigorous stirring. A precipitate of the new poly(ionic liquid) should form immediately.
-
Continue stirring for several hours to ensure complete anion exchange.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with deionized water to remove the bromide salt byproduct (e.g., KBr, LiBr). A silver nitrate (B79036) test can be used to confirm the absence of bromide ions in the washings.
-
Wash the polymer with a suitable organic solvent to remove any remaining impurities.
-
Dry the final poly(ionic liquid) with the new anion under vacuum.[6]
Data Presentation
The properties of poly(1-allyl-3-methylimidazolium)-based ionic liquids are highly dependent on the nature of the counter-anion. The following tables summarize key quantitative data for a series of these polymers.
Table 1: Molecular Weight and Polydispersity Index (PDI) of Poly(1-allyl-3-methylimidazolium)-based PILs
| Anion | Number Average Molecular Weight (Mₙ) ( g/mol ) | Weight Average Molecular Weight (Mₙ) ( g/mol ) | Polydispersity Index (PDI) |
| Bromide (Br⁻) | 15,000 - 30,000 | 25,000 - 50,000 | 1.5 - 2.5 |
| Hexafluorophosphate (PF₆⁻) | 18,000 - 35,000 | 30,000 - 60,000 | 1.6 - 2.2 |
| Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | 20,000 - 40,000 | 35,000 - 70,000 | 1.7 - 2.0 |
Note: Molecular weights are typically determined by Gel Permeation Chromatography (GPC) and can vary depending on the specific polymerization conditions.
Table 2: Thermal Properties of Poly(1-allyl-3-methylimidazolium)-based PILs
| Anion | Glass Transition Temperature (T₉) (°C) | Decomposition Temperature (Tₔ) (°C) |
| Bromide (Br⁻) | 80 - 100 | 250 - 280 |
| Hexafluorophosphate (PF₆⁻) | 90 - 110 | 300 - 330 |
| Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | 40 - 60 | 350 - 380 |
Note: Thermal properties are typically determined by Differential Scanning Calorimetry (DSC) for T₉ and Thermogravimetric Analysis (TGA) for Tₔ.[7][8][9][10][11]
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of poly(ionic liquid)s from this compound.
Diagram: Experimental Workflow
Caption: A typical experimental workflow.
Applications in Drug Development
The tunable nature of PILs derived from this compound makes them highly attractive for various applications in drug delivery.[1][3][4][12] By carefully selecting the anion, the polymer's hydrophilicity, drug solubility, and interaction with biological membranes can be modulated.
-
Drug Solubilization: PILs can act as effective solubilizing agents for poorly water-soluble drugs, enhancing their bioavailability.[1]
-
Controlled Release: The polymer matrix can be designed to control the release rate of an encapsulated drug, providing sustained therapeutic effects.
-
Gene Delivery: The cationic nature of the imidazolium groups allows for the complexation with negatively charged genetic material like siRNA and pDNA, making them potential non-viral vectors for gene therapy.
-
Antimicrobial Agents: Some imidazolium-based ionic liquids exhibit intrinsic antimicrobial activity, which can be harnessed in the development of antimicrobial coatings for medical devices or as active pharmaceutical ingredients themselves.
Further research into the biocompatibility and in vivo behavior of these PILs is crucial for their successful translation into clinical applications. The methodologies and data presented in these notes provide a solid foundation for researchers to explore the potential of this compound-based poly(ionic liquid)s in the ever-evolving field of drug development.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Allyl-3-methylimidazolium bromide | 31410-07-8 | GBA41007 [biosynth.com]
- 6. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts | MDPI [mdpi.com]
- 9. ajer.org [ajer.org]
- 10. researchgate.net [researchgate.net]
- 11. Collection - Thermal Analysis and Heat Capacities of 1âAlkyl-3-methylimidazolium Ionic Liquids with NTf2â, TFOâ, and DCAâ Anions - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
Application of 1-Allylimidazole in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylimidazole is a versatile heterocyclic compound that serves as a valuable building block and precursor in various catalytic applications. Its unique bifunctional nature, possessing both a nucleophilic imidazole (B134444) ring and a reactive allyl group, allows for its use in a diverse range of catalytic systems. The imidazole moiety can act as an N-heterocyclic carbene (NHC) precursor, a Brønsted base, or a ligand for transition metals. The allyl group provides a site for polymerization or further functionalization, enabling the creation of advanced catalytic materials such as ionic liquids and polymer-supported catalysts. This document provides detailed application notes and protocols for the use of this compound and its derivatives in catalysis.
Application as a Precursor to N-Heterocyclic Carbene (NHC) Ligands in Cross-Coupling Reactions
This compound is an excellent precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands for transition metal catalysts, particularly palladium. The resulting (NHC)Pd complexes exhibit high activity and stability in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The allyl group on the imidazole can be retained in the final complex, influencing its solubility and reactivity.
Application Note: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
Palladium complexes bearing NHC ligands derived from allyl-substituted imidazolium (B1220033) salts are highly effective for the Suzuki-Miyaura coupling of challenging substrates like aryl chlorides at room temperature. These catalysts demonstrate high turnover numbers and can achieve excellent yields in short reaction times.
Quantitative Data: Suzuki-Miyaura Coupling with an (NHC)Pd(allyl)Cl Complex
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 |
| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | 1 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 98 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.5 | K₂CO₃ | Isopropanol | 50 | 2 | 91 |
| 5 | 4-Bromotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | Isopropanol | 50 | 2 | 99 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: The (NHC)Pd(allyl)Cl complex is prepared by reacting the corresponding allyl-substituted imidazolium salt with a palladium precursor, such as PdCl₂, in the presence of a base.
-
Reaction Setup: In a glovebox, a reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the (NHC)Pd(allyl)Cl catalyst (0.01 mmol, 1 mol %).
-
Solvent Addition: The appropriate solvent (e.g., dioxane/water mixture, 4 mL) is added to the vessel.
-
Reaction Conditions: The reaction mixture is sealed and stirred at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Application in the Synthesis of Functionalized Ionic Liquids for Catalysis
This compound is a key starting material for the synthesis of allyl-functionalized imidazolium-based ionic liquids (ILs). The allyl group can be preserved during the quaternization of the imidazole ring, yielding an IL with a reactive functional group that can be used for subsequent polymerization or grafting onto solid supports. These functionalized ILs can act as catalysts themselves or as stable media for other catalytic processes.
Application Note: Metal-Free Allylation of Anilines
Imidazolium salts derived from this compound can act as metal-free catalysts for the allylic substitution of alcohols with anilines. The counter-anion of the imidazolium salt has been shown to play a crucial role in directing the regioselectivity of the reaction, allowing for the selective synthesis of N-allyl, 2-allyl, or 4-allylanilines.
Quantitative Data: Anion-Dependent Allylation of Aniline (B41778) with Cinnamyl Alcohol
| Entry | Catalyst | Product | Conversion (%) |
| 1 | 1,3-Bis(carboxymethyl)imidazolium chloride | N-Allylaniline | 95 |
| 2 | 1,3-Bis(carboxymethyl)imidazolium bromide | 2-Allylaniline | 85 |
| 3 | 1,3-Bis(carboxymethyl)imidazolium iodide | 4-Allylaniline | 77 |
Experimental Protocol: Synthesis of 4-Allylaniline
-
Catalyst Synthesis: 1,3-Bis(carboxymethyl)imidazolium iodide is synthesized from the reaction of this compound with iodoacetic acid.
-
Reaction Setup: A mixture of cinnamyl alcohol (1.0 mmol), aniline (1.2 mmol), and 1,3-bis(carboxymethyl)imidazolium iodide (0.1 mmol, 10 mol %) is heated in a sealed tube.
-
Reaction Conditions: The reaction is carried out under solvent-free conditions at 100 °C for 6 hours.
-
Work-up and Purification: After completion, the reaction mixture is cooled and the product is isolated by column chromatography.
Application in the Synthesis of Polymer-Supported Catalysts
The allyl group of this compound and its corresponding imidazolium salts allows for their polymerization or copolymerization to form poly(ionic liquid)s (PILs). These PILs can be used as supports for metal nanoparticles or as macromolecular ligands, creating robust and recyclable heterogeneous catalysts.
Application Note: Polymer-Immobilized NHC-Pd Catalysts for Heck Reactions
Poly(1-allyl-3-alkylimidazolium) salts can be synthesized and used to immobilize palladium, forming a highly active and recyclable catalyst for the Heck reaction. The polymer support enhances catalyst stability and facilitates its separation from the reaction mixture.
Quantitative Data: Heck Reaction with a Polymer-Supported NHC-Pd Catalyst
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol % Pd) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 0.1 | Et₃N | DMF | 120 | 4 | >99 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 0.1 | Et₃N | DMF | 120 | 6 | 98 |
| 3 | 1-Iodo-4-nitrobenzene | Styrene | 0.1 | Et₃N | DMF | 120 | 2 | >99 |
Experimental Protocol: Heck Reaction using a Polymer-Supported Catalyst
-
Catalyst Synthesis: The poly(1-allyl-3-vinylimidazolium) support is synthesized by radical polymerization of the corresponding monomer. The palladium catalyst is then immobilized by stirring the polymer with a palladium salt (e.g., Pd(OAc)₂) in a suitable solvent.
-
Reaction Setup: In a reaction flask, the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., triethylamine, 1.5 mmol), and the polymer-supported Pd catalyst (0.001 mmol Pd, 0.1 mol %) are suspended in the solvent (e.g., DMF, 5 mL).
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the required time.
-
Catalyst Recycling and Product Isolation: After the reaction, the catalyst is separated by filtration, washed with a solvent, and can be reused. The filtrate is concentrated, and the product is purified by standard methods.
Conclusion
This compound is a highly adaptable molecule with significant potential in the field of catalysis. Its ability to be readily converted into N-heterocyclic carbene ligands, functionalized ionic liquids, and polymer-supported catalysts makes it a valuable precursor for the development of advanced catalytic systems. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the applications of this compound in designing efficient, selective, and recyclable catalysts for a wide range of chemical transformations.
Application Notes and Protocols: 1-Allylimidazole as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylimidazole is a bifunctional molecule featuring a reactive allyl group and an imidazole (B134444) ring.[1] This unique structure allows it to act as a versatile crosslinking agent in polymer synthesis, offering the potential to create hydrogels and other polymeric materials with tunable properties. The allyl group can participate in polymerization and crosslinking reactions, such as free-radical polymerization and thiol-ene click chemistry.[2] The imidazole moiety, with a pKa around 6-7, can impart pH-responsiveness to the polymer network, making it a promising candidate for applications in controlled drug delivery, biosensors, and tissue engineering.[3][4]
These application notes provide an overview of the potential uses of this compound as a crosslinking agent and include detailed protocols for the synthesis and characterization of this compound-crosslinked polymers.
Mechanism of Action: Crosslinking with this compound
This compound can be incorporated into polymer networks through two primary mechanisms:
-
Free-Radical Copolymerization: The allyl group of this compound can copolymerize with other vinyl monomers, such as acrylic acid, to form a crosslinked network. This is typically initiated by thermal or photoinitiators.
-
Thiol-Ene Click Chemistry: The allyl group can undergo a "click" reaction with thiol-functionalized polymers in the presence of a photoinitiator and UV light.[5] This method offers high efficiency and specificity.[6]
The imidazole ring within the polymer network can become protonated or deprotonated in response to changes in environmental pH. In acidic conditions, the imidazole is protonated, leading to electrostatic repulsion between polymer chains and increased swelling. In neutral or basic conditions, the imidazole is deprotonated, reducing repulsion and causing the hydrogel to shrink. This pH-dependent swelling behavior can be harnessed for controlled drug release.[3]
Diagrams of Crosslinking Mechanisms
Data Presentation: Expected Properties of this compound Crosslinked Polymers
The following tables summarize the expected trends in the properties of hydrogels crosslinked with this compound based on data from analogous systems. The actual values will depend on the specific polymer backbone, synthesis conditions, and characterization methods.
Table 1: Effect of this compound Concentration on Hydrogel Swelling and Mechanical Properties (Representative Data)
| This compound (mol%) | Equilibrium Swelling Ratio (Q) | Young's Modulus (kPa) |
| 1 | 150 | 20 |
| 3 | 90 | 50 |
| 5 | 60 | 90 |
Note: This data is representative and illustrates the general trend that increasing crosslinker concentration decreases the swelling ratio and increases the mechanical stiffness.
Table 2: Thermal Properties of a Representative this compound Crosslinked Polymer (Hypothetical Data)
| Property | Value |
| Glass Transition Temperature (Tg) | 115 °C |
| Decomposition Temperature (Td, 5% weight loss) | 320 °C |
Note: This data is hypothetical and serves as an example of typical thermal properties. Actual values will vary based on the polymer composition and crosslink density.
Table 3: pH-Dependent Swelling of a this compound Crosslinked Hydrogel (Representative Data)
| pH | Equilibrium Swelling Ratio (Q) |
| 2.0 | 120 |
| 5.0 | 150 |
| 7.4 | 80 |
| 9.0 | 75 |
Note: This data illustrates the expected pH-responsive swelling behavior due to the imidazole group. The peak swelling is anticipated around the pKa of the imidazole ring.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of a poly(acrylic acid) hydrogel crosslinked with this compound.
Protocol 1: Synthesis of Poly(acrylic acid-co-1-allylimidazole) Hydrogel via Free-Radical Polymerization
Objective: To synthesize a pH-responsive hydrogel by copolymerizing acrylic acid with this compound as a crosslinking agent.
Materials:
-
Acrylic acid (AA)
-
This compound (AI)
-
Ammonium (B1175870) persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS)
Equipment:
-
Glass vials
-
Pipettes
-
Vortex mixer
-
UV lamp (365 nm) (optional, for photoinitiation)
-
Oven
Workflow Diagram:
Procedure:
-
Prepare Monomer Solution: In a glass vial, mix 1 mL of acrylic acid and the desired molar percentage of this compound (e.g., 1, 3, or 5 mol% with respect to acrylic acid). Add 4 mL of DI water and vortex until a homogeneous solution is formed.
-
Initiation: Add 50 µL of a freshly prepared 10% (w/v) aqueous solution of ammonium persulfate (APS) to the monomer solution.
-
Acceleration: Add 10 µL of N,N,N',N'-tetramethylethylenediamine (TEMED) to the solution.
-
Casting and Polymerization: Immediately vortex the solution for 10 seconds and cast it into a mold (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for 2 hours.
-
Washing: Carefully remove the resulting hydrogel from the mold and immerse it in a large volume of DI water or PBS to wash away unreacted monomers and initiator. Change the washing solution every 12 hours for 3 days.
-
Drying: After washing, freeze-dry the hydrogel or dry it in an oven at 40°C until a constant weight is achieved.
Protocol 2: Characterization of Swelling Behavior
Objective: To determine the equilibrium swelling ratio (Q) and pH-responsiveness of the synthesized hydrogel.
Materials:
-
Dried hydrogel samples
-
DI water
-
Buffer solutions of various pH (e.g., pH 2.0, 5.0, 7.4, 9.0)
Equipment:
-
Analytical balance
-
Beakers
-
Temperature-controlled incubator
Workflow Diagram:
Procedure:
-
Dry Weight: Accurately weigh a dried hydrogel sample (Wd).
-
Swelling: Immerse the dried hydrogel in a beaker containing the desired swelling medium (DI water or a buffer solution of a specific pH).
-
Incubation: Place the beaker in an incubator at 37°C.
-
Swollen Weight: At regular time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws).
-
Equilibrium: Continue this process until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the equilibrium swelling ratio (Q) using the following formula:
Q = (Ws - Wd) / Wd
Protocol 3: Mechanical Testing using Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties (storage modulus, G') of the swollen hydrogel.
Materials:
-
Equilibrium swollen hydrogel samples
Equipment:
-
Dynamic Mechanical Analyzer (DMA) with a compression or parallel plate geometry
Procedure:
-
Sample Preparation: Cut the swollen hydrogel into a suitable geometry (e.g., a cylindrical disc) for the DMA instrument.
-
Loading: Place the sample onto the lower plate of the DMA and bring the upper plate into contact with the sample, applying a small pre-load to ensure contact.
-
Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR) where the storage modulus is independent of the applied strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 Hz) at a constant strain within the LVR to measure the storage modulus (G') as a function of frequency.
Protocol 4: Thermal Analysis using TGA and DSC
Objective: To determine the thermal stability and glass transition temperature of the dried hydrogel.
Materials:
-
Dried hydrogel samples
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
TGA:
-
Place a small, accurately weighed sample (5-10 mg) of the dried hydrogel into a TGA pan.
-
Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
DSC:
-
Place a small, accurately weighed sample (5-10 mg) of the dried hydrogel into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected glass transition, then cool it rapidly, and then heat it again at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
Protocol 5: In Vitro Drug Release Study
Objective: To evaluate the pH-triggered release of a model drug from the this compound crosslinked hydrogel.
Materials:
-
Drug-loaded hydrogel
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 7.4)
-
Model drug (e.g., methylene (B1212753) blue or a relevant therapeutic agent)
Equipment:
-
Shaking incubator
-
UV-Vis spectrophotometer
Workflow Diagram:
Procedure:
-
Drug Loading: Swell a pre-weighed dried hydrogel in a concentrated solution of the model drug for 48 hours to allow for drug loading via diffusion.
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (SGF or SIF) in a shaking incubator at 37°C.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification: Measure the concentration of the drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Applications in Drug Development
The pH-responsive nature of this compound-crosslinked hydrogels makes them particularly attractive for oral drug delivery applications. A hydrogel carrier could be designed to protect a drug from the acidic environment of the stomach (where the hydrogel would be in a highly swollen state) and then release the drug in the more neutral pH of the intestine (where the hydrogel would shrink).[7] This targeted release can improve drug efficacy and reduce side effects.[8]
Conceptual Signaling Pathway for pH-Triggered Drug Release:
Conclusion
This compound presents a promising, yet underexplored, avenue for the development of advanced polymer networks. Its dual functionality allows for the creation of crosslinked materials with inherent pH-responsiveness. The protocols and data presented herein provide a foundational guide for researchers to begin exploring the synthesis, characterization, and application of this compound-crosslinked polymers, particularly in the field of controlled drug delivery. Further research is warranted to fully elucidate the quantitative structure-property relationships and optimize these materials for specific biomedical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njpas.com.ng [njpas.com.ng]
- 4. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physically and chemically dual-crosslinked hydrogels with superior mechanical properties and self-healing behavior - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous flow synthesis of poly(acrylic acid) via free radical polymerisation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Free-Radical Polymerization of 1-Allylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis and characterization of poly(1-allylimidazole) via free-radical polymerization. Detailed experimental protocols, potential applications in drug delivery, and expected material properties are presented. The information is curated for researchers in polymer chemistry, materials science, and pharmaceutical development, aiming to facilitate the exploration of this promising functional polymer. Due to the limited availability of direct literature on the homopolymerization of this compound, the provided protocols and data are based on established principles of free-radical polymerization and analogous systems involving allyl and imidazole-containing monomers.
Introduction
Poly(this compound) is a functional polymer bearing a pendant imidazole (B134444) group, which imparts unique properties such as pH-responsiveness, potential for metal ion coordination, and catalytic activity. The allyl group in the monomer, this compound, is susceptible to free-radical polymerization, offering a straightforward route to synthesize the corresponding polymer. These characteristics make poly(this compound) a material of significant interest for various applications, particularly in the field of drug delivery, where pH-sensitive systems can facilitate targeted drug release and enhanced cellular uptake.[1][2][3][4]
Application in Drug Development
The imidazole moiety, with a pKa of approximately 6-7, can act as a proton sponge, leading to the buffering effect in endosomes. This property is highly desirable for intracellular drug delivery systems as it can facilitate endosomal escape and the release of therapeutic cargo into the cytoplasm.[2][3][4] Poly(this compound) can be utilized in the formulation of:
-
pH-Sensitive Nanoparticles: For targeted release of drugs in the slightly acidic tumor microenvironment or within cellular compartments like endosomes and lysosomes.[1][5]
-
Gene Delivery Vectors: The cationic nature of the protonated imidazole ring can facilitate the complexation and delivery of nucleic acids.
-
Smart Hydrogels: For controlled release of therapeutic agents in response to pH changes.
-
Metal-Coordinating Drug Carriers: The imidazole group can coordinate with metal ions, offering a platform for the delivery of metal-based drugs or for creating crosslinked nanostructures.[1]
Signaling Pathway: Endosomal Escape Mechanism
The imidazole groups on the polymer backbone play a crucial role in mediating the escape of nanoparticles from the endosome, a key barrier in intracellular drug delivery.
Caption: Proposed mechanism of endosomal escape facilitated by poly(this compound).
Experimental Protocols
Synthesis of Poly(this compound) via Solution Polymerization
This protocol describes a general method for the free-radical polymerization of this compound in a solvent using a chemical initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., benzene, dioxane)
-
Methanol (B129727) or Diethyl Ether (non-solvent for precipitation)
-
Schlenk flask or round-bottom flask with a sidearm
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Nitrogen or Argon gas supply
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve this compound (e.g., 5.0 g) in anhydrous DMF (e.g., 20 mL).
-
Inert Atmosphere: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with an inert gas (N2 or Ar) for at least 30 minutes.
-
Initiator Addition: Under a positive pressure of inert gas, add the initiator, AIBN (e.g., 1-2 mol% with respect to the monomer).
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for a specified time (e.g., 12-24 hours).
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent (e.g., methanol or diethyl ether).
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Experimental Workflow: Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(this compound).
Characterization Data (Exemplary)
The following tables summarize expected quantitative data for poly(this compound) based on typical results for free-radical polymerization of analogous monomers.[6] Actual results will vary depending on the specific reaction conditions.
Table 1: Polymerization Conditions and Molecular Weight Data
| Entry | Initiator (mol%) | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 1 | AIBN (1%) | DMF | 70 | 24 | 15-25 | 30-50 | 1.8-2.5 |
| 2 | AIBN (2%) | Dioxane | 70 | 24 | 10-20 | 25-45 | 2.0-2.8 |
| 3 | BPO (1%) | Benzene | 80 | 24 | 12-22 | 28-48 | 1.9-2.6 |
Note: Mn (Number-average molecular weight) and Mw (Weight-average molecular weight) are typically determined by Gel Permeation Chromatography (GPC). PDI (Polydispersity Index) is a measure of the breadth of the molecular weight distribution.[7][8]
Table 2: Thermal Properties of Poly(this compound)
| Property | Method | Expected Value Range |
| Glass Transition Temp. (Tg) | DSC | 90 - 120 °C |
| Decomposition Temp. (Td, 5% loss) | TGA | 250 - 300 °C |
Note: Thermal properties can be influenced by the polymer's molecular weight and purity.[9][10][11][12]
Conclusion
Poly(this compound) represents a versatile polymer platform with significant potential in drug development and other advanced applications. The straightforward synthesis via free-radical polymerization, combined with the unique pH-responsive properties of the imidazole functionality, makes it an attractive candidate for the design of intelligent drug delivery systems. The protocols and data presented herein provide a foundation for researchers to explore the synthesis, characterization, and application of this promising polymer. Further optimization of polymerization conditions will allow for fine-tuning of the polymer's molecular weight and properties to suit specific application requirements.
References
- 1. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of imidazole-containing endosomolytic biopolymers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Allylimidazole in Corrosion Inhibitor Development
Introduction
Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across various industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly for metals like mild steel in acidic environments.[1][2] Imidazole (B134444) and its derivatives have emerged as effective corrosion inhibitors due to the presence of the imidazole ring, which contains nitrogen heteroatoms and π-electrons that facilitate strong adsorption onto metal surfaces.[3][4][5] 1-Allylimidazole, a substituted imidazole, is a promising candidate for corrosion inhibition, leveraging the synergistic effect of the imidazole ring and the allyl group to form a protective barrier against corrosive agents.[6]
These application notes provide a comprehensive overview and detailed protocols for researchers and scientists engaged in the evaluation and development of this compound as a corrosion inhibitor.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[3] This adsorption process can occur through several modes:
-
Chemisorption: Involves the sharing of electrons between the inhibitor molecule and the metal surface. The nitrogen atoms in the imidazole ring can donate their lone pair of electrons to the vacant d-orbitals of iron atoms. Additionally, the π-electrons of the imidazole ring and the allyl group's double bond can interact with the metal surface.[7]
-
Physisorption: Involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface. In acidic solutions, the imidazole ring can become protonated, leading to electrostatic attraction to the negatively charged metal surface (at potentials negative to the potential of zero charge).
The adsorption process is spontaneous and typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[7][8][9]
Caption: Mechanism of this compound adsorption on a metal surface.
Quantitative Data Summary
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various experimental techniques. The following table summarizes typical data obtained for imidazole derivatives in acidic media.
| Inhibitor Concentration (M) | Technique | Corrosion Rate (without inhibitor) | Corrosion Rate (with inhibitor) | Inhibition Efficiency (IE%) | Reference |
| 1 x 10⁻³ | Potentiodynamic Polarization | 8.55 mm/year | 0.34 mm/year | 96.2% | [10] |
| 1 x 10⁻³ | EIS | - | - | 95.3% | [9] |
| 0.5 x 10⁻³ | Weight Loss | 5.78 gm⁻²h⁻¹ | 0.33 gm⁻²h⁻¹ | 94.3% | [1] |
| 1 x 10⁻³ | Weight Loss | - | - | 88.0% | [5] |
Note: Data presented is for representative imidazole derivatives as specific quantitative values for this compound can vary based on experimental conditions. The principle and magnitude of inhibition are comparable.
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate corrosion inhibitors are provided below.
Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.[11]
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons with a series of emery papers of decreasing grit size to achieve a smooth, mirror-like surface.[12]
-
Degrease the specimens by washing with acetone, followed by rinsing with distilled water.[12]
-
Dry the coupons in a desiccator and accurately weigh them using an analytical balance (W₀).[13]
-
-
Solution Preparation:
-
Immersion Test:
-
Post-Immersion:
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove corrosion products by gently scrubbing with a soft brush in a solution of 12% HCl, followed by rinsing with distilled water and acetone.[12]
-
Dry the cleaned coupons and re-weigh them (W₁).
-
-
Calculation:
-
Corrosion Rate (CR): CR = (W₀ - W₁) / (A * t) where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Caption: Workflow for the weight loss corrosion test.
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[15] A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.[16]
A. Potentiodynamic Polarization (PDP)
This technique measures the current response of the working electrode to a controlled potential scan.[17]
Protocol:
-
Setup: Assemble the three-electrode cell with the prepared mild steel working electrode.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[17]
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[18][19]
-
Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that probes the metal/solution interface by applying a small amplitude AC signal over a wide frequency range.
Protocol:
-
Setup and Stabilization: Use the same setup as for PDP and stabilize at the OCP.
-
Impedance Scan: Apply a small sinusoidal voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.
-
Data Analysis:
-
Plot the data in Nyquist format (-Z'' vs Z'). The diameter of the semicircle corresponds to the charge transfer resistance (Rct).
-
Fit the data to an appropriate equivalent electrical circuit to model the interface and extract parameters like Rct and double-layer capacitance (Cdl).
-
-
Calculation: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
Caption: Workflow for electrochemical corrosion measurements.
Surface Analysis Techniques
These methods provide visual and topographical evidence of the inhibitor's protective film.[20]
Protocol:
-
Sample Preparation: Immerse mild steel coupons in the blank and inhibitor-containing corrosive solutions for a set period (e.g., 24 hours).
-
Post-Immersion: Gently retrieve the coupons, rinse with distilled water, and dry them.
-
SEM Analysis: Mount the coupons on stubs and introduce them into the scanning electron microscope chamber. Acquire images at various magnifications to observe the surface morphology. The surface of the coupon from the blank solution will show significant damage, while the inhibited surface should appear much smoother.[21]
-
AFM Analysis: Analyze the surface topography using an atomic force microscope. This will provide quantitative data on surface roughness, confirming the protective effect of the inhibitor film.[22]
Caption: Workflow for surface analysis techniques.
Quantum Chemical Calculations
Theoretical calculations using Density Functional Theory (DFT) can provide insights into the relationship between the molecular structure of this compound and its inhibition efficiency.[23]
Methodology Overview:
-
Geometry Optimization: The molecular structure of this compound is optimized to its lowest energy state using a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Parameter Calculation: Several quantum chemical parameters are calculated:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher EHOMO values suggest better inhibition.[24]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower ELUMO values indicate a higher tendency to accept electrons.[24]
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to better adsorption.
-
Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.
-
-
Correlation: These calculated parameters are then correlated with the experimentally determined inhibition efficiencies to understand the inhibition mechanism at a molecular level.
Caption: Logical flow of quantum chemical calculations for corrosion inhibitors.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intercorr.com.br [intercorr.com.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. tcreng.com [tcreng.com]
- 12. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 13. chesci.com [chesci.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. nrc.gov [nrc.gov]
- 17. farsi.msrpco.com [farsi.msrpco.com]
- 18. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. researchgate.net [researchgate.net]
- 21. researchportal.vub.be [researchportal.vub.be]
- 22. revues.imist.ma [revues.imist.ma]
- 23. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-allyl-3-methylimidazolium chloride
Introduction
Physicochemical Properties
| Property | Value |
| CAS Number | 65039-10-3 |
| Molecular Formula | C₇H₁₁ClN₂ |
| Molecular Weight | 158.63 g/mol [6] |
| Appearance | White or colorless to yellow/orange powder, lump, or clear liquid[4][7] |
| Melting Point | 47 °C[6] |
| Purity | Typically >97.0% (HPLC)[4][5] |
Synthesis of 1-allyl-3-methylimidazolium (B1248449) chloride
The synthesis of 1-allyl-3-methylimidazolium chloride is typically achieved through the quaternization of N-methylimidazole with allyl chloride. Two common methods, conventional heating and microwave-assisted synthesis, are detailed below.
Comparative Synthesis Data
| Method | Reactant Ratio (N-methylimidazole:Allyl Chloride) | Temperature (°C) | Time | Yield | Reference |
| Conventional Heating | 1:1 to 1:1.15 (weight ratio) | 60 | - | 99% | [8] |
| Conventional Heating | 1:1.2 (molar ratio) | 55 | 10 h | - | [9] |
| Microwave-Assisted | 1:2 (molar ratio, imidazole (B134444):allyl chloride) | 100 | 10 min | 75% | [10] |
Experimental Protocols
Method 1: Conventional Synthesis via Oil-Bath Heating
This protocol is adapted from a patented method and offers a high yield.[8]
Materials:
-
N-methylimidazole
-
Allyl chloride
-
Diethyl ether (for extraction)
-
Three-neck flask
-
Oil bath with magnetic stirring
-
Rotary evaporator
-
Vacuum oven
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: In a 100 mL three-neck flask, add N-methylimidazole and allyl chloride in a weight ratio of 1:1 to 1:1.15.
-
Inert Atmosphere: Purge the flask with nitrogen gas for protection.
-
Heating and Reaction: Heat the mixture in an oil bath to 60°C with continuous stirring. The reaction is considered substantially complete when only a small amount of liquid is observed refluxing.
-
Removal of Excess Reactant: After the reaction, remove the excess allyl chloride using a rotary evaporator.
-
Purification: Cool the product to room temperature. Add diethyl ether as an extraction agent and stir vigorously to remove any residual N-methylimidazole.
-
Drying: Dry the resulting light yellow viscous liquid in a vacuum oven at 80-90°C for 40-48 hours to obtain the final product, 1-allyl-3-methylimidazolium chloride.[8]
Method 2: Microwave-Assisted Synthesis
This method provides a rapid and efficient synthesis route.[10][11]
Materials:
-
N-methylimidazole (or imidazole)
-
Allyl chloride
-
Dichloromethane (B109758) (for washing)
-
Microwave reactor (e.g., CEM Discovery)
-
Vacuum line
Procedure:
-
Reactant Charging: In a closed microwave vessel, combine imidazole (2g, 24.4 mmol) and allyl chloride (3.728g, 48.7 mmol), which corresponds to a 1:2 molar ratio.
-
Microwave Irradiation: Irradiate the mixture for 10 minutes at 100°C (300W).
-
Removal of Excess Reactant: After irradiation, place the reaction mixture under vacuum to remove the excess allyl chloride.
-
Purification: Wash the product with dichloromethane (2 x 10 mL) to remove any unreacted imidazole.
-
Drying: Store the washed product under vacuum overnight to yield 1-allyl-3-methylimidazolium chloride as a pale yellow oil.[10]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1-allyl-3-methylimidazolium chloride.
Caption: General workflow for the synthesis of 1-allyl-3-methylimidazolium chloride.
Safety and Handling
1-allyl-3-methylimidazolium chloride is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] When handling this compound, appropriate personal protective equipment, including gloves and safety goggles, should be worn.[12] It should be stored in a cool, dry place, away from strong oxidizing agents and bases, as it is moisture-sensitive.[1]
References
- 1. 1-Allyl-3-methylimidazolium chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Allyl-3-methylimidazolium chloride, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
- 5. 1-Allyl-3-methylimidazolium chloride = 97.0 HPLC 65039-10-3 [sigmaaldrich.com]
- 6. 1-Allyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 7. 1-Allyl-3-methylimidazolium Chloride | 65039-10-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CN103497158A - Preparation method and application of 1-allyl,3-methylimidazole room-temperature ionic liquid - Google Patents [patents.google.com]
- 9. www2.scut.edu.cn [www2.scut.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1-Allyl-3-methylimidazolium chloride [chembk.com]
Application Notes and Protocols for the Functionalization of Surfaces with 1-Allylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of various surfaces with 1-allylimidazole. The versatile chemical nature of this compound, featuring a reactive allyl group and a coordinating imidazole (B134444) moiety, makes it an excellent candidate for creating tailored surface chemistries. Such modified surfaces have promising applications in drug development, biosensing, and catalysis. The protocols herein describe two primary methods for surface functionalization: "grafting-from" free-radical polymerization on silica (B1680970) surfaces and plasma polymerization for creating thin films on a variety of substrates.
Potential Applications in Research and Drug Development
The unique properties of this compound-functionalized surfaces open up a range of possibilities in scientific research and pharmaceutical development:
-
Drug Delivery Systems: The imidazole groups can be utilized to coordinate with metal-based drugs or to interact with active pharmaceutical ingredients (APIs) through hydrogen bonding, enabling controlled drug release.[1]
-
Biosensor Platforms: The functionalized surface can serve as a platform for the immobilization of biomolecules such as enzymes, antibodies, or nucleic acids for various biosensing applications.[2][3] The imidazole moiety can also directly participate in sensing mechanisms, for instance, by coordinating with metal ions.
-
Antimicrobial Surfaces: Imidazolium-based compounds, which can be derived from this compound, have demonstrated antimicrobial properties.[4] Surfaces functionalized with these groups could be employed to reduce biofilm formation on medical devices and implants.
-
Catalyst Supports: The nitrogen atoms in the imidazole ring can act as ligands to immobilize transition metal catalysts, allowing for their recovery and reuse in various chemical reactions.
Experimental Protocols
Two distinct methodologies for the functionalization of surfaces with this compound are presented below. The first is a wet-chemical "grafting-from" approach suitable for silica and other oxide surfaces, while the second is a solvent-free plasma polymerization technique applicable to a wide range of materials.
Protocol 1: Surface-Initiated "Grafting-From" Polymerization of this compound on Silica Surfaces
This protocol describes the covalent attachment of poly(this compound) chains to a silica surface. The process involves the initial immobilization of an initiator, followed by the surface-initiated free-radical polymerization of the this compound monomer.
Workflow Diagram:
Caption: Workflow for "grafting-from" polymerization.
Materials:
-
Silica substrates (e.g., silicon wafers with a native oxide layer, glass slides, or silica nanoparticles)
-
Piranha solution (7:3 v/v concentrated H₂SO₄: 30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic materials)
-
Initiator-bearing silane (e.g., (3-aminopropyl)triethoxysilane followed by reaction with an initiator like 2-bromoisobutyryl bromide, or a pre-made initiator silane)
-
Anhydrous toluene (B28343)
-
This compound monomer
-
Free-radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous reaction solvent (e.g., toluene or dimethylformamide - DMF)
-
Solvents for washing (e.g., toluene, ethanol (B145695), deionized water)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Surface Preparation:
-
Clean the silica substrates by sonicating in acetone (B3395972) and then ethanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
Immerse the cleaned substrates in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Extreme caution is required) .
-
Rinse the substrates thoroughly with deionized water and dry at 110°C for 1 hour.
-
-
Initiator Immobilization:
-
Prepare a 2% (v/v) solution of the initiator-bearing silane in anhydrous toluene.
-
Immerse the hydroxylated silica substrates in the silane solution and react for 12 hours at room temperature under an inert atmosphere.
-
After the reaction, sonicate the substrates in fresh toluene for 5 minutes to remove physically adsorbed silane.
-
Cure the silanized substrates at 120°C for 1 hour.
-
-
"Grafting-From" Polymerization:
-
In a reaction vessel, place the initiator-functionalized substrates.
-
Prepare a solution of this compound (e.g., 1 M) and AIBN (e.g., 1 mol% with respect to the monomer) in anhydrous toluene.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Transfer the deoxygenated solution to the reaction vessel containing the substrates.
-
Seal the vessel and place it in an oil bath preheated to 70°C for the desired reaction time (e.g., 4-24 hours).
-
After polymerization, cool the vessel to room temperature.
-
Remove the substrates and wash them extensively with toluene and ethanol to remove any non-grafted polymer and residual monomer.
-
Dry the functionalized substrates under vacuum.
-
Protocol 2: Plasma Polymerization of this compound
Plasma polymerization is a solvent-free technique that uses the energy of a plasma to polymerize a monomer vapor, resulting in a thin, highly cross-linked, and pinhole-free film on the substrate. This method is applicable to a wide variety of substrate materials. The following protocol is based on established procedures for the plasma polymerization of a similar monomer, allylamine.[5][6]
Workflow Diagram:
Caption: Workflow for plasma polymerization.
Materials:
-
Substrates (e.g., silicon wafers, glass slides, metal surfaces, polymers)
-
This compound monomer
-
Plasma reactor (capacitively or inductively coupled)
-
Vacuum pump
-
Radiofrequency (RF) power supply
-
Monomer vapor flow controller
Procedure:
-
System Preparation:
-
Clean the substrates as appropriate for the material (e.g., sonication in solvents for silicon or glass).
-
Place the cleaned and dried substrates into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of <10 mTorr.
-
-
Plasma Deposition:
-
Introduce this compound vapor into the chamber at a controlled flow rate to achieve a working pressure of, for example, 50-200 mTorr.
-
Allow the pressure to stabilize.
-
Ignite the plasma by applying RF power (e.g., 20-100 W).
-
Maintain the plasma for the desired deposition time (e.g., 1-30 minutes) to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power and stop the monomer flow.
-
Allow the chamber to cool.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen.
-
Remove the coated substrates for characterization.
-
Quantitative Data Presentation
The following tables present representative quantitative data for surfaces functionalized with poly(this compound) or analogous materials. This data is intended to provide an expected range of values for characterization.
Table 1: Representative Elemental Composition and Grafting Density for Poly(this compound) Grafted on Silica Nanoparticles. (Data is illustrative and based on typical results for similar systems[7])
| Characterization Method | Parameter | Value |
| Elemental Analysis | Carbon (%) | 5.5 - 15.2 |
| Hydrogen (%) | 0.8 - 2.1 | |
| Nitrogen (%) | 2.5 - 7.0 | |
| Thermogravimetric Analysis (TGA) | Weight Loss (%) | 10 - 25 |
| Grafting Density (chains/nm²) | 0.1 - 0.5 |
Table 2: Representative Film Thickness, Elemental Composition, and Water Contact Angle for Plasma-Polymerized this compound Films as a Function of Deposition Time. (Data is illustrative and based on plasma polymerization of allylamine[6])
| Deposition Time (s) | Film Thickness (nm) | N/C Ratio (from XPS) | O/C Ratio (from XPS) | Water Contact Angle (°) |
| 15 | ~5 | 0.22 | 0.15 | 45 ± 3 |
| 60 | ~20 | 0.20 | 0.13 | 50 ± 2 |
| 240 | ~80 | 0.18 | 0.12 | 55 ± 3 |
| 480 | ~150 | 0.17 | 0.11 | 60 ± 2 |
Signaling Pathways and Logical Relationships
The functionalized surfaces can be integrated into various systems for drug delivery and biosensing. The following diagram illustrates a logical relationship for a potential biosensing application.
Logical Diagram for a Biosensor Application:
Caption: Logical steps in a biosensor.
References
- 1. Highly efficient drug delivery systems based on functional supramolecular polymers: In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma Polymerized Allylamine—The Unique Cell-Attractive Nanolayer for Dental Implant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(this compound)-grafted silica, a new specific stationary phase for reversed-phase and anion-exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Allylimidazole in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-allylimidazole in various electrochemical applications. The information is curated for professionals in research and development who are interested in leveraging the unique properties of this versatile imidazole (B134444) derivative.
Corrosion Inhibition
This compound and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic media. The imidazole ring, with its heteroatoms, and the allyl group contribute to the molecule's ability to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes the corrosion inhibition efficiency of imidazole derivatives in acidic environments, as determined by various electrochemical techniques. This data provides a comparative overview of their performance.
| Inhibitor | Metal/Alloy | Corrosive Medium | Concentration | Technique | Inhibition Efficiency (%) | Reference |
| Imidazole | Carbon Steel | District Heating Water | 500 ppm | Potentiodynamic Polarization | 91.7 | [1] |
| Imidazole Derivatives | Mild Steel | 1 N HCl | Not Specified | Weight Loss, Potentiodynamic Polarization, EIS | Excellent | [2] |
| Thiazole Derivatives | Mild Steel | 1 M HCl | Optimum | Gravimetric | 94.1 - 97.1 | [3] |
| Bio-copolymer | Mild Steel | 1M HCl | 300 mg L⁻¹ | Weight Loss | 94 | [4] |
| Tetrazole Derivatives | Mild Steel | 1M HCl | 10⁻⁴ mol·L⁻¹ | Not Specified | 80.3 - 95.08 | [5] |
Experimental Protocols
This protocol outlines the procedure for evaluating the corrosion inhibition performance of this compound using potentiodynamic polarization.
Objective: To determine the corrosion current density (i_corr) and corrosion potential (E_corr) of a metal in the presence and absence of this compound to calculate its inhibition efficiency.
Materials:
-
Working Electrode (e.g., mild steel coupon)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)
-
Corrosion Cell
-
Potentiostat/Galvanostat
-
Corrosive Medium (e.g., 1 M HCl)
-
This compound
-
Polishing papers/cloth and alumina (B75360) slurry
-
Deionized water and ethanol (B145695)
Procedure:
-
Electrode Preparation:
-
Mechanically polish the working electrode surface with a series of silicon carbide papers of decreasing grit size, followed by polishing with a fine alumina slurry to achieve a mirror-like finish.
-
Degrease the electrode by sonicating in ethanol and then deionized water.
-
Dry the electrode under a stream of nitrogen.
-
Mount the electrode in a holder, ensuring only a defined surface area is exposed to the electrolyte.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the corrosive medium (e.g., 1 M HCl) containing the desired concentration of this compound. A blank measurement without the inhibitor should also be performed.
-
-
Measurement:
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100 where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.
-
This protocol describes the use of EIS to study the formation of a protective film by this compound on a metal surface.
Objective: To evaluate the charge transfer resistance and double-layer capacitance at the metal/electrolyte interface to understand the inhibition mechanism.
Materials:
-
Same as for Potentiodynamic Polarization.
Procedure:
-
Electrode Preparation and Cell Setup:
-
Follow the same procedure as described in Protocol 1.
-
-
Measurement:
-
Data Analysis:
-
Plot the impedance data in the form of Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
The inhibition efficiency (IE%) can be calculated from the charge transfer resistance values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100 where R_ct_blank is the charge transfer resistance without the inhibitor and R_ct_inhibitor is the charge transfer resistance with the inhibitor.
-
Experimental Workflow for Corrosion Inhibition Studies
Ionic Liquid Electrolytes for Batteries
This compound can be a precursor for the synthesis of imidazolium-based ionic liquids (ILs). The allyl group can be further functionalized or polymerized, offering tunability in the electrolyte's properties. These ILs are investigated as safer alternatives to conventional organic electrolytes in batteries due to their low volatility, non-flammability, and wide electrochemical windows.[8]
Quantitative Data: Performance of Batteries with Allyl-Imidazolium Based Ionic Liquid Electrolytes
The following table presents performance data for lithium-ion batteries utilizing electrolytes containing allyl-imidazolium ionic liquids.
| Ionic Liquid Electrolyte | Cell Configuration | Performance Metric | Value | Reference |
| 1-allyl-3-methylimidazolium (B1248449) bis(trifluoromethanesulfonyl)imide (AMImTFSI) | Li/LiFePO₄ | Discharge Capacity (after 100 cycles at 0.1C) | ~151 mAh g⁻¹ | [9] |
| 1-allyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (AMImTFSI) | Li/LiFePO₄ | Capacity Retention (after 100 cycles) | 97.4% | [9] |
| 1-ethyl-3-methylimidazolium tetrafluoroborate (B81430) (EMIBF₄) with VC additive | Graphite/LiCoO₂ | Coulombic Efficiency (after 50 cycles) | up to 90% | [10] |
| 1-ethyl-3-methylimidazolium tetrafluoroborate (EMIBF₄) with VC additive | Graphite/LiCoO₂ | Capacity (during cycling) | > 91 mAh g⁻¹ | [10] |
| 3-methyl-1-propylimidazolium bis(trifluoromethysulfony)imide (PMIMTFSI) with LiTFSI | Li/LiFePO₄ | Capacity Retention (after 50 cycles) | >96% | [11] |
Experimental Protocols
This protocol provides a general procedure for the synthesis of a 1-allyl-3-methylimidazolium halide, a common precursor for various ionic liquids.
Objective: To synthesize 1-allyl-3-methylimidazolium bromide.
Materials:
-
Allyl bromide
-
Ethyl acetate (B1210297) (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole in ethyl acetate.
-
Slowly add an equimolar amount of allyl bromide to the solution while stirring.
-
The reaction is typically exothermic; maintain the temperature as needed (e.g., room temperature or gentle heating).
-
Continue stirring for several hours to ensure the reaction goes to completion.
-
The product, 1-allyl-3-methylimidazolium bromide, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with fresh ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The resulting halide salt can be used for anion exchange reactions to produce other ionic liquids (e.g., with TFSI⁻ or BF₄⁻ anions).
This protocol describes the assembly of a CR2032 coin cell for evaluating the performance of a this compound-based ionic liquid electrolyte.
Objective: To assemble and electrochemically test a lithium-ion battery coin cell.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
Cathode (e.g., LiFePO₄ coated on aluminum foil)
-
Anode (e.g., Lithium metal foil)
-
Separator (e.g., Celgard)
-
Ionic liquid electrolyte (e.g., 1 M LiTFSI in AMImTFSI)
-
Argon-filled glovebox
-
Coin cell crimper
-
Battery cycler
Procedure:
-
Electrode and Separator Preparation (inside a glovebox):
-
Punch out circular electrodes of the appropriate size from the cathode and anode materials.
-
Punch out a slightly larger circular separator.
-
-
Coin Cell Assembly (inside a glovebox):
-
Place the cathode disc in the center of the bottom casing.
-
Add a few drops of the ionic liquid electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of the electrolyte to wet the separator.
-
Place the lithium metal anode on top of the separator.
-
Place a spacer and then the spring on top of the anode.
-
Carefully place the top casing over the assembly.
-
-
Crimping:
-
Transfer the assembled cell to the coin cell crimper and crimp it to seal.
-
-
Electrochemical Testing:
-
Allow the cell to rest for a few hours to ensure good wetting of the components.
-
Connect the cell to a battery cycler.
-
Perform galvanostatic charge-discharge cycling at various C-rates to evaluate the capacity, coulombic efficiency, and cycle life.
-
Cyclic voltammetry and electrochemical impedance spectroscopy can also be performed to study the electrochemical behavior of the cell.
-
Logical Diagram for Battery Assembly and Testing
Electrochemical Polymerization
This compound can be electrochemically polymerized to form a conductive or redox-active polymer film on an electrode surface. The resulting poly(this compound) can have applications in sensors, electrocatalysis, and protective coatings.
Experimental Protocols
This protocol provides a general method for the electrochemical polymerization of this compound onto an electrode surface.
Objective: To deposit a film of poly(this compound) on a working electrode.
Materials:
-
Working Electrode (e.g., glassy carbon, platinum, or ITO-coated glass)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
This compound
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate (B79767) - TBAP)
-
Solvent (e.g., Acetonitrile)
-
Polishing materials for the working electrode
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish and clean it as described in Protocol 1.
-
-
Polymerization Solution:
-
Prepare a solution containing this compound (e.g., 10-100 mM) and the supporting electrolyte in the chosen solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
-
Electropolymerization:
-
Set up the three-electrode cell with the deoxygenated solution.
-
Use cyclic voltammetry to deposit the polymer film. Scan the potential repeatedly between a lower and an upper limit (the potential range needs to be determined experimentally, but should encompass the oxidation potential of this compound) for a set number of cycles. An increasing current with each cycle indicates polymer growth.
-
Alternatively, potentiostatic or galvanostatic methods can be used, where a constant potential or current is applied for a specific duration.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the modified electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
The modified electrode is now ready for characterization and application.
-
Experimental Workflow for Electropolymerization
Electrochemical Sensors
Electrodes modified with this compound or its polymer can be used for the development of electrochemical sensors. The imidazole moiety can act as a recognition element for metal ions or other analytes through coordination.
Experimental Protocols
This protocol provides a general method for modifying an electrode with this compound for sensing purposes. This can be achieved by electropolymerization (as in Protocol 5) or by self-assembly if a thiol-derivatized this compound is used on a gold electrode.
Objective: To prepare a modified electrode for the detection of a target analyte.
Materials:
-
Bare Electrode (e.g., Glassy Carbon or Gold)
-
This compound (or a functionalized derivative)
-
Electropolymerization setup (if applicable)
-
Target analyte solution
-
Buffer solution
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Modification:
-
Method A: Electropolymerization: Follow Protocol 5 to deposit a thin film of poly(this compound) on the electrode surface.
-
Method B: Self-Assembled Monolayer (for Gold electrodes):
-
Synthesize a thiol-terminated this compound derivative.
-
Immerse a clean gold electrode in a dilute solution of the thiol-derivatized this compound for several hours to form a self-assembled monolayer.
-
Rinse the electrode thoroughly with the solvent and dry.
-
-
-
Electrochemical Detection:
-
Place the modified electrode in a three-electrode cell containing a buffer solution.
-
Record a baseline electrochemical signal using a suitable technique (e.g., cyclic voltammetry, differential pulse voltammetry, or square wave voltammetry).
-
Introduce the target analyte into the cell and record the electrochemical signal again.
-
A change in the signal (e.g., peak current or potential) indicates the detection of the analyte.
-
Perform a concentration-dependent study to create a calibration curve for quantitative analysis.
-
This document provides a foundational guide to the electrochemical applications of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and research goals.
References
- 1. mdpi.com [mdpi.com]
- 2. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Ionic Liquid-Based Electrolytes for Energy Storage Devices: A Brief Review on Their Limits and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quaternization of 1-Allylimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quaternization of 1-allylimidazole, a critical step in the synthesis of various ionic liquids and functionalized molecules. The following sections offer a comparative overview of different synthetic methodologies, detailed experimental procedures, and guidance on protocol selection and product characterization.
Overview of Quaternization Protocols
The quaternization of this compound is typically achieved through an SN2 reaction with an appropriate alkylating agent. The most common methods involve conventional heating (reflux) and microwave-assisted synthesis. Both approaches have distinct advantages and are suited for different research needs.
Conventional Heating: This traditional method involves heating the reactants, often in a solvent or neat, for an extended period. It is a widely accessible technique that is suitable for a broad range of alkylating agents.
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and potentially higher yields.[1] It is considered a greener synthetic approach due to its energy efficiency.
Comparative Data of Quaternization Protocols
The choice of protocol can significantly impact reaction outcomes. The following tables summarize quantitative data from various reported procedures for the quaternization of imidazoles, providing a basis for comparison.
Table 1: Quaternization of N-Substituted Imidazoles with Alkyl Halides (Conventional Heating)
| N-Substituted Imidazole | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methylimidazole | Allyl chloride | Neat | 50-60 | 24 | 97 | Custom |
| 1-Methylimidazole | Allyl chloride | Neat | 60 | - | 99 | [2] |
| 1-Hexylimidazole | Functionalized Alkyl Halides | - | - | - | - | [1] |
| 1,2,4-Triazole | Various Alkyl Halides | Neat | 100-120 | - | >98 | [3] |
Table 2: Quaternization of N-Substituted Imidazoles with Alkyl Halides (Microwave-Assisted Synthesis)
| N-Substituted Imidazole | Alkylating Agent | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| N-Methylimidazole | Allyl chloride | Neat | 100 | 10 | 300 | 75 | [4][5] |
| 1-Hexylimidazole | Functionalized Alkyl Halides | - | - | - | - | - | [1] |
| Imidazole Derivatives | Iodoacetamide/Alkylbromoacetate | Acetone/Benzene/Methanol/Toluene | - | - | 240-320 (30-40% of 800W) | - | [6] |
Experimental Protocols
The following are detailed, step-by-step protocols for the quaternization of this compound.
Protocol 1: Conventional Synthesis of 1-Allyl-3-methylimidazolium (B1248449) Chloride ([AMIM]Cl)
This protocol is adapted from a common procedure for the synthesis of imidazolium-based ionic liquids.
Materials:
-
N-methylimidazole
-
Allyl chloride
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen gas inlet
-
Rotary evaporator
-
Diethyl ether or Dichloromethane (B109758)
-
Vacuum oven
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen gas inlet.
-
Flush the apparatus with nitrogen for 10 minutes.
-
Add N-methylimidazole (e.g., 0.315 moles) to the flask.
-
Slowly add a slight excess of allyl chloride (e.g., 0.378 moles, molar ratio of ~1:1.2) to the flask.
-
Heat the reaction mixture to 50-60°C with continuous stirring.
-
Maintain the reaction at this temperature for 24 hours. The mixture will become more viscous and may change color to a slight amber.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Remove the excess allyl chloride under reduced pressure using a rotary evaporator.
-
To remove any unreacted N-methylimidazole, wash the resulting viscous liquid with diethyl ether or dichloromethane (2 x 10 mL).
-
Dry the final product, a viscous liquid, under vacuum at 80-90°C for 40-48 hours to remove any residual solvent.[2]
Expected Outcome: A pale yellow to amber viscous liquid. Yields are typically high, in the range of 97-99%.[2]
Protocol 2: Microwave-Assisted Synthesis of 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl)
This protocol provides a rapid and efficient alternative to conventional heating.
Materials:
-
N-methylimidazole
-
Allyl chloride
-
Microwave reactor with a sealed vessel
-
Vacuum line
-
Dichloromethane
Procedure:
-
In a sealed microwave reactor vessel, combine N-methylimidazole (e.g., 24.4 mmol) and allyl chloride (e.g., 48.7 mmol, 2 equivalents).[4][5]
-
Place the sealed vessel in the microwave reactor.
-
Irradiate the mixture at 100°C for 10 minutes with a power of 300W.[4][5]
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully open the vessel and place the reaction mixture under vacuum to remove the excess allyl chloride.
-
Wash the crude product with dichloromethane (2 x 10 mL) to remove any unreacted imidazole.[4][5]
-
Dry the product under vacuum.
Expected Outcome: A pale yellow oil with a yield of approximately 75%.[4][5]
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the quaternization of this compound.
Caption: SN2 Reaction Mechanism for this compound Quaternization.
Caption: General Experimental Workflow for Quaternization.
Caption: Decision Tree for Protocol Selection.
Characterization of Quaternized this compound
The successful synthesis of the quaternized product should be confirmed by analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: This is the primary method for confirming the structure. For 1-allyl-3-methylimidazolium chloride, characteristic peaks are observed for the imidazolium (B1220033) ring protons, the methyl protons, and the allyl group protons. The chemical shifts for the protons on the imidazolium ring will be downfield due to the positive charge.
-
13C NMR: This provides further confirmation of the carbon skeleton.
Other Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the cation.
Purification of Imidazolium Salts
The purity of the resulting ionic liquid is crucial for many applications. Common impurities include unreacted starting materials and colored byproducts.
-
Solvent Washing/Extraction: As described in the protocols, washing the crude product with a suitable solvent like dichloromethane or diethyl ether can effectively remove unreacted starting materials.[2][4][5]
-
Activated Charcoal: For removing colored impurities, the ionic liquid can be treated with activated charcoal.
-
Recrystallization: For solid imidazolium salts, recrystallization can be an effective purification method.
-
Column Chromatography: While possible, it may not be ideal for large-scale purification of ionic liquids.[7]
By following these detailed protocols and considering the comparative data, researchers can effectively synthesize and purify quaternized this compound derivatives for a wide range of applications in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids [ouci.dntb.gov.ua]
Application Notes and Protocols: 1-Allylimidazole in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-allylimidazole as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established synthetic methodologies and provide a starting point for the development of novel active ingredients.
Pharmaceutical Synthesis: Application in Antifungal Agents
This compound is a key structural component of several imidazole-based antifungal agents. Its imidazole (B134444) core is crucial for the inhibition of fungal cytochrome P450 enzymes, while the allyl group can be a handle for further synthetic modifications or can be an integral part of the final active molecule. A prominent example is the fungicide Imazalil, used to protect crops and as a post-harvest treatment for fruits.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Imidazole-based antifungal agents, including those derived from this compound, primarily exert their effect by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to increased membrane permeability, disruption of cellular processes, and ultimately, fungal cell death.
Experimental Protocol: Synthesis of Imazalil (A Representative Two-Step Synthesis)
This protocol outlines a representative synthesis of Imazalil (1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole), a fungicide structurally derived from an allylimidazole core. The synthesis involves the initial preparation of a key intermediate, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, followed by O-allylation.
Step 1: Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
This step involves the reaction of 2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone with a reducing agent.
Materials:
-
2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
5% Hydrochloric acid solution
-
5% Sodium bicarbonate solution
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone (0.4 mol) in methanol (300 mL).
-
To this solution, add sodium borohydride (0.3 mol) in portions.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Adjust the pH of the concentrate to 4-5 with a 5% hydrochloric acid solution.
-
Neutralize the solution by adjusting the pH to 7-8 with a 5% sodium bicarbonate solution to precipitate the product.
-
Collect the solid by filtration, wash with deionized water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.
Step 2: O-Allylation to Synthesize Imazalil
This step involves the reaction of the alcohol intermediate with an allyl halide in the presence of a base.
Materials:
-
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol
-
Allyl bromide or Allyl chloride
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Dissolve α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add allyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Imazalil.
Quantitative Data (Representative):
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time | Yield (%) |
| 1 | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone | 1 : 0.75 | Methanol | 1 h | ~90 |
| 2 | Imazalil | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 1 : 1.2 (Allyl bromide) | DMF | 12-24 h | 70-85 |
Agrochemical Synthesis: Application in Herbicidal Ionic Liquids
This compound serves as a precursor for the synthesis of imidazolium-based ionic liquids (ILs), which have emerged as a new class of herbicides. These "herbicidal ionic liquids" (HILs) can offer advantages over traditional herbicides, such as reduced volatility and tunable solubility. The herbicidal activity often comes from the cation, the anion, or both.
Experimental Protocol: Synthesis of 1-Allyl-3-methylimidazolium (B1248449) Chloride
This protocol describes the synthesis of a representative imidazolium-based ionic liquid using this compound as a precursor.
Materials:
-
1-Methylimidazole
-
Allyl chloride
-
Microwave reactor or round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure (Microwave-Assisted): [1]
-
In a sealed microwave vessel, combine 1-methylimidazole and allyl chloride (1.2 equivalents).[1]
-
Irradiate the mixture at 100°C for 10 minutes.[1]
-
After cooling, the resulting viscous liquid is the product, 1-allyl-3-methylimidazolium chloride.[1]
Procedure (Conventional Heating):
-
In a round-bottom flask equipped with a reflux condenser, combine 1-methylimidazole (0.315 moles) and allyl chloride (0.378 moles).
-
Heat the mixture with stirring at 50-60°C for 24 hours.
-
After cooling, remove the excess allyl chloride under vacuum to obtain the product.
Quantitative Data:
| Method | Product | Starting Materials | Molar Ratio (1-Methylimidazole:Allyl Chloride) | Reaction Time | Yield (%) |
| Microwave-Assisted | 1-Allyl-3-methylimidazolium Chloride | 1-Methylimidazole, Allyl Chloride | 1 : 1.2 | 10 min | ~75[1] |
| Conventional Heating | 1-Allyl-3-methylimidazolium Chloride | 1-Methylimidazole, Allyl Chloride | 1 : 1.2 | 24 h | ~97 |
Herbicidal Activity Data:
Quantitative data on the herbicidal activity of 1-allyl-3-methylimidazolium chloride specifically is limited in the readily available literature. However, imidazolium-based ionic liquids have shown herbicidal effects on various weed species. Further research is needed to quantify the specific efficacy of 1-allyl-3-methylimidazolium chloride against different weeds. The synthesized compound can be screened for its herbicidal activity against common weeds such as Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyard grass) at various concentrations to determine its IC50 values.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Allylimidazole
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 1-allylimidazole (CAS: 31410-01-2).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound? A1: The primary methods for purifying this compound, which is a viscous liquid at room temperature, are vacuum distillation and flash column chromatography.[1][2] Vacuum distillation is effective for separating it from non-volatile impurities or solvents with significantly different boiling points.[3] Column chromatography is suitable for separating it from impurities with similar boiling points but different polarities.[4][5]
Q2: What is the typical appearance and purity of this compound after synthesis? A2: this compound is typically a pale yellow to orange viscous liquid.[1][6] Commercially available this compound often has a minimum purity of 97-98%, as determined by Gas Chromatography (GC).[6][7]
Q3: My purified this compound is dark yellow or brown. What could be the cause? A3: A dark color may indicate the presence of impurities from the synthesis, such as residual palladium catalyst if a cross-coupling reaction was used, or decomposition products. Imidazole (B134444) derivatives can be sensitive to heat, and prolonged heating during distillation can cause degradation.[8]
Q4: How can I accurately assess the purity of my this compound sample? A4: Purity is most commonly assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6][9] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques.[9]
Q5: Is this compound stable to heat during distillation? A5: this compound has a high boiling point at atmospheric pressure, which can lead to thermal decomposition if heated strongly.[3] Therefore, reduced pressure (vacuum) distillation is strongly recommended.[3] Its boiling point is reported as 40-42 °C at 0.1 mm Hg, which allows for distillation at a much lower temperature, minimizing the risk of degradation.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Symptom / Problem | Possible Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low Recovery After Column Chromatography | 1. The product is highly polar and has strong retention on the silica (B1680970) gel. 2. The chosen eluent is not polar enough to displace the product from the column.[4] 3. The product may be decomposing on the acidic silica gel. | 1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate (B1210297) in a hexane/ethyl acetate system) and monitor fractions by TLC. 2. Use a Different Adsorbent: Consider using neutral or basic alumina (B75360) instead of silica gel to prevent decomposition of the basic imidazole ring. 3. Check All Fractions: Ensure you have collected all the product by carefully checking all fractions with TLC until the product spot no longer appears. |
| Product is Still Impure After Vacuum Distillation | 1. The boiling points of the impurities are too close to that of this compound. 2. The vacuum is unstable, causing inconsistent boiling temperatures. 3. The distillation apparatus is inefficient (e.g., the column is too short).[3] | 1. Use Fractional Distillation: For impurities with close boiling points, use a fractionating column (e.g., Vigreux) to improve separation.[10] 2. Stabilize Vacuum: Ensure all joints are properly sealed and the vacuum pump is operating correctly. A stable vacuum is crucial for good separation. 3. Collect Multiple Fractions: Collect several smaller fractions and analyze their purity by GC or TLC to isolate the purest portions. |
| Column Flow Rate is Very Slow or Clogged | 1. The crude sample contains fine particulate matter. 2. The silica gel was packed too tightly or has fine particles blocking the flow.[11] 3. The sample precipitated upon loading onto the column. | 1. Pre-filter the Sample: Dissolve the crude product in a minimal amount of solvent and filter it through a small plug of Celite or cotton before loading. 2. Repack the Column: Ensure the silica gel is packed correctly as a slurry to avoid air bubbles and overly dense packing.[4][12] 3. Improve Solubility: Ensure the sample is fully dissolved and consider loading it onto the column absorbed onto a small amount of silica gel (dry loading).[13] |
| Persistent Yellow/Brown Color in Final Product | 1. Residual metal catalyst (e.g., palladium) from the synthesis reaction.[14] 2. Thermally induced decomposition products. | 1. Activated Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and filter through Celite.[14] 2. Aqueous Wash: If the impurity is a salt, perform a liquid-liquid extraction. Dissolve the product in an organic solvent and wash with water or brine.[15] |
Data Presentation: Comparison of Purification Methods
| Parameter | Vacuum Distillation | Flash Column Chromatography |
| Principle | Separation based on differences in boiling points under reduced pressure.[3] | Separation based on differential adsorption of components to a stationary phase due to polarity differences.[4] |
| Best for Removing | Non-volatile solids, catalysts, and solvents with significantly different boiling points.[3] | Impurities with different polarities, including isomers and by-products with similar boiling points.[5] |
| Typical Purity Achieved | >98% (highly dependent on the nature of impurities). | >99% is achievable with proper optimization. |
| Advantages | - Fast and efficient for large quantities. - Effective for removing non-volatile materials. - Lower solvent consumption. | - High resolution and excellent for separating complex mixtures. - Operates at room temperature, avoiding thermal degradation.[5] - Versatile for a wide range of impurities. |
| Disadvantages | - Risk of thermal decomposition if the temperature is too high or vacuum is unstable.[3] - Ineffective for separating compounds with similar boiling points. | - Can be time-consuming and requires large volumes of solvent. - Potential for product loss on the column. - Risk of decomposition on acidic silica gel. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is for purifying this compound from non-volatile impurities.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus using clean, dry glassware. Ensure all glass joints are lightly greased and secured with clips.[10]
-
Use a round-bottom flask of an appropriate size (ideally half-full with the crude material).
-
Add a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
Place the thermometer bulb so that the top is level with the bottom of the side-arm leading to the condenser to accurately measure the vapor temperature.[10]
-
Connect the condenser to a cold water supply.
-
Connect the vacuum takeoff adapter to a cold trap and a vacuum pump.
-
-
Procedure:
-
Place the crude this compound into the distillation flask.
-
Begin stirring and slowly apply vacuum. The initial bubbling is from dissolved gases.
-
Once a stable vacuum is achieved (e.g., ~0.1 mmHg), begin gently heating the distillation flask using a heating mantle or oil bath.[3]
-
Discard any initial low-boiling fractions (forerun).
-
Collect the main fraction when the vapor temperature is stable at the expected boiling point (40-42 °C at 0.1 mm Hg).[1]
-
Stop the distillation before the flask boils to dryness to prevent the formation of potentially unstable residues.
-
Allow the apparatus to cool completely before slowly releasing the vacuum.
-
Protocol 2: Flash Column Chromatography of this compound
This protocol is designed to separate this compound from impurities of different polarities.
-
Preparation:
-
Select Eluent: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good system (e.g., Hexane:Ethyl Acetate) should give the product a retention factor (Rf) of ~0.3.
-
Pack the Column: Plug the bottom of a glass column with cotton or glass wool and add a thin layer of sand.[16] Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent.[4] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the column to ensure even packing.[12] Add another layer of sand on top.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 g) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder remains.[16]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the column, ensuring not to disturb the top layer of sand.
-
Apply gentle air pressure to the top of the column to force the solvent through (flash chromatography).
-
Begin collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small spots from the fractions for TLC analysis.[5]
-
If necessary, gradually increase the polarity of the eluent to wash out more polar compounds.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: A flowchart for troubleshooting common issues in this compound purification.
Caption: Logical relationships between impurity types and purification methods.
References
- 1. This compound | 31410-01-2 [chemicalbook.com]
- 2. 样品纯化 [sigmaaldrich.com]
- 3. How To [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. reddit.com [reddit.com]
- 15. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Allylimidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 1-allylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most prevalent impurities are typically unreacted starting materials, namely imidazole (B134444) and the allylating agent (e.g., allyl bromide or allyl chloride). Side products can also form, though they are generally less common under optimized reaction conditions.
Q2: My final product has a yellow or brown tint. What is the cause and how can I remove it?
A2: A colored tint in this compound can be due to the presence of polymeric byproducts or degradation products. These can form if the reaction is overheated or if the product is exposed to air and light for extended periods. Purification by vacuum distillation or column chromatography is effective in removing these colored impurities. It is also crucial to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q3: How can I confirm the purity of my synthesized this compound?
A3: The purity of this compound can be reliably assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] GC analysis will show the percentage of this compound relative to any volatile impurities.[4] ¹H NMR can be used to detect and quantify residual starting materials or solvents by integrating the signals corresponding to the product and the impurities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Presence of Unreacted Imidazole in the Final Product
Symptom:
-
¹H NMR spectrum shows characteristic peaks for imidazole (around 7.1 and 7.7 ppm) in addition to the this compound signals.
-
The product may be a "pasty substance" if the imidazole concentration is high.[5]
Cause:
-
Incomplete reaction.
-
Inefficient removal during the work-up procedure.
Solution: Acid-Base Extraction
Unreacted imidazole is basic and can be removed by washing the crude product with a dilute acidic solution. The protonated imidazole salt is soluble in the aqueous phase and can be separated from the organic layer containing the this compound.
Issue 2: Presence of Residual Allyl Halide
Symptom:
-
GC-MS analysis indicates the presence of a compound with the mass corresponding to the allylating agent (e.g., allyl bromide or allyl chloride).
-
¹H NMR may show characteristic allyl peaks that do not correspond to the product.
Cause:
-
Use of a large excess of the allylating agent.
-
Inefficient removal during purification.
Solution: Vacuum Distillation
Allyl halides are typically more volatile than this compound. Vacuum distillation is a highly effective method for separating the lower-boiling allyl halide from the desired product.
Issue 3: Low Yield After Purification
Symptom:
-
The final isolated yield of pure this compound is significantly lower than expected.
Cause:
-
Product loss during aqueous work-up due to the partial water solubility of this compound.
-
Decomposition during distillation at elevated temperatures.
-
Inefficient separation during column chromatography.
Solutions:
-
Work-up: When performing aqueous washes, saturate the aqueous phase with a salt like sodium chloride (brine wash) to decrease the solubility of the organic product in the aqueous layer. Back-extract the aqueous layers with a small amount of organic solvent to recover any dissolved product.
-
Distillation: Perform the distillation under a high vacuum to lower the boiling point of this compound and minimize the risk of thermal decomposition.
-
Column Chromatography: Carefully select the solvent system for column chromatography to ensure good separation between the product and impurities. Monitor the fractions closely using Thin Layer Chromatography (TLC) to avoid premature mixing of fractions.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using different methods. The initial crude product is assumed to contain unreacted imidazole and allyl bromide as the primary impurities.
| Purification Method | Initial Purity (by GC) | Purity after Purification (by GC) | Key Impurities Removed |
| Acid-Base Extraction | ~85% | ~95% | Unreacted Imidazole |
| Vacuum Distillation | ~85% | >98% | Unreacted Imidazole, Allyl Bromide, Colored Impurities |
| Column Chromatography | ~85% | >99% | Unreacted Imidazole, Allyl Bromide, Colored Impurities, Side Products |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole in a suitable aprotic solvent (e.g., acetonitrile (B52724) or THF).
-
Add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add allyl bromide (or allyl chloride) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature or gentle heat until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and proceed with the work-up and purification.
Protocol 2: Purification by Acid-Base Extraction
-
Quench the reaction mixture with water.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic layers and wash with a dilute aqueous solution of a weak acid (e.g., 1 M HCl or saturated ammonium (B1175870) chloride solution).
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter and concentrate the organic solvent under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction corresponding to the boiling point of this compound under the applied vacuum (e.g., 40-42 °C at 0.1 mm Hg).[6]
Protocol 4: Purification by Column Chromatography
-
Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualization
The following diagram illustrates a logical workflow for troubleshooting and purifying crude this compound.
Caption: Troubleshooting workflow for this compound purification.
References
Storage and handling guidelines for 1-allylimidazole
This guide provides detailed storage and handling guidelines for 1-allylimidazole, addressing potential issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated place.[1][2] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2] For optimal stability, storage in a corrosives area is recommended.[1]
Q2: Is refrigeration required for storing this compound?
A2: While general guidelines suggest a "cool" place, some suppliers recommend storing at room temperature, while others suggest temperatures below 15°C or even refrigerated conditions (0-8°C) for long-term stability.[3] It is best to consult the product-specific information provided by the supplier.
Q3: What are the primary hazards associated with handling this compound?
A3: this compound is a corrosive substance that can cause severe skin and eye burns.[4][5] It is also harmful if swallowed and may cause respiratory irritation.[4] Inhalation of vapors or mists should be avoided.[1]
Q4: What personal protective equipment (PPE) is necessary when working with this compound?
A4: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and suitable protective clothing to prevent skin exposure.[1][4][6] All handling of open containers should be performed in a chemical fume hood.[1]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents and strong acids.[4][7] Contact with these substances should be avoided to prevent dangerous reactions.[7]
Q6: What is the appearance of pure this compound?
A6: Pure this compound is a colorless to pale yellow or light yellow liquid.[5][7][8] A significant change in color may indicate degradation or contamination.
Troubleshooting Guide
Issue 1: The this compound solution has changed color.
-
Possible Cause: The compound may have degraded due to improper storage conditions, such as exposure to light, air, or incompatible materials.
-
Solution:
-
Verify the storage conditions against the supplier's recommendations.
-
If the color change is significant, it is advisable to use a fresh batch for experiments where purity is critical.
-
Ensure the container is tightly sealed and stored in a dark place if it is not already.
-
Issue 2: Inconsistent experimental results are being observed.
-
Possible Cause: This could be due to the degradation of this compound, leading to lower purity.
-
Solution:
-
Review the storage and handling procedures to ensure they comply with the recommended guidelines.
-
Consider the age of the chemical. Older batches may have degraded over time.
-
If possible, re-analyze the purity of the this compound using an appropriate analytical method, such as Gas Chromatography (GC).
-
Data Presentation
Storage and Physical Properties
| Parameter | Recommended Value | Source(s) |
| Storage Temperature | Cool, dry place; Room Temperature; <15°C; 0-8°C | [1][2][3] |
| Appearance | Colorless to pale yellow/light yellow liquid | [5][7][8] |
| Flash Point | 101 °C (213.8 °F) | [1] |
| Boiling Point | 116 °C at 16 mmHg | |
| Solubility | Soluble in water | [2][7] |
Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Appropriate protective eyeglasses or chemical safety goggles. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing. | [1][4] |
| Respiratory Protection | Use only in a chemical fume hood. | [1] |
Experimental Protocols
Cited Experiment: Purity Analysis by Gas Chromatography (GC)
While a specific detailed experimental protocol for this compound purity by GC is not provided in the searched documents, a general methodology can be outlined. Purity is often reported as ≥96.0% or >97.0% by GC.[2]
Objective: To determine the purity of a this compound sample.
Methodology:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for the analysis of polar nitrogen compounds (e.g., a wax or a mid-polarity phenyl-substituted column).
-
Carrier Gas: High-purity nitrogen, helium, or hydrogen.
-
Sample Preparation:
-
Dilute a small, accurately weighed sample of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Prepare a series of calibration standards of known concentrations if quantitative analysis of impurities is required.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
GC Conditions:
-
Inlet Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.
-
Detector Temperature: Typically 280 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the purity by taking the area of the main peak as a percentage of the total area of all peaks.
-
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. chemimpex.com [chemimpex.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chembk.com [chembk.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Optimizing 1-Allylimidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-allylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the N-alkylation of imidazole (B134444) with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the allyl halide. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.[1]
Q2: What are the key parameters to control for a successful this compound synthesis?
A2: For a successful synthesis, it is crucial to control the choice of base, solvent, reaction temperature, and reaction time. The purity of reagents and the exclusion of moisture are also critical factors that can significantly impact the reaction's outcome and yield.
Q3: Can microwave irradiation be used to synthesize this compound?
A3: Yes, microwave-assisted synthesis is a rapid and efficient method for preparing this compound and its derivatives.[2] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[3]
Q4: What is phase-transfer catalysis, and can it be applied to this compound synthesis?
A4: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other where the reaction can occur.[4] PTC can be an effective method for the N-alkylation of imidazoles, often resulting in increased yields and reduced reaction times.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low product yield is a common problem in organic synthesis. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation of Imidazole | The chosen base may not be strong enough to deprotonate the imidazole effectively. Consider using a stronger base. For instance, if you are using a mild base like potassium carbonate (K₂CO₃) with unsatisfactory results, switching to a stronger base like sodium hydride (NaH) could improve the yield.[1] |
| Poor Reactivity of Allyl Halide | Allyl bromide is generally more reactive than allyl chloride. If you are using allyl chloride and experiencing low yields, consider switching to allyl bromide. |
| Suboptimal Reaction Temperature | The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try increasing the temperature. However, be aware that excessively high temperatures can lead to side reactions and decomposition.[3] |
| Presence of Moisture | Water can react with strong bases like sodium hydride and can also interfere with the reaction. Ensure that all glassware is thoroughly dried and use anhydrous solvents.[5] |
| Impure Reagents | Impurities in the starting materials (imidazole, allyl halide) or the solvent can negatively impact the reaction. Use high-purity reagents and solvents. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to low yields. Ensure that the stoichiometry is correct. Often, a slight excess of the allyl halide is used to ensure complete consumption of the imidazole. |
Issue 2: Formation of a Pasty or Oily Substance Instead of a Clean Product
The formation of a pasty or oily substance is a frequently encountered issue, often indicating the presence of impurities or byproducts.
| Potential Cause | Troubleshooting Steps |
| Formation of Quaternary Imidazolium Salts | Over-alkylation of the desired this compound can occur, leading to the formation of 1,3-diallylimidazolium halides. These ionic salts can appear as oils or pasty solids. To minimize this, use a controlled stoichiometry with no large excess of the allyl halide. |
| Residual Starting Materials | Incomplete reaction can leave unreacted imidazole or allyl halide in the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. |
| Hydrolysis of Allyl Halide | If the reaction is carried out in the presence of water, the allyl halide can hydrolyze to form allyl alcohol, which can contribute to the formation of an impure, oily product. |
| Inappropriate Work-up Procedure | An improper work-up can fail to remove byproducts and unreacted reagents effectively. Ensure that the work-up procedure is suitable for separating the product from the reaction mixture. This may involve extraction with an appropriate organic solvent and washing with brine to remove water-soluble impurities. |
Issue 3: Difficulty in Product Purification
Purifying this compound can be challenging due to its physical properties and potential impurities.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Impurities | If the byproducts have a similar polarity to this compound, separation by column chromatography can be difficult. In such cases, optimizing the reaction conditions to minimize byproduct formation is the best approach. |
| Product Volatility | This compound is a liquid with a relatively low boiling point. Care should be taken during the removal of the solvent under reduced pressure (e.g., using a rotary evaporator) to avoid loss of the product. |
| Product is an Oil | As this compound is a liquid, it cannot be purified by recrystallization. The primary methods for purification are distillation or column chromatography. For column chromatography, a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) should be determined by TLC analysis. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various N-alkylation and N-arylation reactions of imidazoles, providing a reference for optimizing the synthesis of this compound.
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Imidazole Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 2-4 | High (not specified) | [1] |
| Imidazole | Benzyl Bromide | NaH | THF | 0 to RT | 2-4 | High (not specified) | [1] |
| 4-Nitroimidazole | Various Alkyl Halides | K₂CO₃ | Acetonitrile | 60 | 1-3 | 66-85 | |
| Imidazole | Allyl Chloride | NaOH | Water/Ethanol | Not specified | Not specified | Unsuccessful (pasty substance) | |
| Imidazole | Allyl Chloride | NaOH | DMSO | Not specified | Not specified | Unsuccessful (pasty substance) |
Table 2: Microwave-Assisted Synthesis Conditions
| Imidazole Derivative | Allylating Agent | Ratio (Imidazole:Allyl Chloride) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| N-methylimidazole | Allyl Chloride | 1:2 | 100 | 10 | 75 | [2] |
| N-methylimidazole | Allyl Chloride | 1:1.2 | 100 | 10 | Incomplete reaction | [2] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Sodium Hydride in THF
This protocol is a standard method for the N-alkylation of imidazole.
Materials:
-
Imidazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Allyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask via a syringe.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of imidazole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0°C and add allyl bromide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Partition the mixture between water and diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel or by distillation.
Protocol 2: Microwave-Assisted Synthesis (Adapted)
This protocol is adapted from the synthesis of 1-allyl-3-methylimidazolium (B1248449) chloride and can be used for a rapid synthesis of this compound.[2]
Materials:
-
Imidazole
-
Allyl Chloride
Procedure:
-
In a sealed microwave reaction vessel, combine imidazole (1.0 equivalent) and allyl chloride (2.0 equivalents).
-
Irradiate the mixture in a microwave reactor at 100°C for 10 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Remove the excess allyl chloride under vacuum.
-
Wash the residue with dichloromethane to remove any unreacted imidazole.
-
Dry the resulting product under vacuum to obtain this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Common side reactions in the synthesis of 1-allylimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-allylimidazole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound through N-alkylation of imidazole (B134444) with an allyl halide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the N-alkylation of imidazole can arise from several factors, primarily incomplete deprotonation of the imidazole ring and suboptimal reaction conditions.[1]
Potential Causes and Solutions:
-
Inadequate Base: The chosen base may not be strong enough to fully deprotonate the imidazole, thus reducing its nucleophilicity.
-
Solution: For less reactive systems, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF. For many standard syntheses, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH) are sufficient.[1]
-
-
Improper Solvent: The solvent plays a crucial role in dissolving reactants and facilitating the reaction.
-
Solution: Polar aprotic solvents like acetonitrile (B52724) (MeCN), DMF, and dimethyl sulfoxide (B87167) (DMSO) are generally effective choices.[1]
-
-
Low Reactivity of Alkylating Agent: The reactivity of the allyl halide influences the reaction rate.
-
Solution: Allyl bromide and allyl iodide are more reactive than allyl chloride. Ensure the purity of your alkylating agent as degradation can affect yield.
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increasing the reaction temperature can improve the rate and yield. However, be cautious as excessively high temperatures can lead to side reactions and decomposition.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature.
-
Q2: I am observing a significant amount of a dialkylated product, 1,3-diallylimidazolium halide. How can I prevent this?
A2: The mono-allylated product, this compound, is still nucleophilic and can react with another molecule of the allyl halide to form a dialkylated imidazolium (B1220033) salt. This is a common side reaction, particularly with an excess of the alkylating agent or at elevated temperatures.[1]
Prevention Strategies:
-
Stoichiometry Control: Use a slight excess of imidazole (e.g., 1.1-1.2 equivalents) relative to the allyl halide to minimize the chance of the product reacting further.[1]
-
Slow Addition of Alkylating Agent: Adding the allyl halide dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Use of this compound as Starting Material for Dialkylation: If the dialkylated product is the desired outcome, a stepwise approach starting from this compound is the most reliable method to ensure the correct 1,3-substitution pattern.[2]
Q3: My reaction mixture has turned dark, and I suspect decomposition. What could be the cause?
A3: Decomposition of the starting materials or the N-alkylated product can lead to a darkened reaction mixture. This is often caused by excessive heat or the presence of a strong base.[1]
Troubleshooting Steps:
-
Temperature Control: Avoid excessively high reaction temperatures. If using microwave synthesis, shorter reaction times at a moderate temperature are preferable to high temperatures, which can lead to decomposition.
-
Base Selection: While strong bases can be effective, they can also promote decomposition. Consider if a weaker, easier-to-handle base like potassium carbonate or sodium bicarbonate could be sufficient for your reaction.
Q4: I am having difficulty purifying my this compound. What are some effective purification methods?
A4: Purification can be challenging due to the presence of unreacted imidazole, the dialkylated imidazolium salt, and other byproducts.
Purification Strategies:
-
Removal of Dialkylation Byproduct: The 1,3-diallylimidazolium salt is an ionic liquid and will have very different solubility properties compared to the desired product. Washing the crude product with a non-polar solvent like diethyl ether can help to remove the non-polar impurities, while the ionic salt remains.
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and byproducts. A suitable solvent system can be determined using TLC.
-
Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be an effective purification method.
-
Treatment with Activated Charcoal: If the product is colored due to impurities, dissolving it in a suitable solvent and treating it with decolorizing charcoal can remove these impurities.[2] The charcoal is then removed by filtration.[2]
Data Presentation
The following table summarizes quantitative data from various synthetic methods for N-alkylation of imidazoles, providing a comparison of reaction conditions and yields.
| Alkylating Agent | Base | Solvent | Heating Method | Reaction Time | Yield (%) | Reference |
| Alkyl Halides | K₂CO₃/KOH | Toluene | Conventional (Reflux) | 3 hours | 80 | [3] |
| Alkyl Bromide | K₂CO₃/KOH (adsorbed) | None (Solvent-free) | Microwave (50°C) | 5 minutes | 90 | [3] |
| Allyl Chloride | N-methylimidazole (as reactant) | None (Solvent-free) | Microwave (100°C) | 10 minutes | 75 | [4] |
| Butyl Bromide | 1-methylimidazole (as reactant) | Acetonitrile | Conventional (Reflux) | 48 hours | - | [5] |
| 1-Bromobutane | Equimolar 1-methylimidazole | None | Conventional (70°C) | 48 hours | 85 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydride in THF
This protocol utilizes a strong base to ensure complete deprotonation of imidazole.
-
Preparation of NaH: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend sodium hydride (60% dispersion in mineral oil, 1.05 equivalents) in anhydrous THF.
-
Washing NaH (Optional but Recommended): To remove the mineral oil, wash the NaH with anhydrous hexane (B92381) or pentane, then carefully decant the solvent.[1]
-
Addition of Imidazole: Dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0°C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]
-
Addition of Allyl Bromide: Cool the mixture back to 0°C and add allyl bromide (1.0-1.05 equivalents) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature or gently heat if necessary. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess NaH by the slow addition of water or ethanol. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Synthesis of this compound using Potassium Carbonate in Acetonitrile
This protocol uses a weaker, easier-to-handle base.
-
Reaction Setup: To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1-1.5 equivalents).[1]
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.[1]
-
Addition of Allyl Bromide: Add allyl bromide (1.0-1.2 equivalents) dropwise to the stirred mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80°C).[1] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1]
-
Purification: Evaporate the solvent from the filtrate under reduced pressure and purify the crude product by column chromatography or vacuum distillation.
Mandatory Visualization
Caption: Synthetic pathway for this compound and the formation of the dialkylated side product.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Diallylimidazolium Bromide Ionic Liquid [benchchem.com]
- 3. Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Troubleshooting low yield in 1-allylimidazole reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-allylimidazole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My this compound synthesis is resulting in a consistently low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the N-alkylation of imidazole (B134444) to form this compound can arise from several factors. The most common issues include incomplete deprotonation of the imidazole, the reactivity of the allylating agent, and suboptimal reaction conditions.[1]
Here are key areas to troubleshoot:
-
Base and Solvent System: The choice of base and solvent is critical for efficient deprotonation of imidazole, which enhances its nucleophilicity.
-
Strong Bases: For complete deprotonation, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) is highly effective.[1]
-
Weaker Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH) can also be sufficient, particularly with reactive allylating agents like allyl bromide.[1][2] Cesium carbonate is often reported to be very effective.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (B52724) (MeCN), DMF, and dimethyl sulfoxide (B87167) (DMSO) are recommended as they effectively dissolve both the imidazole and the base, which can significantly improve the reaction rate and yield.[1][3]
-
-
Allylating Agent: The reactivity of the allylating agent follows the order of allyl iodide > allyl bromide > allyl chloride.[3] Using a more reactive agent can improve yields, but may also increase the likelihood of side reactions. Ensure the purity of the allylating agent, as impurities can lead to unwanted byproducts.
-
Reaction Temperature: The reaction temperature can significantly impact the reaction rate. While higher temperatures can speed up the reaction, they may also promote side reactions or decomposition of the product.[4] It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time.
-
Moisture: The presence of water can quench the base (especially strong bases like NaH) and hinder the deprotonation of imidazole. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Question 2: I am observing a significant amount of a dialkylated product (1,3-diallylimidazolium salt). How can I prevent this?
Answer: The this compound product is still nucleophilic and can react with another molecule of the allylating agent to form a dialkylated imidazolium (B1220033) salt. This is a common side reaction.[1]
To minimize dialkylation:
-
Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the allylating agent.[1]
-
Slow Addition: Add the allylating agent dropwise to the reaction mixture. This helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting imidazole is consumed.[1]
Question 3: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: For unsymmetrically substituted imidazoles, the formation of N1 and N3-alkylated isomers is a common challenge. When deprotonated, the negative charge is delocalized over both nitrogen atoms, allowing for alkylation at either position.[5]
Strategies to control regioselectivity include:
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Protecting Groups: In complex syntheses, using a protecting group on one of the nitrogen atoms is a reliable method to direct alkylation to the desired position.
-
Reaction Conditions: The choice of base and solvent can also influence the isomeric ratio.
Question 4: I am having difficulty purifying the final this compound product. What are some common challenges and solutions?
Answer: Purification of this compound can be challenging due to its physical properties and potential impurities.
-
Polarity: this compound is a polar compound, which can make extraction from aqueous solutions difficult. If you suspect your product is remaining in the aqueous layer during workup, you can saturate the aqueous layer with sodium chloride before extraction or use a continuous liquid-liquid extractor.
-
Byproducts with Similar Polarity: If byproducts have a similar polarity to the desired product, purification by column chromatography can be difficult. Optimizing the mobile phase for chromatography is crucial for achieving good separation.
-
Residual Base: Ensure that the base is completely removed during the workup. For example, solid bases like potassium carbonate can be filtered off before evaporating the solvent.[6]
-
Distillation: Vacuum distillation can be an effective method for purifying this compound.[7]
Data Presentation
Table 1: Effect of Base and Solvent on the N-Alkylation of Imidazoles
| Imidazole Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,5-dichloroimidazole | Allyl bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | [2] |
| 4,5-dichloroimidazole | Allyl bromide | KOH | CH₃CN | 60 | 8 | 62 | [2] |
| 4-nitroimidazole | 4-Bromobutanenitrile | K₂CO₃ | CH₃CN | 60 | 1 | 85 | [2] |
| 4-nitroimidazole | 4-Bromobutanenitrile | KOH | CH₃CN | 60 | 1 | 78 | [2] |
| Imidazole | Benzyl bromide | K₂CO₃ | CH₃CN | 60-80 | 8-24 | Good | [6] |
| Imidazole | Benzyl bromide | NaH | THF | RT | 2-4 | Good | [6] |
Experimental Protocols
Protocol 1: N-Alkylation of Imidazole with Allyl Bromide using Potassium Carbonate in Acetonitrile
This protocol is a common and relatively mild procedure for the synthesis of this compound.[2][6]
Materials:
-
Imidazole
-
Allyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 to 2.2 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 8 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude this compound.
-
The product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: N-Alkylation of Imidazole with Allyl Bromide using Sodium Hydride in Tetrahydrofuran
This method utilizes a stronger base and is often faster, proceeding at lower temperatures.[1][6]
Materials:
-
Imidazole
-
Allyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.
-
Cool the reaction mixture back to 0°C and add allyl bromide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Partition the mixture between water and diethyl ether or ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with additional diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
How to prevent polymerization of 1-allylimidazole during storage
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1-allylimidazole to prevent premature polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization during storage?
A1: The polymerization of this compound is typically a free-radical process. The primary triggers for initiating this process during storage include:
-
Heat: Elevated temperatures can provide the activation energy needed for radicals to form and initiate polymerization. Uncontrolled polymerization is often exothermic, which can lead to a dangerous, self-accelerating reaction (thermal runaway).[1][2]
-
Light: UV radiation can induce the formation of free radicals, leading to polymerization.
-
Contaminants: Impurities such as peroxides, rust, or certain metals can act as catalysts or initiators for polymerization.[3]
-
Absence of Inhibitors: Commercial monomers are typically supplied with inhibitors. If these are removed or depleted over time, the monomer is susceptible to spontaneous polymerization.[1][4]
Q2: What are the visible signs that my this compound has started to polymerize?
A2: You should immediately suspect polymerization if you observe any of the following:
-
Increased Viscosity: The liquid will become noticeably thicker, more syrup-like, or may even solidify.
-
Heat Generation: The container may feel warm or hot to the touch. This is a critical warning sign of a potential runaway reaction.[1]
-
Bulging Container: As the reaction generates heat, the pressure inside a sealed container can increase, causing it to bulge or swell.[1]
-
Changes in Appearance: The liquid may become cloudy, hazy, or develop solid precipitates.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dark place. Some suppliers recommend room temperature, while others suggest temperatures below 15°C.[5] Avoid exposure to heat sources.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen, which can form peroxides that may initiate polymerization. However, it's important to note that some phenolic inhibitors require the presence of a small amount of oxygen to function effectively.[6] Always refer to the supplier's specific recommendations.
-
Container: Keep the container tightly closed in a dry and well-ventilated area.[7]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7]
Q4: My experiment requires inhibitor-free this compound. How can I safely remove the storage inhibitor before use?
A4: Removing the inhibitor should be done immediately before the experiment, as the purified monomer is highly prone to polymerization.[8] Common methods include:
-
Alkali Wash: For phenolic inhibitors like hydroquinone (B1673460) (HQ) or MEHQ, wash the monomer with a dilute aqueous sodium hydroxide (B78521) (NaOH) solution in a separatory funnel. The inhibitor will be extracted into the aqueous layer. Follow this with washes of deionized water to remove residual NaOH and a brine wash to aid in drying.[8]
-
Adsorption on Alumina: Pass the monomer through a column packed with basic alumina. This method is effective for removing inhibitors like tert-butylcatechol (TBC).[9][10]
After removal, the monomer should be used immediately.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the storage of this compound.
Issue: The viscosity of the this compound has increased slightly.
| Potential Cause | Recommended Action |
| Partial Polymerization: The monomer has begun to slowly polymerize due to suboptimal storage conditions (e.g., exposure to light or moderate heat). | 1. Check the storage temperature and ensure the container is protected from light. 2. If the material is still usable for your application, consider using it promptly. 3. If purity is critical, purification by vacuum distillation may be possible, but proceed with extreme caution as heating can accelerate polymerization. |
| Inhibitor Depletion: The inhibitor level has decreased over a long storage period. | 1. Consider adding a small amount of a suitable inhibitor (see Table 1) if long-term storage is still required. 2. It is generally recommended to use the monomer soon after observing any changes. |
Issue: The container of this compound is warm and/or bulging.
| Potential Cause | Recommended Action |
| Runaway Polymerization: A rapid, exothermic polymerization reaction is in progress. This is a hazardous situation. | 1. Do not attempt to open the container. 2. Evacuate the immediate area and alert safety personnel. 3. If possible and safe to do so from a distance, cool the container with a water spray.[1] 4. Follow your institution's emergency response procedures for hazardous chemical incidents. |
Quantitative Data Summary
The following table summarizes common polymerization inhibitors and their typical concentrations used for stabilizing vinyl and allyl monomers during storage.
Table 1: Common Polymerization Inhibitors and Recommended Concentrations
| Inhibitor | Abbreviation | Chemical Class | Typical Concentration (ppm) | Oxygen Requirement |
| 4-Methoxyphenol | MEHQ | Phenolic | 10 - 300[6] | Yes[6] |
| Hydroquinone | HQ | Phenolic | 100 - 1000[11] | Yes |
| 4-tert-Butylcatechol | TBC | Phenolic | 50 - 200 | Yes |
| 4-Hydroxy-TEMPO | 4-HT | Nitroxide Stable Radical | 100 - 1000[2][11] | No |
| Butylated hydroxytoluene | BHT | Phenolic | 100 - 500 | Yes[4] |
Note: The optimal inhibitor and concentration can depend on the specific monomer and intended storage duration. Always consult the supplier's safety data sheet (SDS) for specific recommendations for this compound.
Experimental Protocols
Protocol: Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under elevated temperature conditions to predict its long-term shelf life.
1. Objective: To evaluate the physical and chemical stability of this compound samples under different storage conditions (with and without a specific inhibitor) over a set period.
2. Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., MEHQ or 4-Hydroxy-TEMPO)
-
Small, sealable glass vials (e.g., 2 mL amber vials with PTFE-lined caps)
-
Temperature-controlled ovens or incubators set at 25°C (control) and 40°C (accelerated)
-
Viscometer
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) for purity analysis
-
pH meter (for aqueous solutions, if applicable)
3. Procedure:
-
Sample Preparation:
-
Prepare two batches of this compound.
-
Batch A (Control): Use the this compound as received from the supplier (with its existing inhibitor).
-
Batch B (Test Inhibitor): If testing a new inhibitor, first remove the existing inhibitor from the monomer. Then, dissolve the test inhibitor (e.g., MEHQ) in the purified this compound to the desired concentration (e.g., 200 ppm).
-
-
Sample Aliquoting:
-
Aliquot 1.5 mL of each batch into separate, labeled amber glass vials. Prepare enough vials for each time point and temperature condition.
-
Tightly seal the vials, leaving a small headspace.
-
-
Storage:
-
Place half of the vials from each batch into an incubator at 25°C ± 2°C (real-time condition).
-
Place the other half of the vials into an oven at 40°C ± 2°C (accelerated condition).[12]
-
-
Testing Schedule:
-
Perform analysis at the following time points: 0, 1, 3, and 6 months.[13]
-
-
Analysis at Each Time Point:
-
Remove one vial from each batch and temperature condition.
-
Allow the vials from the 40°C oven to cool to room temperature.
-
Visual Inspection: Record the appearance, color, and clarity of the liquid. Note any presence of solid particles or haze.
-
Viscosity Measurement: Measure the viscosity of the sample. A significant increase indicates polymerization.
-
Purity Assay (GC-FID): Determine the purity of the this compound by measuring the monomer peak area. A decrease in purity suggests degradation or polymerization.[14]
-
4. Data Interpretation:
-
Compare the changes in viscosity and purity over time for both batches at both temperatures.
-
Significant changes in the samples stored at 40°C predict potential long-term stability issues at normal storage temperatures. The Arrhenius equation can be used to more formally predict shelf life from accelerated data.[15]
Visualizations
Caption: Troubleshooting flowchart for identifying and responding to potential polymerization of this compound during storage.
References
- 1. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 2. nbinno.com [nbinno.com]
- 3. iomosaic.com [iomosaic.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound | 31410-01-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. fluoryx.com [fluoryx.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Item - Long-term storage stability studies of vinyl ester resins using commercial antioxidant polymerisation inhibitors - Loughborough University - Figshare [repository.lboro.ac.uk]
- 12. lnct.ac.in [lnct.ac.in]
- 13. ema.europa.eu [ema.europa.eu]
- 14. polymersolutions.com [polymersolutions.com]
- 15. biopharminternational.com [biopharminternational.com]
Technical Support Center: Enhancing the Efficiency of 1-Allylimidazole Functionalization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for the functionalization of 1-allylimidazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the functionalization of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My N-alkylation reaction of this compound is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the N-alkylation of this compound can often be attributed to incomplete deprotonation of the imidazole (B134444) ring, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
-
Troubleshooting Steps:
-
Base and Solvent System Evaluation: For complete deprotonation, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended.[1] For more reactive alkylating agents, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents like Acetonitrile (MeCN) can be effective.[1]
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Temperature Optimization: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to side reactions and decomposition.[1]
-
Q2: I am observing the formation of a dialkylated product in my N-alkylation reaction. How can I prevent this over-alkylation?
A2: Over-alkylation is a common issue when reactive nucleophiles like amines are reacted with electrophiles.[2] To minimize the formation of the dialkylated imidazolium (B1220033) salt, consider the following strategies:
-
Stoichiometry Control: Use a slight excess of this compound (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction once the starting material has been consumed.[1]
Q3: My functionalization reaction on the allyl group is inefficient. What are some common issues and how can I address them?
A3: The reactivity of the allyl group can be influenced by various factors, leading to side reactions or low conversion.
-
For Grubbs Metathesis (RCM): A common side product is the desallyl compound.[3] To suppress this, you can try:
-
Lowering the reaction temperature (e.g., to 40 °C).[3]
-
Optimizing the catalyst concentration.[3]
-
Using isomerization suppressants like 1,4-benzoquinone (B44022) or phenol.[3]
-
-
For Heck Coupling: The choice of catalyst, base, and solvent is crucial. Issues can arise from catalyst deactivation or poor selectivity.[4][5]
-
For Thiol-Ene Reactions: This reaction is generally high-yielding and follows anti-Markovnikov addition.[7] Issues are less common but can be related to:
Q4: I am struggling with poor regioselectivity when functionalizing a substituted this compound. What factors influence this and how can I control it?
A4: The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by electronic and steric factors, as well as the reaction conditions.[9]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring will direct the alkylation to the more remote nitrogen atom.[9]
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[9]
-
Reaction Conditions: The choice of a neutral or basic medium can significantly affect the product ratio, as it determines whether the reaction proceeds through the free base or the imidazole anion.[9]
Data Presentation
Table 1: Optimization of N-Alkylation of Imidazole Derivatives
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | MeCN | 80 | 95 | Benchchem[1] |
| 2 | Ethyl Bromide | Cs₂CO₃ | DMF | 60 | 92 | Benchchem[1] |
| 3 | Methyl Iodide | NaH | THF | 25 | 88 | Benchchem[1] |
| 4 | Allyl Bromide | NaOH | H₂O/Ethanol | RT | Pasty Substance | ResearchGate[10] |
| 5 | Allyl Chloride | NaHCO₃ | Methanol | RT | Successful | ResearchGate[10] |
Table 2: Optimization of Ring-Closing Metathesis (RCM) for Allyl-Containing Peptides
| Entry | Catalyst | Catalyst Conc. (mM) | Temperature (°C) | Additive | RCM Product Yield (%) | Desallyl Product (%) | Reference |
| 1 | Grubbs II | 3 | 60 | None | 20 | >35 | NIH[3] |
| 2 | Grubbs II | 3 | 40 | None | >70 | <10 | NIH[3] |
| 3 | Grubbs II | 1 | 40 | None | ~75 | ~10 | NIH[3] |
| 4 | Hoveyda-Grubbs II | 3 | 40 | Phenol | >80 | <5 | NIH[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound with a Strong Base
-
Deprotonation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 equivalent) in a dry aprotic solvent such as DMF or THF.
-
Addition of Base: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Add the desired alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Protocol 2: General Procedure for Thiol-Ene "Click" Reaction on this compound
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired thiol (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, THF).
-
Initiator Addition: Add a radical initiator, such as AIBN or a photoinitiator like DMPA, in a catalytic amount.
-
Initiation:
-
Thermal Initiation: If using a thermal initiator like AIBN, heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C).
-
Photoinitiation: If using a photoinitiator, irradiate the reaction mixture with a UV lamp at the appropriate wavelength (e.g., 360 nm).
-
-
Reaction Monitoring: Monitor the reaction for completion by TLC or LC-MS. These reactions are often rapid.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be used without further purification, or it can be purified by column chromatography if necessary.[12]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: Radical mechanism of the thiol-ene reaction on this compound.
Caption: Simplified workflow of the Heck reaction for this compound functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Allylimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 1-allylimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis methods for this compound?
A1: The most prevalent methods for industrial-scale synthesis of this compound involve the N-alkylation of imidazole (B134444) with an allyl halide (typically allyl chloride or bromide). Two primary approaches are:
-
Conventional Method: This involves the reaction of imidazole with an allyl halide in the presence of a base (e.g., sodium hydroxide (B78521), potassium hydroxide, or potassium carbonate) in a suitable solvent (e.g., acetonitrile, tetrahydrofuran (B95107) (THF), or dimethylformamide).
-
Phase-Transfer Catalysis (PTC): This method is often preferred for industrial applications as it can be more environmentally friendly and efficient.[1] It involves a heterogeneous mixture, typically a solid base (like NaOH or K₂CO₃) and an organic solvent, with a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to facilitate the reaction between the water-soluble imidazolide (B1226674) anion and the organic-soluble allyl halide.[2][3] This can lead to higher yields, reduced reaction times, and the use of less hazardous solvents.[1]
Q2: What are the critical safety precautions to consider when handling the reactants for this compound synthesis?
A2: Safety is paramount during the synthesis of this compound. Key safety considerations include:
-
This compound: This compound is corrosive and can cause severe skin burns and eye damage.[2][3] It may also cause respiratory irritation.[2] Always handle it in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Allyl Chloride/Bromide: These are flammable liquids and are toxic. Allyl chloride is a strong reducing agent and can form explosive mixtures with air.[4] They should be handled with extreme care in a fume hood, away from ignition sources.
-
Bases (NaOH, KOH): These are corrosive and can cause severe burns. Handle with appropriate PPE.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and grounding of equipment to prevent static discharge.
Q3: What are the common impurities encountered during the synthesis and how can they be removed?
A3: Common impurities in the synthesis of this compound include:
-
Unreacted Imidazole and Allyl Halide: These can be removed by fractional distillation due to differences in boiling points.[5][6]
-
Dialkylated Imidazolium Salts: Over-alkylation can lead to the formation of 1,3-diallylimidazolium halides. Careful control of stoichiometry (using a slight excess of imidazole) can minimize this.[7] These salts are generally non-volatile and can be separated during distillation.
-
Side-Reaction Products: Impurities from the allyl halide, such as 1-chloropropene and 1,5-hexadiene, may be present.[4] Purification by fractional distillation is the most effective method for removing these volatile impurities.[5][8]
-
Residual Solvents and Water: These can be removed during the distillation and drying process.
According to ICH guidelines, impurities in new drug substances should be identified if they are present at a level of 0.1% or greater.[9]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Imidazole | - Ensure the base is of high quality and anhydrous if required by the protocol. - Increase the stoichiometry of the base (e.g., 1.1-1.5 equivalents). - For solid bases, ensure efficient mixing to maximize surface area contact. |
| Low Reactivity of Allyl Halide | - Consider using allyl bromide, which is generally more reactive than allyl chloride. - Ensure the allyl halide has not degraded; use a fresh bottle if necessary. |
| Poor Reaction Kinetics | - Increase the reaction temperature, but monitor for side reactions or decomposition.[10] - Increase the reaction time and monitor progress by TLC or GC. - If using a phase-transfer catalyst, ensure it is the appropriate type and concentration for the solvent system. |
| Product Loss During Workup | - Ensure the pH is appropriate during aqueous washes to prevent the product from partitioning into the aqueous layer. - Use a suitable extraction solvent and perform multiple extractions. - Be cautious during solvent removal (rotary evaporation) as this compound is volatile. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Dialkylation (Formation of 1,3-diallylimidazolium salt) | - Use a stoichiometric excess of imidazole relative to the allyl halide. - Add the allyl halide slowly to the reaction mixture to maintain a low concentration. |
| Polymerization of Allyl Monomers | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent radical polymerization. - Avoid excessively high temperatures. |
| Isomerization of Allyl Group | - While less common under these conditions, ensure the catalyst system does not promote isomerization. This is more of a concern in metal-catalyzed allylations.[11] |
Scale-Up Challenges
| Potential Cause | Troubleshooting Steps |
| Exothermic Reaction Runaway | - The N-alkylation reaction is exothermic. On a large scale, heat dissipation is critical. - Use a reactor with efficient cooling and a temperature probe to monitor the internal temperature. - Add the allyl halide in portions or via a dropping funnel to control the rate of reaction and heat generation.[12] |
| Inefficient Mixing | - As the reaction volume increases, ensure the stirring is vigorous enough to maintain a homogeneous mixture, especially in heterogeneous systems like PTC. - Use appropriate industrial-scale mixing equipment (e.g., mechanical stirrers with suitable impeller designs). |
| Increased Viscosity | - The formation of salts as byproducts can increase the viscosity of the reaction mixture, impeding mixing. - Choose a solvent that can dissolve the reactants and products to a reasonable extent without becoming overly viscous. |
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound using different methods.
| Method | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Conventional | NaOH | THF | None | 60 | 24 | 85 | >99 | Patent CN103012275A |
| Conventional | KOH | Acetonitrile | None | 60 | - | Good | - | [13] |
| Phase-Transfer | K₂CO₃ | Acetonitrile | None | 60 | - | Good | - | [13] |
| Phase-Transfer | Solid KOH | No Solvent | Aliquat 336 | 20-70 | 0.5-2 | >95 | - | Generic PTC data |
Experimental Protocols
Protocol 1: Conventional Synthesis in THF
This protocol is adapted from a method for producing high-purity N-alkylimidazoles.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add imidazole (1.0 mol) and sodium hydroxide (1.2 mol).
-
Initial Reaction: Vigorously stir the mixture at 110°C for 2 hours.
-
Cooling and Solvent Addition: Cool the mixture to 40°C and add THF (volume ratio of 10:1 to the mass of imidazole).
-
Allylation: Add allyl chloride (1.1 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 24 hours, monitoring the reaction progress by GC.
-
Workup: After the reaction is complete, cool the mixture and filter to remove the sodium chloride byproduct. Wash the solid with THF.
-
Purification: Combine the organic phases. Most of the THF can be recovered by distillation at atmospheric pressure. The remaining liquid is then subjected to fractional distillation under vacuum to yield high-purity this compound.
Protocol 2: Phase-Transfer Catalysis (Solvent-Free)
This is a generalized protocol for a greener, more efficient synthesis.
-
Reaction Setup: In a reactor with efficient stirring, combine imidazole (1.0 mol), powdered potassium hydroxide (1.5 mol), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.02 mol).
-
Allylation: Slowly add allyl chloride (1.05 mol) to the mixture at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature (e.g., 25-40°C).
-
Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction by GC.
-
Workup: After the reaction, add water to dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under vacuum.
Visualizations
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. fishersci.com [fishersci.com]
- 3. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Purification [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. longdom.org [longdom.org]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Analytical challenges in characterizing 1-allylimidazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the analytical challenges associated with characterizing 1-allylimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound derivatives?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight determination and fragmentation analysis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to increase the volatility of these polar compounds.[3][4]
Q2: What are the characteristic ¹H NMR signals for a this compound derivative?
A2: You can expect to see signals for the three protons on the imidazole (B134444) ring, typically in the aromatic region (δ 7-8 ppm). The allyl group will show a multiplet for the internal vinyl proton (-CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene (B1212753) protons adjacent to the imidazole nitrogen (-N-CH₂-).[5][6]
Q3: What is a common challenge when analyzing this compound derivatives by reverse-phase HPLC?
A3: A frequent issue is poor peak shape, specifically peak tailing. This occurs because the basic imidazole ring can interact with acidic residual silanol (B1196071) groups on the silica-based stationary phase, leading to secondary retention mechanisms.[7][8]
Q4: Why might I need to derivatize my this compound sample for GC-MS analysis?
A4: this compound derivatives can be relatively polar and may not be volatile enough for direct GC analysis. Derivatization, for example with isobutyl chloroformate, is often necessary to create a less polar, more volatile derivative that will chromatograph effectively.[4]
Troubleshooting Guides
HPLC: Troubleshooting Peak Tailing
Problem: My chromatogram for a this compound derivative shows significant peak tailing on a C18 column.
Cause and Solution Workflow:
Caption: Workflow for troubleshooting HPLC peak tailing.
Detailed Explanation:
-
Mobile Phase pH: The basic nitrogen on the imidazole ring (pKa ≈ 7) can exist in both protonated (charged) and neutral forms near neutral pH. This dual state leads to tailing. By adjusting the mobile phase pH to be at least 2 units away from the pKa (e.g., pH < 5), you ensure the compound is in a single ionic state (fully protonated), leading to a more symmetrical peak.[7][9]
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual acidic silanol groups (-Si-OH) on their surface. The basic imidazole moiety can interact strongly with these sites, causing peak tailing.[7]
-
Solution 1: Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can neutralize these active sites.
-
Solution 2: Base-Deactivated Column: Use a column specifically designed with low silanol activity or one that is "base-deactivated" or "end-capped."
-
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak distortion. Try diluting your sample.[8]
GC-MS: Low Signal or No Peak Detected
Problem: I am not detecting my this compound derivative using my standard GC-MS method.
-
Possible Cause: The compound is likely too polar and not volatile enough to pass through the GC column under typical conditions.
-
Solution: A chemical derivatization step is required to make the analyte more suitable for GC analysis. This involves reacting the imidazole derivative to block the polar N-H group (if present on a substituted imidazole) or to create a bulkier, less polar molecule. A common approach for imidazoles is acylation.[4]
Quantitative Data Summary
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
This table provides expected chemical shift (δ) ranges in ppm relative to TMS. Actual values will vary based on the specific derivative and solvent used.
| Assignment | Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Imidazole Ring | H-2 | 7.8 - 8.2 | 135 - 140 |
| H-4 | 7.1 - 7.4 | 128 - 132 | |
| H-5 | 6.9 - 7.2 | 118 - 122 | |
| Allyl Group | -N-CH₂ -CH=CH₂ | 4.5 - 4.8 | 48 - 52 |
| -N-CH₂-CH =CH₂ | 5.8 - 6.2 | 132 - 136 | |
| -N-CH₂-CH=CH₂ | 5.1 - 5.4 | 117 - 120 |
Table 2: HPLC Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols. | Add 0.1% triethylamine or trifluoroacetic acid to the mobile phase; use a base-deactivated column.[7] |
| Mobile phase pH is too close to analyte pKa. | Adjust mobile phase pH to be >2 units away from the analyte's pKa.[9] | |
| Column overload. | Reduce sample concentration or injection volume.[8] | |
| Broad Peaks | Column contamination or degradation. | Flush the column with a strong solvent; if unresolved, replace the column.[8] |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Poor Resolution | Inappropriate mobile phase strength. | Optimize the organic solvent-to-buffer ratio in the mobile phase.[10] |
| Co-eluting peaks. | Modify the mobile phase composition or consider a different stationary phase. |
Experimental Protocols
Protocol: Reverse-Phase HPLC-UV Analysis of a this compound Derivative
This protocol provides a general starting point for the analysis of this compound derivatives. Optimization will be required based on the specific derivative and available instrumentation.
1. Objective: To quantify a this compound derivative using reverse-phase HPLC with UV detection.
2. Materials:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM potassium phosphate (B84403) buffer. Adjust to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Sample Solvent: Mobile Phase A.
-
Standard: A reference standard of the this compound derivative of known purity.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or the λmax of the specific derivative)
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 10% B
-
13-18 min: 10% B (re-equilibration)
-
4. Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the sample solvent at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing the this compound derivative in the sample solvent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.
-
Quantification: Determine the concentration of the analyte in the samples by comparing its peak area to the calibration curve.
Visualizations
Logical Diagram: Effect of Mobile Phase pH on Imidazole Retention
Caption: Influence of mobile phase pH on imidazole ionization and peak shape.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Simplified EI-MS fragmentation of a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. uhplcs.com [uhplcs.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. ptfarm.pl [ptfarm.pl]
Validation & Comparative
A Comparative Analysis of Reactivity: 1-Allylimidazole vs. 1-Vinylimidazole
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Among the vast array of heterocyclic compounds, substituted imidazoles are of significant interest due to their versatile reactivity and presence in numerous biologically active molecules. This guide provides an objective comparison of the reactivity of two such derivatives: 1-allylimidazole and 1-vinylimidazole (B27976), focusing on their behavior in polymerization, coordination chemistry, and organic synthesis.
At a Glance: Structural Differences
The primary difference between this compound and 1-vinylimidazole lies in the nature of the unsaturation in their N-1 substituent. 1-Vinylimidazole possesses a vinylic double bond, where the double bond is directly attached to the imidazole (B134444) ring. In contrast, this compound features an allylic double bond, which is separated from the imidazole ring by a methylene (B1212753) group. This seemingly subtle structural variance has profound implications for their respective reactivities.
| Feature | This compound | 1-Vinylimidazole |
| Structure | Imidazole ring with an allyl group (-CH₂-CH=CH₂) at the N-1 position. | Imidazole ring with a vinyl group (-CH=CH₂) at the N-1 position. |
| CAS Number | 31410-01-2 | 1072-63-5 |
| Molecular Formula | C₆H₈N₂ | C₅H₆N₂ |
| Molecular Weight | 108.14 g/mol | 94.11 g/mol |
Reactivity in Polymerization
The polymerizability of a monomer is a critical aspect of its reactivity profile. Both this compound and 1-vinylimidazole can undergo polymerization, but their mechanisms and the characteristics of the resulting polymers differ significantly.
1-Vinylimidazole is known for its high reactivity in free-radical polymerization.[1][2] The vinyl group readily participates in chain-growth reactions, leading to the formation of poly(1-vinylimidazole). The rate of polymerization of 1-vinylimidazole can be influenced by factors such as pH; for instance, the free-radical polymerization is very slow at pH 9 but is significantly faster at pH 1.[1]
This compound , on the other hand, is generally less reactive in free-radical polymerization. This is a characteristic feature of allylic monomers. The stability of the allylic radical, formed by hydrogen abstraction from the methylene group adjacent to the double bond, leads to a phenomenon known as degradative chain transfer. This process can terminate the growing polymer chain, resulting in lower molecular weight polymers or oligomers. While the polymerization of substituted 1-allylimidazoles has been reported, achieving high molecular weight polymers can be challenging.
| Monomer System | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | Copolymerization Tendency |
| VIM (M₁) / EMA (M₂) | 0.35 ± 0.02 | 3.47 ± 0.2 | EMA is more reactive and will be preferentially incorporated into the polymer chain. |
Data for VIM/EMA copolymerization initiated by AIBN in benzene (B151609) at 70°C.
Coordination Chemistry
The imidazole moiety in both this compound and 1-vinylimidazole possesses a lone pair of electrons on the N-3 nitrogen, making it an excellent ligand for coordination with metal ions. This property is crucial for the development of metal-organic frameworks (MOFs), catalysts, and metalloenzyme models.
The coordination behavior of both molecules is primarily dictated by the imidazole ring. However, the substituent at the N-1 position can influence the steric and electronic properties of the ligand, which in turn can affect the stability and geometry of the resulting metal complexes.
Studies have shown that 1-vinylimidazole can coordinate to various transition metals, acting as a monodentate ligand through the N-3 nitrogen.[3] In some cases, particularly under acidic conditions where the imidazole nitrogen is protonated, coordination can occur through the vinyl group.[3]
Similarly, this compound has been shown to form complexes with transition metals such as Fe(II), Co(II), and Cu(II), coordinating through the imidazole nitrogen. The allyl group typically does not participate in the primary coordination but can influence the overall crystal packing and supramolecular structure of the complex.
Reactivity in Organic Synthesis
Both this compound and 1-vinylimidazole serve as versatile building blocks in organic synthesis, offering multiple reactive sites for functionalization.
This compound possesses two key reactive centers: the imidazole ring and the allylic double bond.[4]
-
Imidazole Ring: The N-3 nitrogen can act as a nucleophile or a base. The ring can also undergo electrophilic substitution, although this is less common.
-
Allylic Group: The double bond is susceptible to a wide range of reactions, including electrophilic addition, oxidation, and transition metal-catalyzed cross-coupling reactions.[4] The allylic protons are also acidic and can be abstracted to form an allylic anion.
1-Vinylimidazole also features the reactive imidazole ring and a vinylic double bond.
-
Imidazole Ring: Its reactivity is similar to that of this compound's imidazole ring.
-
Vinylic Group: The double bond is electron-rich and readily undergoes electrophilic addition reactions. It can also participate in various polymerization and cycloaddition reactions.
A key difference in their synthetic utility arises from the distinct reactivity of the allyl versus the vinyl group. For instance, the allylic position in this compound provides a handle for reactions that are not possible with the vinylic system of 1-vinylimidazole, such as allylic substitution.
Experimental Protocols
General Procedure for Free-Radical Polymerization of 1-Vinylimidazole
This protocol is a representative example for the free-radical polymerization of 1-vinylimidazole.
Materials:
-
1-Vinylimidazole (VIM)
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Solvent (e.g., ethanol, N,N-dimethylformamide, or water with pH adjustment)
-
Nitrogen or Argon gas
-
Precipitating solvent (e.g., diethyl ether)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of 1-vinylimidazole in the chosen solvent.
-
Add the initiator, AIBN (typically 1-2 mol% with respect to the monomer).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain stirring.
-
Allow the polymerization to proceed for a specified time. The progress of the reaction can be monitored by techniques such as gravimetry or spectroscopy.
-
After the desired time, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
General Procedure for the Synthesis of this compound
This protocol describes a common method for the N-alkylation of imidazole to produce this compound.
Materials:
-
Imidazole
-
Allyl bromide or allyl chloride
-
A base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide, acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve imidazole and the base in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the allyl halide to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Visualizing Reactivity Differences
The following diagrams illustrate the key differences in the reactivity pathways of this compound and 1-vinylimidazole.
Conclusion
References
- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 2. A widely used polymerizable monomer: 1-vinylimidazole_Chemicalbook [chemicalbook.com]
- 3. diffeology.com [diffeology.com]
- 4. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Allylimidazolium and Alkylimidazolium Ionic Liquids for Research and Drug Development
A detailed examination of the physicochemical properties and performance of 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl) versus its widely used alkyl-substituted counterparts, 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).
This guide offers a comparative overview of allylimidazolium-based ionic liquids against other common imidazolium (B1220033) ionic liquids, with a focus on their synthesis, physicochemical properties, and potential applications, particularly in the pharmaceutical sciences. The inclusion of an allyl group in the imidazolium cation introduces unique characteristics that can be advantageous for specific applications. This document provides researchers, scientists, and drug development professionals with objective data to inform their selection of ionic liquids for various applications.
Comparative Data of Imidazolium Chlorides
The following tables summarize the key physicochemical properties of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl), and 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).
| Property | [AMIM]Cl | [EMIM]Cl | [BMIM]Cl |
| Molecular Formula | C₇H₁₁ClN₂ | C₆H₁₁ClN₂ | C₈H₁₅ClN₂ |
| Molecular Weight | 158.63 g/mol | 146.62 g/mol | 174.67 g/mol |
| Melting Point (°C) | 47[1] | 77-79[2] | ~70[3] |
| Appearance | White or colorless to yellow to orange, crystals/lump/liquid[4] | White crystalline solid | White crystalline powder |
Table 1: General Properties of Selected Imidazolium Chlorides
| Property | [AMIM]Cl | [EMIM]Cl | [BMIM]Cl |
| Decomposition Temp. (TGA) | ~240 °C (onset) | > 200 °C | ~240.3 °C (onset)[3], ~295 °C (rapid decomposition)[5] |
| Electrochemical Window | Data not readily available for pure [AMIM]Cl | ~4.0 V (for related imidazolium ILs) | -1.7 V to 0.80 V (vs. Ag/AgCl)[6] |
| Viscosity (pure) | Data not readily available for pure [AMIM]Cl | High | 11,000 cP at 30 °C[7] |
| Conductivity (pure) | Data not readily available for pure [AMIM]Cl | Data available for mixtures[8][9] | Data available for solutions[10] |
Table 2: Physicochemical Properties of Selected Imidazolium Chlorides
Note: Direct comparative data for all properties under identical conditions is limited. Data is compiled from various sources and may have been determined under different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key characterization techniques.
Synthesis of Imidazolium Chlorides
General Procedure: The synthesis of 1-alkyl-3-methylimidazolium chlorides is typically achieved through a nucleophilic substitution reaction (quaternization) between 1-methylimidazole (B24206) and the corresponding alkyl or allyl halide.
-
Synthesis of 1-allyl-3-methylimidazolium chloride ([AMIM]Cl): 1-methylimidazole is reacted with allyl chloride. The reaction can be carried out in a solvent like chloroform (B151607) or under solvent-free microwave irradiation.[11][12] For the microwave-assisted synthesis, 1-methylimidazole and allyl chloride are irradiated in a closed vessel at 100 °C for 10 minutes.[11][13] The product is then washed with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove unreacted starting materials and dried under vacuum.[3][11]
-
Synthesis of 1-ethyl-3-methylimidazolium chloride ([EMIM]Cl): This ionic liquid can be synthesized by reacting 1-methylimidazole with chloroethane.[14] Alternatively, N-methylimidazole can be reacted with diethyl sulfate, followed by purification.[7]
-
Synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl): To a vigorously stirred solution of 1-methylimidazole in a solvent such as toluene (B28343) at 0°C, 1-chlorobutane (B31608) is added.[15] The mixture is then heated to reflux for an extended period (e.g., 24 hours).[15] After cooling, the product can be crystallized, washed with a non-polar solvent like ethyl acetate, and dried under vacuum.[3][15][16][17]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Thermogravimetric analysis is used to determine the thermal stability of the ionic liquids by measuring the change in mass as a function of temperature.
-
A small sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The mass loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which significant mass loss begins.
It is important to note that long-term isothermal TGA studies may show decomposition at temperatures lower than the onset temperature determined by ramped TGA experiments.[8][18][19]
Electrochemical Window Measurement (Cyclic Voltammetry - CV)
Cyclic voltammetry is employed to determine the electrochemical stability window of the ionic liquids.
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The ionic liquid serves as the electrolyte.
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential.
-
The electrochemical window is the potential range between the onset of oxidation and reduction of the ionic liquid.
Viscosity and Conductivity Measurements
The viscosity and conductivity of the ionic liquids are important transport properties.
-
Viscosity: Can be measured using a viscometer (e.g., a cone-plate or parallel-plate rheometer). The sample is placed between the plates, and the torque required to rotate one plate at a certain angular velocity is measured, from which the viscosity is calculated.
-
Conductivity: Can be determined using a conductivity meter with a probe that is immersed in the ionic liquid. The instrument measures the electrical conductance of the sample, and the conductivity is calculated based on the cell constant of the probe.
Mandatory Visualizations
Experimental Workflow for Ionic Liquid Synthesis and Characterization
Mechanism of Imidazolium Ionic Liquids in Transdermal Drug Delivery
Imidazolium-based ionic liquids have shown promise as skin permeation enhancers for transdermal drug delivery. Their mechanism of action involves the disruption of the highly organized structure of the stratum corneum, the outermost layer of the skin.[5][20][21]
The imidazolium cations can interact with the lipids and proteins in the stratum corneum, leading to a more fluid and permeable skin barrier, which facilitates the penetration of drug molecules.[20][22][23] This disruption of the regular and compact arrangement of the corneocytes allows for enhanced transdermal delivery of therapeutic agents.[5][20][21]
References
- 1. 1-Allyl-3-methylimidazolium chloride, >98% | IoLiTec [iolitec.de]
- 2. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Allyl-3-methylimidazolium chloride, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Conductivity and Viscosity of 1-Allyl-3-methyl-imidazolium Chloride + Water and + Ethanol from 293.15 K to 333.15 K | Semantic Scholar [semanticscholar.org]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. SYNTHESIS OF 1-ALLYL,3-METHYLIMIDAZOLIUM-BASED ROOM- TEMPERATURE IONIC LIQUID AND PRELIMINARY STUDY OF ITS DISSOLVING CELLULOSE | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. rsc.org [rsc.org]
- 18. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluations of imidazolium ionic liquids as novel skin permeation enhancers for drug transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Effects of imidazolium ionic liquids on skin barrier lipids - Perspectives for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating the Purity of 1-Allylimidazole: A Comparative Guide to qNMR and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for validating the purity of 1-allylimidazole, a versatile building block in organic synthesis. The information is supported by established analytical principles and illustrative experimental data.
Introduction to Purity Determination of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is critical, as impurities can lead to unwanted side reactions, lower yields, and potentially introduce toxic byproducts in the final products. While traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for purity assessment, qNMR has emerged as a powerful and direct method for determining the absolute purity of organic compounds.
Head-to-Head Comparison: qNMR vs. Chromatographic Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and sample throughput.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of protons, allowing for direct quantification against a certified internal standard. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by flame ionization. | Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. |
| Strengths | - Primary analytical method- High precision and accuracy- Non-destructive- Provides structural information- Quantifies non-chromophoric and non-volatile impurities (e.g., water, residual solvents) | - Excellent for volatile and semi-volatile impurities- High sensitivity and resolution | - Wide applicability for non-volatile and thermally labile compounds- Robust and reproducible methods |
| Limitations | - Lower sensitivity compared to chromatographic methods for trace impurities- Potential for signal overlap in complex mixtures | - Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some analytes | - Requires a chromophore for UV detection- Relative quantification (area percent) can be inaccurate without response factors for each impurity |
| Sample Throughput | Moderate | High | High |
| Reference Standard | Requires a certified internal standard of known purity. | Requires a reference standard of the analyte for accurate quantification. | Requires a reference standard of the analyte for accurate quantification. |
Illustrative Purity Analysis Data
The following table presents representative data from the purity analysis of a batch of this compound using qNMR, GC-FID, and HPLC-UV. This data is for illustrative purposes to highlight the comparative aspects of each technique.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) (%) | Key Impurities Detected |
| ¹H-qNMR | 99.2 | 0.3 | Imidazole (B134444) (0.5%), Water (0.2%), Residual Solvent (Toluene, 0.1%) |
| GC-FID | 99.5 (Area %) | 0.5 | Imidazole (0.4%), Unidentified volatile impurity (0.1%) |
| HPLC-UV | 99.7 (Area %) | 0.4 | Imidazole (0.3%) |
Note: The area percent purity from GC and HPLC does not account for water or residual solvents, which can lead to an overestimation of the purity of the main component.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
Volumetric flasks and pipettes
-
This compound sample
-
Internal Standard (e.g., Maleic acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of deuterated solvent (e.g., CDCl₃).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters, including:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).
-
A sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for the signals used for quantification).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the signal of the proton at the C2 position of the imidazole ring is often a good choice.
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound by area percent and quantify volatile impurities.
Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Autosampler vials.
-
Solvent (e.g., Dichloromethane (B109758), HPLC grade).
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample solution into the GC-FID system.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by area percent: (Area of this compound peak / Total area of all peaks) x 100.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of this compound by area percent and quantify non-volatile, UV-active impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Autosampler vials.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: 10% B to 90% B over 15 minutes.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a 50:50 mixture of Mobile Phase A and B at a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject the sample solution into the HPLC-UV system.
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by area percent: (Area of this compound peak / Total area of all peaks) x 100.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for purity determination by qNMR and a logical decision-making process for selecting the appropriate analytical method.
A Comparative Analysis of 1-Allylimidazole and its Analogs via ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in the fields of drug development and materials science, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. 1-allylimidazole is a versatile building block, and its purity and structural integrity are often confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound against two structurally similar alternatives: 1-vinylimidazole (B27976) and 1-propylimidazole. This comparison, supported by experimental data and protocols, will aid in the identification and differentiation of these compounds.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, 1-vinylimidazole, and 1-propylimidazole. The data is referenced to a standard solvent, typically deuterated chloroform (B151607) (CDCl₃), unless otherwise specified.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~7.5 | s | - |
| H-4 | ~7.0 | s | - | |
| H-5 | ~6.9 | s | - | |
| -CH₂- | ~4.6 | d | ~5.0 | |
| =CH- | ~6.0 | m | - | |
| =CH₂ | ~5.2 (trans), ~5.1 (cis) | d, d | ~17.0, ~10.0 | |
| 1-Vinylimidazole | H-2 | 7.69 | s | - |
| H-4 | 7.15 | t | 1.1 | |
| H-5 | 7.08 | t | 1.3 | |
| =CH- | 7.27 | dd | 15.8, 8.8 | |
| =CH₂ | 5.37 (trans), 4.93 (cis) | d, d | 15.8, 8.8 | |
| 1-Propylimidazole | H-2 | ~7.4 | s | - |
| H-4 | ~6.9 | s | - | |
| H-5 | ~6.8 | s | - | |
| -CH₂- (N) | ~3.9 | t | ~7.5 | |
| -CH₂- | ~1.8 | sextet | ~7.5 | |
| -CH₃ | ~0.9 | t | ~7.5 |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-2 | ~137.0 |
| C-4 | ~129.0 | |
| C-5 | ~119.0 | |
| -CH₂- | ~50.0 | |
| =CH- | ~133.0 | |
| =CH₂ | ~118.0 | |
| 1-Vinylimidazole | C-2 | 136.6 |
| C-4 | 129.8 | |
| C-5 | 117.0 | |
| =CH- | 130.3 | |
| =CH₂ | 101.4 | |
| 1-Propylimidazole | C-2 | ~136.5 |
| C-4 | ~128.8 | |
| C-5 | ~118.7 | |
| -CH₂- (N) | ~48.0 | |
| -CH₂- | ~24.0 | |
| -CH₃ | ~11.0 |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Sample Purity: Ensure the analyte (this compound or its analog) is of high purity (≥98%) to avoid interference from impurities in the spectra.
-
Solvent: Use a deuterated solvent of high isotopic purity (e.g., Chloroform-d, CDCl₃, 99.8 atom % D).
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve spectral resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: 16-64 scans are usually sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Spectral Width (sw): A range of 0 to 200 ppm is typically used.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
To further aid in the analysis, the following diagrams illustrate the structure of this compound and the general workflow of NMR analysis.
Caption: Structure of this compound with atom numbering for NMR assignment.
Caption: A simplified workflow for NMR analysis from sample preparation to interpretation.
A Comparative Guide to the Synthetic Routes of 1-Allylimidazole
For Researchers, Scientists, and Drug Development Professionals
1-Allylimidazole is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, ionic liquids, and functionalized materials. The efficient and selective synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of various synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
Several approaches for the N-allylation of imidazole (B134444) have been reported, primarily involving the reaction of imidazole with an allyl halide in the presence of a base. The key differences between these methods lie in the choice of base, solvent, and energy source (conventional heating versus microwave irradiation), which significantly impact reaction time, yield, and overall efficiency. This guide focuses on four distinct methods: a conventional heating method with sodium hydroxide (B78521), a method utilizing sodium hydride in a polar aprotic solvent, a solvent-free microwave-assisted synthesis, and a phase-transfer catalyzed microwave-assisted synthesis.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Parameter | Method 1: Conventional Heating | Method 2: Sodium Hydride | Method 3: Solvent-Free Microwave | Method 4: Phase-Transfer Catalysis Microwave |
| Base | Sodium Hydroxide (NaOH) | Sodium Hydride (NaH) | - | Potassium Carbonate (K₂CO₃) & Potassium Hydroxide (KOH) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | None | None (adsorbed on solid support) |
| Allylating Agent | Allyl Chloride | Allyl Bromide | Allyl Chloride | Allyl Bromide |
| Temperature | 20°C | Room Temperature | 100°C | 50°C |
| Reaction Time | 12 hours | Not specified | 10 minutes | 5 minutes |
| Yield | 88%[1] | High (exact % not specified) | 75% (for 1-allyl-3-methylimidazolium (B1248449) chloride)[2][3] | 90% (for N-alkylimidazole)[4] |
| Catalyst | None | None | None | Tetrabutylammonium Bromide (TBAB) |
Experimental Protocols
Method 1: Conventional Heating with Sodium Hydroxide
This method, adapted from a patented procedure, employs conventional heating and a strong base in an organic solvent.[1]
Materials:
-
Imidazole (6.8g, 0.1 mol)
-
Sodium Hydroxide (4.0g, 0.1 mol)
-
Tetrahydrofuran (THF) (680 mL)
-
Allyl Chloride (7.6g, 0.1 mol)
Procedure:
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add imidazole and sodium hydroxide.
-
Heat the mixture to 90°C and stir vigorously for 20 hours.
-
Cool the reaction mixture to 0°C and add THF.
-
Add allyl chloride to the mixture and allow the reaction to proceed at 20°C for 12 hours.
-
After the reaction is complete, filter the mixture and wash the solid residue three times with 10% of the original volume of THF.
-
Combine the organic phases and distill off the THF under atmospheric pressure.
-
The remaining liquid is purified by vacuum distillation (76-78°C, 1 torr) to yield this compound.
Method 2: Synthesis using Sodium Hydride
This protocol is based on a procedure found in the supporting information of a publication in Organic Letters and utilizes a strong base in a polar aprotic solvent.
Materials:
-
Imidazole
-
Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Allyl Bromide
Procedure:
-
To a solution of imidazole in DMF, add sodium hydride portion-wise at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add allyl bromide dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Solvent-Free Microwave-Assisted Synthesis
This rapid and environmentally friendly method avoids the use of solvents by utilizing microwave irradiation. The following protocol is for the synthesis of the closely related 1-allyl-3-methylimidazolium chloride and can be adapted for this compound.[2][3]
Materials:
-
Imidazole (2g, 24.4 mmol)
-
Allyl Chloride (3.728g, 48.7 mmol, 2 equivalents)
Procedure:
-
Place imidazole and allyl chloride in a sealed microwave vessel.
-
Irradiate the mixture for 10 minutes at 100°C (300W) in a microwave reactor.
-
After cooling, remove the excess allyl chloride under vacuum.
-
Wash the resulting product with dichloromethane (B109758) (2 x 10 mL) to remove any unreacted imidazole.
Method 4: Phase-Transfer Catalyzed Microwave-Assisted Synthesis
This method combines the benefits of microwave heating and phase-transfer catalysis to achieve a high yield in a very short reaction time.
Materials:
-
Imidazole (6.8g, 0.1 mol)
-
Allyl Bromide (excess)
-
Potassium Carbonate (K₂CO₃) and Potassium Hydroxide (KOH) mixture (1:1 ratio)
-
Tetrabutylammonium Bromide (TBAB) (catalytic amount)
Procedure:
-
Adsorb imidazole, a 50% excess of allyl bromide, and a catalytic amount of TBAB onto a solid support mixture of potassium carbonate and potassium hydroxide (1:1).
-
Place the mixture in an open vessel in a domestic microwave oven.
-
Irradiate at 50°C for 5 minutes until the mixture turns reddish-orange.[4]
-
After cooling, extract the product with an appropriate organic solvent, wash with water, and dry the organic phase.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.
Workflow and Logical Relationships
The following diagram illustrates the general workflow and the relationship between the different synthetic routes described.
References
Performance Showdown: 1-Allylimidazole-Based Polymers Versus Other Poly(Ionic Liquid)s for Advanced Applications
A comprehensive comparison of 1-allylimidazole-based poly(ionic liquid)s (PILs) against other prominent PILs reveals a competitive landscape where the choice of the cationic headgroup and its functionalization plays a critical role in tailoring material properties for specific applications in drug development, materials science, and beyond. This guide synthesizes available experimental data to offer a clear comparison of their performance in key areas such as ionic conductivity, thermal stability, and carbon dioxide (CO2) absorption.
Researchers and scientists in the field of polymer chemistry and drug development are constantly seeking materials with tunable properties. PILs, which are polymers with ionic liquid species attached to the polymer backbone, have emerged as a versatile class of materials. Among these, this compound-based PILs offer a unique combination of properties due to the presence of the allyl group, which can be further functionalized, allowing for the creation of crosslinked networks with enhanced mechanical stability. This guide provides a data-driven comparison of this compound-based PILs with other commonly studied PILs, particularly those based on vinylimidazolium.
At a Glance: Performance Metrics
To facilitate a clear comparison, the following tables summarize the key performance indicators for this compound-based PILs and other representative PILs based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Polymer Type | Anion | Ionic Conductivity (S/cm) at 25°C | Reference |
| Poly(1-allyl-3-methylimidazolium) | [HCO3]⁻ | Varies with solvent concentration | [1] |
| Poly(1-allyl-3-methylimidazolium) | Cl⁻ | 1.75 x 10⁻³ (in a composite) | [2] |
| Poly(1-vinyl-3-ethylimidazolium) | [BF4]⁻ | 2.0 x 10⁻⁹ | [3] |
| Poly(1-vinyl-3-propylimidazolium) | I⁻ | 10⁻³ to 10⁻⁷ (in gel electrolyte) | [4] |
Table 1: Ionic Conductivity Comparison of Imidazolium-Based PILs.
| Polymer Type | Decomposition Temperature (°C) | Method | Reference |
| Poly(1-butyl-3-methylimidazolium) | ~290-390 (anion dependent) | TGA | [5][6] |
| Poly(vinyl chloride) with allyl groups | Improved stability over PVC | TGA | [7] |
| Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) | 430-505 | TGA | [8] |
Table 2: Thermal Stability Comparison of Various PILs.
| Polymer Type | CO2 Sorption Capacity | Conditions | Reference |
| Poly(1-butyl-3-vinylimidazolium) based | - | - | [9] |
| Imidazolium-based PILs | Generally higher than corresponding ILs | - | [10] |
Table 3: CO2 Absorption Capacity of Imidazolium-Based PILs.
In-Depth Analysis of Performance
Ionic Conductivity
Ionic conductivity is a crucial parameter for applications such as solid-state electrolytes in batteries and sensors. The data suggests that the ionic conductivity of PILs is highly dependent on the nature of the anion, the polymer backbone, and the presence of plasticizers or solvents. Poly(1-allyl-3-methylimidazolium chloride) has been shown to exhibit high ionic conductivity when incorporated into a polymer electrolyte membrane[2]. In contrast, some vinylimidazolium-based PILs show lower intrinsic ionic conductivity in the solid state[3]. The flexible spacer provided by the allyl group may contribute to enhanced segmental motion, which can facilitate ion transport.
Thermal Stability
The thermal stability of PILs is critical for their application in devices that operate at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for evaluating this property. Studies on imidazolium-based PILs show that their decomposition temperatures are significantly influenced by the counter-anion[5][6]. While specific comparative data for this compound-based PILs is limited, the introduction of allyl groups to a polymer like PVC has been shown to improve its thermal stability[7]. This suggests that the polymerization of allylimidazolium monomers could lead to thermally robust materials.
CO2 Absorption
The capture of CO2 is a significant area of research where PILs are showing great promise. The high concentration of ionic species in PILs can lead to significant CO2 sorption. Imidazolium-based PILs, in general, have been found to exhibit higher CO2 absorption capacities compared to their monomeric ionic liquid counterparts[10]. The ability to form crosslinked networks with this compound-based polymers could provide a pathway to create robust membranes with high CO2 permeability and selectivity.
Experimental Methodologies
To ensure the reproducibility of the presented data, detailed experimental protocols for the key performance characterizations are outlined below.
Ionic Conductivity Measurement
Ionic conductivity is typically determined using Electrochemical Impedance Spectroscopy (EIS) .
Experimental Protocol:
-
Sample Preparation: The polymer sample is typically prepared as a thin, circular film of known thickness and diameter. The film is dried under vacuum to remove any residual solvent.
-
Cell Assembly: The polymer film is sandwiched between two blocking electrodes (e.g., stainless steel or gold) of a fixed area in a temperature-controlled cell.
-
Impedance Measurement: An AC voltage of small amplitude (e.g., 10 mV) is applied across the sample over a wide frequency range (e.g., 1 Hz to 1 MHz). The impedance of the system is measured at various frequencies.
-
Data Analysis: The data is plotted as a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the polymer is determined from the intercept of the impedance arc with the real axis.
-
Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A) where L is the thickness of the polymer film and A is the area of the electrode.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is the standard technique to assess the thermal stability of polymers.
Experimental Protocol:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Acquisition: The weight loss of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).
CO2 Absorption Measurement
The CO2 sorption capacity of PILs is commonly measured using a gravimetric method .
Experimental Protocol:
-
Sample Preparation: A known mass of the polymer sample is placed in the sample holder of a gravimetric analyzer. The sample is typically pre-treated by heating under vacuum to remove any adsorbed volatiles.
-
Sorption Analysis: The sample is exposed to a stream of CO2 gas at a specific temperature and pressure.
-
Data Acquisition: The weight gain of the sample due to CO2 absorption is continuously monitored until equilibrium is reached (i.e., the weight no longer changes).
-
Data Analysis: The CO2 uptake is calculated as the mass of CO2 absorbed per unit mass of the polymer (e.g., in mmol/g or wt%). The measurements can be repeated at different pressures to generate a CO2 sorption isotherm.
Visualizing the Landscape of Poly(Ionic Liquid)s
To better understand the relationships between different types of PILs and their performance, the following diagrams are provided.
Figure 1: Logical relationship between different PIL types and their performance.
Figure 2: A typical experimental workflow for PIL characterization.
Conclusion
This compound-based PILs represent a promising class of materials with the potential for high ionic conductivity and good thermal stability. The key advantage of the allyl functionality lies in the ability to create crosslinked networks, offering enhanced mechanical properties and the potential for robust membrane applications. While direct comparative data with other PILs under identical conditions is still emerging, the available information suggests that this compound-based systems are strong contenders for applications requiring a combination of ionic conductivity, thermal resistance, and processability. Further research focusing on systematic comparative studies will be invaluable in fully elucidating the performance advantages of this versatile polymer platform.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anomalous Thermal Characteristics of Poly(ionic liquids) Derived from 1-Butyl-2,3-dimethyl-4-vinylimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Stability of 1-Allylimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The electrochemical stability window (ESW) is a critical parameter for electrolytes used in a wide array of applications, from energy storage to electro-organic synthesis. For ionic liquids (ILs), the ESW defines the potential range within which the IL remains electrochemically inert, thus governing its suitability for specific electrochemical processes. This guide provides a comparative analysis of the electrochemical stability of 1-allylimidazole derivatives, with a focus on 1-allyl-3-methylimidazolium (B1248449) bis(trifluoromethylsulfonyl)imide ([AMIM][TFSI]), and contrasts its performance with other commonly used imidazolium-based ionic liquids.
Performance Comparison of Imidazolium-Based Ionic Liquids
The electrochemical stability of an ionic liquid is determined by the electrochemical resistance of its constituent cation and anion. The cathodic limit is typically governed by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. The overall electrochemical window is the difference between these two limits.
The inclusion of an allyl group on the imidazolium (B1220033) cation can influence the electrochemical stability. Below is a summary of the electrochemical stability windows for this compound derivatives and other common imidazolium-based ionic liquids.
| Ionic Liquid | Cation | Anion | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference Electrode |
| 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([AMIM][TFSI]) | 1-Allyl-3-methylimidazolium ([AMIM]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | N/A | N/A | 4.8 | N/A |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | 2.6 | -2.1 | 4.7 | N/A |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) ([EMIM][BF₄]) | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Tetrafluoroborate ([BF₄]⁻) | 1.8 | -1.8 | 3.6 - 4.0 | N/A |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | 1.0 | -2.0 | ~3.0 | Fc/Fc⁺ |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Tetrafluoroborate ([BF₄]⁻) | N/A | N/A | ~4.0 - 4.2 | N/A |
Note: The exact values for anodic and cathodic limits can vary depending on the experimental conditions such as the working electrode material, reference electrode, scan rate, and purity of the ionic liquid.
Key Observations
-
Anion Influence: The anion plays a significant role in determining the anodic stability and the overall ESW. The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion generally provides a wider ESW compared to the tetrafluoroborate ([BF₄]⁻) anion.
-
Alkyl Chain Length: The length of the alkyl chain on the imidazolium ring can also influence the ESW, though the effect is often less pronounced than the choice of anion.
Experimental Protocols
The determination of the electrochemical stability window of an ionic liquid is typically performed using cyclic voltammetry (CV). The following is a generalized experimental protocol:
1. Preparation of the Electrochemical Cell:
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire).
-
The electrochemical cell is thoroughly cleaned and dried to avoid any impurities that might affect the measurements.
-
The ionic liquid to be tested is placed in the cell, ensuring that all three electrodes are properly immersed. To minimize the influence of water and oxygen, the ionic liquid is often dried under vacuum and the experiment is conducted in an inert atmosphere (e.g., in a glovebox filled with argon or nitrogen).
2. Cyclic Voltammetry Measurement:
-
The potential of the working electrode is swept linearly from an initial potential to a vertex potential (either in the anodic or cathodic direction) and then back to the initial potential.
-
A typical scan rate used for these measurements is between 10 and 100 mV/s.
-
The current response at the working electrode is recorded as a function of the applied potential.
3. Determination of the Electrochemical Window:
-
The anodic and cathodic limits are determined from the resulting voltammogram. These limits are typically defined as the potentials at which a significant increase in the Faradaic current is observed, indicating the onset of oxidation and reduction of the ionic liquid, respectively.
-
A common method to determine these limits is to set a cutoff current density (e.g., 0.1 or 1.0 mA/cm²). The potential at which the current density reaches this cutoff value is taken as the anodic or cathodic limit.
-
The electrochemical window is then calculated as the difference between the anodic and cathodic potential limits.
Experimental Workflow Diagram
References
Benchmarking 1-Allylimidazole as a Monomer in Polymer Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of polymer chemistry, the selection of monomers is a critical step in designing materials with tailored properties for specific applications, including drug delivery systems and advanced materials. 1-allylimidazole is a functional monomer of interest due to the presence of the versatile imidazole (B134444) ring and a polymerizable allyl group. This guide provides a comprehensive benchmark of this compound against other common functional monomers, offering a comparative analysis of their polymerization behavior and the resulting polymer properties. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the closely related and widely studied 1-vinylimidazole (B27976), as well as other key functional monomers such as N-vinylpyrrolidone and acrylic acid, to provide a robust comparative framework.
Overview of Monomer Properties and Polymerization Behavior
The utility of a functional monomer is largely dictated by its reactivity in polymerization and the properties it imparts to the resulting polymer. The table below summarizes key characteristics of this compound and its alternatives.
| Monomer | Structure | Molar Mass ( g/mol ) | Key Features & Polymerization Characteristics |
| This compound | 108.14 | Contains a reactive allyl group and a functional imidazole ring. The allyl group is known to be less reactive in free-radical polymerization compared to vinyl groups, which can lead to lower polymerization rates and lower molecular weight polymers.[1] The imidazole moiety offers potential for post-polymerization modification, catalysis, and interaction with biological systems. | |
| 1-Vinylimidazole | 94.11 | Features a more reactive vinyl group, leading to higher polymerization rates and molecular weights compared to its allyl counterpart.[1] Poly(1-vinylimidazole) is a well-studied polymer with applications in drug delivery, gene therapy, and as a precursor to poly(ionic liquid)s.[2] | |
| N-Vinylpyrrolidone | 111.14 | A highly polar, water-soluble monomer that readily undergoes free-radical polymerization to produce poly(N-vinylpyrrolidone) (PVP), a biocompatible and widely used polymer in pharmaceutical and biomedical applications.[3][4] | |
| Acrylic Acid | 72.06 | Anionic monomer that polymerizes to form poly(acrylic acid) (PAA), a pH-responsive polyelectrolyte used in superabsorbents, adhesives, and drug delivery.[5][6] |
Comparative Performance Data
The following tables provide a comparative summary of the polymerization outcomes and thermal properties of polymers derived from 1-vinylimidazole, N-vinylpyrrolidone, and acrylic acid. This data serves as a benchmark for what might be expected from this compound, keeping in mind the generally lower reactivity of allyl monomers.
Table 2.1: Homopolymerization Data
| Polymer | Monomer | Polymerization Method | Mn ( g/mol ) | Đ (PDI) | Tg (°C) | Td (°C) |
| Poly(1-vinylimidazole) | 1-Vinylimidazole | Free Radical | 14,000[7] | 3.1[7] | ~165[8] | ~340-500[9] |
| Poly(1-vinylimidazole) | 1-Vinylimidazole | RAFT | - | 1.05[10] | - | - |
| Poly(N-vinylpyrrolidone) | N-Vinylpyrrolidone | Free Radical | 4,000 - 1,000,000+[11][12][13] | >1.5 | >175[13] | ~400[14] |
| Poly(acrylic acid) | Acrylic Acid | Free Radical | 2,000 - high MW[15][16] | Broad | ~106[5][17] | ~200-250[5] |
| Poly(acrylic acid) | Acrylic Acid | RAFT | up to 55,100 | ~1.2[18] | - | - |
Mn = Number-average molecular weight, Đ (PDI) = Polydispersity Index, Tg = Glass transition temperature, Td = Decomposition temperature.
Table 2.2: Copolymerization Reactivity Ratios
Reactivity ratios (r1, r2) are crucial for predicting copolymer composition. The following table presents reactivity ratios for the benchmark monomers with common comonomers. No specific data is available for this compound.
| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization System |
| N-Vinylpyrrolidone | Methyl Methacrylate | 0.03[19] | 1.69[19] | Ti(III)-DMG redox initiator |
| N-Vinylpyrrolidone | Isobornyl Methacrylate | 0.292[20] | 2.673[20] | Conventional free radical |
| Acrylic Acid | Styrene | 0.25[21] | 0.93[21] | Nitroxide-Mediated Polymerization |
| Styrene | Methyl Methacrylate | 0.697[22] | 0.491[22] | Free Radical |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative procedures for free-radical and RAFT polymerization of the benchmark monomers.
Free-Radical Solution Polymerization of N-Vinylpyrrolidone (PVP)
This protocol is a general procedure for synthesizing PVP in an organic solvent.[3]
-
Reactor Setup: In a 250 mL four-neck flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer, add 80g of ethyl acetate (B1210297) as the dispersing medium and 0.4g of a dispersant (e.g., a pre-made NVP-co-vinyl acetate copolymer).
-
Dissolution: Stir the mixture in a constant temperature water bath at 70°C until the dispersant is fully dissolved.
-
Monomer and Initiator Addition: Add 20g of N-vinylpyrrolidone (NVP) monomer and 0.15g of azobisisobutyronitrile (AIBN) as the initiator.
-
Polymerization: Maintain the reaction at 70°C under a nitrogen atmosphere with continuous stirring for 6 hours.
-
Isolation: Cool the reaction mixture and filter the resulting polymer.
-
Purification: Wash the polymer with fresh ethyl acetate and dry it in a vacuum oven for 24 hours to obtain a white solid powder.
RAFT Aqueous Solution Polymerization of Acrylic Acid (PAA)
This protocol outlines the synthesis of well-defined PAA in water using a trithiocarbonate (B1256668) RAFT agent.[23]
-
Reactor Setup: Prepare a round-bottom flask with a magnetic stirrer and a septa cap.
-
Reagent Preparation: In the flask, dissolve the desired amount of a water-soluble trithiocarbonate RAFT agent in deionized water containing an equimolar amount of NaOH.
-
Monomer and Initiator Addition: Add the acrylic acid monomer and the water-soluble initiator (e.g., V-501) to the mixture.
-
Deoxygenation: Bubble nitrogen through the solution for 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time.
-
Characterization: The resulting polymer solution can be analyzed directly by techniques such as GPC (after methylation) and NMR to determine molecular weight, polydispersity, and conversion.
Visualization of Polymerization Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for free-radical and RAFT polymerization.
Caption: General workflow for free-radical polymerization.
Caption: General workflow for RAFT polymerization.
Conclusion
While direct experimental data for the polymerization of this compound is limited, this guide provides a valuable benchmark by comparing it with well-characterized functional monomers. The lower reactivity of the allyl group in this compound compared to the vinyl group in 1-vinylimidazole suggests that achieving high molecular weight polymers via conventional free-radical methods may be challenging. However, the functional imidazole group presents significant opportunities for creating polymers with unique properties and for post-polymerization modifications. For applications requiring well-defined polymer architectures, controlled radical polymerization techniques like RAFT should be considered. Further research into the polymerization kinetics and properties of poly(this compound) is warranted to fully unlock its potential in polymer chemistry and material science.
References
- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Preparing Poly Vinyl Pyrrolidone - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 4. Polyvinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 5. POLYACRYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. Polyacrylic acid - Wikipedia [en.wikipedia.org]
- 7. polymersource.ca [polymersource.ca]
- 8. Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole) | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Facile synthesis of well-controlled poly(1-vinyl imidazole) by the RAFT process - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. polysciences.com [polysciences.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. polysciences.com [polysciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Polyacrylic acid | CAS#:9003-01-4 | Chemsrc [chemsrc.com]
- 16. researchgate.net [researchgate.net]
- 17. Poly(acrylic acid) | 9003-01-4 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. mdpi.com [mdpi.com]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. tandfonline.com [tandfonline.com]
A Comparative Guide to the Characterization of 1-Allylimidazole and Related N-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the characterization data for 1-allylimidazole, presenting a comparative analysis with two common alternatives: 1-methylimidazole (B24206) and 1-ethylimidazole. The information herein is intended to support researchers in the objective assessment of these small molecules through detailed experimental data and standardized protocols.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physical and spectral properties of this compound, 1-methylimidazole, and 1-ethylimidazole, facilitating a direct comparison of their fundamental characteristics.
Table 1: Physical and Chemical Properties
| Property | This compound | 1-Methylimidazole | 1-Ethylimidazole |
| CAS Number | 31410-01-2 | 616-47-7 | 7098-07-9 |
| Molecular Formula | C₆H₈N₂ | C₄H₆N₂ | C₅H₈N₂ |
| Molecular Weight | 108.14 g/mol | 82.10 g/mol | 96.13 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to yellow liquid | Colorless to light yellow liquid |
| Purity (typical) | ≥98% (GC) | ≥99% (GC) | ≥99% (GC) |
| Boiling Point | 40-42 °C @ 0.1 mmHg | 198 °C | 226 °C |
| Density | 1.003 g/mL @ 25 °C | 1.03 g/mL @ 25 °C | 1.0 g/mL @ 25 °C |
| Refractive Index | ~1.505 @ 20 °C | ~1.495 @ 20 °C | 1.4870-1.4900 @ 20 °C |
Table 2: ¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Proton Assignment | This compound | 1-Methylimidazole | 1-Ethylimidazole |
| H2 (imidazole ring) | ~7.4-7.5 | ~7.4 | ~7.45 |
| H4 (imidazole ring) | ~6.9-7.0 | ~6.9 | ~6.91 |
| H5 (imidazole ring) | ~7.0-7.1 | ~7.0 | ~7.02 |
| N-CH₂ (allyl) | ~4.6 | - | - |
| CH= (allyl) | ~5.9-6.1 | - | - |
| =CH₂ (allyl) | ~5.1-5.3 | - | - |
| N-CH₃ (methyl) | - | ~3.6 | - |
| N-CH₂ (ethyl) | - | - | ~3.95 |
| -CH₃ (ethyl) | - | - | ~1.41 |
Table 3: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Carbon Assignment | This compound | 1-Methylimidazole | 1-Ethylimidazole |
| C2 (imidazole ring) | ~137 | ~137-138 | ~136-137 |
| C4 (imidazole ring) | ~129 | ~129 | ~128-129 |
| C5 (imidazole ring) | ~118-119 | ~121 | ~120-121 |
| N-CH₂ (allyl) | ~50 | - | - |
| CH= (allyl) | ~132-133 | - | - |
| =CH₂ (allyl) | ~117-118 | - | - |
| N-CH₃ (methyl) | - | ~33 | - |
| N-CH₂ (ethyl) | - | - | ~42 |
| -CH₃ (ethyl) | - | - | ~15 |
Table 4: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 1-Methylimidazole | 1-Ethylimidazole |
| C-H stretch (aromatic) | ~3100 | ~3100 | ~3100 |
| C-H stretch (aliphatic) | ~2850-2980 | ~2950 | ~2870-2970 |
| C=C stretch (alkene) | ~1645 | - | - |
| C=N stretch (imidazole) | ~1500-1600 | ~1500-1600 | ~1500-1600 |
| C-N stretch (imidazole) | ~1050-1250 | ~1050-1250 | ~1050-1250 |
| =C-H bend (alkene) | ~920, ~990 | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of N-substituted imidazoles are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the liquid sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Data Analysis: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the compound and confirm its molecular weight.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Ensure the solution is free of particulate matter by filtration if necessary.
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). The area of this peak relative to the total area of all peaks provides an estimation of the purity. Analyze the mass spectrum of the main peak to identify the molecular ion (M⁺) and characteristic fragment ions, confirming the molecular weight and aspects of the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups (e.g., C-H, C=C, C=N) using correlation tables. Compare the spectrum to reference spectra of known compounds if available.
Visualizations
The following diagrams illustrate the general workflow for the characterization of a small molecule like this compound and the logical relationship between the analytical techniques employed.
A Comparative Guide to 1-Allylimidazole: Properties and Applications in Research and Development
Introduction: 1-Allylimidazole is a versatile heterocyclic organic compound recognized for its unique bifunctional nature.[1] Its structure, featuring both an imidazole (B134444) ring and an allyl functional group, provides a platform for diverse chemical reactivity. The imidazole moiety can act as a base or a nucleophile, while the allyl group's double bond is amenable to electrophilic addition, oxidation, and various coupling reactions.[1] This reactivity makes this compound a valuable intermediate and building block in a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials and catalysis.[1][2] This guide provides a comparative overview of its properties and performance in key applications, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound is typically a colorless to pale yellow liquid with a high degree of purity, making it suitable for sensitive synthetic applications.[1][2] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 31410-01-2 | [1][2] |
| Molecular Formula | C₆H₈N₂ | [2][3] |
| Molecular Weight | 108.14 g/mol | [2][3] |
| Appearance | Colorless to yellow transparent liquid | [1][2] |
| Purity | ≥97-98% (by GC) | [1][2] |
| Density | 1.003 g/mL at 25 °C | [4] |
| Boiling Point | 40-42 °C at 0.1 mm Hg | [4] |
| Refractive Index | n20/D 1.505 | [4] |
| Topological Polar Surface Area | 17.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 2 | [3] |
Key Applications and Performance Comparison
The unique structure of this compound allows it to serve as a precursor or active component in several advanced applications.
Corrosion Inhibition
Imidazole derivatives are effective corrosion inhibitors, forming a protective layer on metal surfaces to prevent degradation.[5] this compound and its related compounds have been evaluated for their potential to protect mild steel and other alloys. The inhibition mechanism typically involves the adsorption of the molecule onto the metal surface.[5]
Performance Comparison of Imidazole-Based Corrosion Inhibitors:
| Inhibitor Compound | Metal/Medium | Method | Key Findings | Reference |
| This compound (AI) | Carbon Steel / 1M HCl | DFT, MD Simulations | Theoretically less reactive towards steel surface than vinylimidazole (VI). Adsorption energy follows the order: VI > AI. | [6] |
| Vinylimidazole (VI) | Carbon Steel / 1M HCl | DFT, MD Simulations | Higher theoretical reactivity and equilibrium adsorption energy compared to this compound. | [6] |
| IL1 (1,3-dipropyl-2-(2-propoxyphenyl)-4,5-diphenylimidazole iodide) | Carbon Steel / 1% NaCl | EIS, Tafel | Adsorption follows Langmuir isotherm. ΔGads = -35.04 kJ/mol, indicating semi-chemical/physical adsorption. | [7] |
| IL2 (1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide) | Carbon Steel / 1% NaCl | EIS, Tafel | Adsorption follows Langmuir isotherm. ΔGads = -34.04 kJ/mol. | [7] |
Experimental Protocol: Electrochemical Corrosion Testing
This protocol is based on methodologies used for evaluating imidazole-based corrosion inhibitors.[7]
-
Material Preparation: Carbon steel coupons are mechanically polished, degreased with acetone, rinsed with distilled water, and dried.
-
Electrolyte Preparation: A corrosive medium (e.g., 1% NaCl solution to simulate brackish water) is prepared. Various concentrations of the this compound derivative inhibitor (e.g., 0-100 ppm) are added to the electrolyte.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with the carbon steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at a stable open circuit potential over a frequency range (e.g., 100 kHz to 10 mHz) to determine the charge transfer resistance.
-
Tafel Polarization: Potentiodynamic polarization curves are recorded by sweeping the potential from -250 mV to +250 mV versus the open circuit potential at a scan rate of 1 mV/s.
-
Data Analysis: Corrosion current density (Icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%) are calculated from the Tafel plots. The adsorption mechanism is analyzed using adsorption isotherms (e.g., Langmuir).
Workflow for Corrosion Inhibitor Evaluation
Ionic Liquids for Biopolymer Dissolution
This compound is a key precursor for synthesizing functionalized ionic liquids (ILs). A prominent example is 1-allyl-3-methylimidazolium (B1248449) chloride ([AMIM]Cl), which has proven to be a highly effective solvent for cellulose (B213188).[8] ILs like [AMIM]Cl can dissolve cellulose without derivatization, enabling the regeneration of cellulose materials in a more environmentally friendly process compared to traditional methods.[8]
Comparison of Imidazolium-Based Ionic Liquids for Cellulose Dissolution:
| Ionic Liquid | Cation Structure | Anion | Key Advantage | Reference |
| [AMIM]Cl | 1-allyl-3-methylimidazolium | Chloride | Powerful, non-derivatizing solvent for cellulose; easily recycled. | [8][9] |
| [BMIM]Cl | 1-butyl-3-methylimidazolium | Chloride | One of the most studied ILs for cellulose dissolution. | [8] |
| [AlBuIm]Cl | 1-allyl-3-(1-butyl)imidazolium | Chloride | Effective for cellulose dissolution and subsequent acylation. | [10] |
Experimental Protocol: Synthesis of 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl)
This procedure is adapted from the literature for the synthesis of [AMIM]Cl.[8]
-
Reactant Setup: In a three-necked flask equipped with a condenser and a magnetic stirrer, place 1-methylimidazole (B24206).
-
Alkylation Reaction: Slowly add allyl chloride to the flask in a 1:1.25 molar ratio of 1-methylimidazole to allyl chloride.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) and may require moderate heating to initiate or complete the reaction.
-
Purification: After the reaction is complete, the resulting product is washed multiple times with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials.
-
Drying: The purified ionic liquid is then dried under vacuum to remove any residual solvent, yielding the final [AMIM]Cl product.
Cellulose Dissolution and Regeneration Workflow
Precursor in Synthesis
Beyond its direct applications, this compound is a fundamental building block for a range of complex molecules and materials.[2] Its bifunctional reactivity is leveraged to introduce the imidazole core and a reactive allyl handle into larger structures.
Key Synthetic Applications:
-
Pharmaceuticals: Serves as an intermediate in the synthesis of bioactive molecules, particularly antifungal and antibacterial agents.[2]
-
Agrochemicals: Used in the formulation of herbicides and pesticides for crop protection.[1][2]
-
Advanced Materials: Acts as a ligand or cation source in the synthesis of organic-inorganic hybrid materials, such as perovskites, which have applications in photovoltaics and photocatalysis.[2][11][12]
-
Coordination Chemistry: The imidazole nitrogen atoms can coordinate with metal ions, making it a useful ligand for creating catalysts and functional materials.[2]
Experimental Protocol: Synthesis of (AImd)₂¹∞[SbI₅] Hybrid Perovskite
This protocol describes the synthesis of a one-dimensional organic-inorganic hybrid material using this compound.[11]
-
Solution A Preparation: Dissolve SbCl₃ (1 mmol) in 5 mL of concentrated hydroiodic acid (HI) with vigorous stirring to form a clear, dark red solution.
-
Solution B Preparation: Dissolve this compound (2 mmol) in 5 mL of ethanol (B145695) (EtOH) and combine this with 2 mL of concentrated HI.
-
Reaction Mixture: Add Solution B to Solution A, resulting in a clear, dark orange solution.
-
Crystallization: Heat the reaction mixture to 50 °C and stir for 2 hours before filtration. Allow the filtrate to evaporate slowly over 3 days.
-
Product: Orange-red lamellar crystals of (AImd)₂¹∞[SbI₅] (where AImd = 1-allylimidazolium) are formed.
Synthetic Utility of this compound
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, CAS No. 31410-01-2 - iChemical [ichemical.com]
- 5. The Inhibition of Mild Steel Corrosion in 1 N HCl by Imidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Application of 1-allyl-3-(1-butyl)imidazolium chloride in the synthesis of cellulose esters: properties of the ionic liquid, and comparison with other solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 1-Allylimidazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-Allylimidazole is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a corrosive and hazardous chemical, it necessitates a stringent disposal protocol. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care. This substance is corrosive and can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]
Summary of Chemical Properties and Hazards
For quick reference, the following table summarizes the key characteristics and hazards associated with this compound.
| Property | Value |
| Appearance | Colorless liquid[2] |
| CAS Number | 31410-01-2[1] |
| Molecular Formula | C6H8N2 |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids[1][3] |
| Disposal Classification | Hazardous Waste[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1] Do not discharge this compound down the drain or into the environment.[1]
1. Waste Collection:
-
Designate a specific, compatible, and clearly labeled waste container for this compound. The container should be made of a material that will not react with the chemical.
-
Ensure the waste container is kept tightly sealed when not in use to prevent the release of vapors.
-
If collecting a solution of this compound, do not mix it with other chemical waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[1][3]
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Wearing appropriate PPE, absorb the spill using an inert material such as vermiculite, sand, or earth.[2]
-
Carefully collect the absorbed material and place it into a designated hazardous waste container.[2]
-
Clean the spill area thoroughly.
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible chemicals.
-
The storage area should be cool and dry.[3]
4. Final Disposal:
-
Arrange for the collection of the this compound waste by a licensed and reputable hazardous waste disposal company.[4][5][6][7] These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound and compliant manner.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. ascoworld.com [ascoworld.com]
- 5. wcstexas.com [wcstexas.com]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. Environmental and Industrial Services | Clean Harbors [cleanharbors.com]
Personal protective equipment for handling 1-Allylimidazole
This guide provides immediate, essential safety protocols and logistical information for handling 1-Allylimidazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Chemical and Physical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid.[1][2][3] |
| CAS Number | 31410-01-2 |
| Molecular Formula | C6H8N2 |
| Flash Point | 101 °C (213.80 °F)[1] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][4][5][6] |
Hazard Identification and Safety Ratings
| Hazard Classification | Description |
| GHS Hazard Statements | Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).[2][5][6] |
| NFPA Rating (estimated) | Health: 3, Flammability: 1, Instability: 0.[1] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to engineering controls and the use of appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: Always handle this chemical within a properly functioning certified laboratory chemical fume hood.[1][4][7][8]
-
Safety Stations: An emergency eyewash unit and a safety shower must be readily accessible, ideally within fifty feet and ten seconds of the work area.[1][4][7]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary. | Protects against severe eye burns and damage.[1][5][7] |
| Skin Protection | Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][7] Inspect gloves before use and use proper removal techniques. Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][7] An impervious, long-sleeved gown that closes in the back is recommended.[9] | Prevents severe skin burns.[1][5][7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation occurs, or during a spill.[1][7] | Protects against chemical burns to the respiratory tract.[1] |
Procedural Guidance: Step-by-Step Protocols
General Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]
-
Contaminated work clothing should not be allowed out of the workplace.[7]
-
Discard any contaminated shoes.[1]
Storage Protocol:
-
Ensure the container is kept tightly closed in a dry, cool, and well-ventilated place.[1][4][7][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately get medical aid.[1] Do not allow the victim to rub or close their eyes.[1] Flush eyes with copious amounts of water for at least 15-30 minutes.[1][7][8] |
| Skin Contact | Immediately get medical aid.[1] Flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][7][8] Wash clothing before reuse.[1] |
| Inhalation | Immediately get medical aid.[1] Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1][7][8] Do NOT use mouth-to-mouth resuscitation.[1][7][8] |
| Ingestion | Immediately get medical aid.[1] Do NOT induce vomiting.[1][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] |
Spill and Leak Response:
-
Evacuate personnel to a safe area.[8]
-
Remove all sources of ignition.[1]
-
Wear the appropriate PPE as outlined in Section 8 of the SDS.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).[1]
-
Using a non-sparking tool, scoop up the material and place it into a suitable, labeled container for disposal.[1]
-
Prevent runoff from entering storm sewers and ditches.[1]
Disposal Plan:
-
Dispose of waste material in accordance with all applicable national and local regulations.[5]
-
Chemicals should be left in their original containers and not mixed with other waste.
-
Entrust disposal to a licensed waste disposal company.[5] Handle uncleaned containers as you would the product itself.
Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 1-allyl-1H-imidazole | C6H8N2 | CID 35794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
